4-Chloro-7-(trifluoromethoxy)quinoline
Description
Properties
IUPAC Name |
4-chloro-7-(trifluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-8-3-4-15-9-5-6(1-2-7(8)9)16-10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYQYVHUVHLCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651180 | |
| Record name | 4-Chloro-7-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40516-31-2 | |
| Record name | 4-Chloro-7-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7-(trifluoromethoxy)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-7-(trifluoromethoxy)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-(trifluoromethoxy)quinoline is a halogenated quinoline derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural features, namely the reactive chlorine atom at the 4-position and the electron-withdrawing trifluoromethoxy group at the 7-position, impart a distinct physicochemical profile that makes it a valuable intermediate for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and potential applications of this versatile compound, offering insights for its effective utilization in research and development.
Part 1: Core Physicochemical Properties
The foundational characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C10H5ClF3NO | [1] |
| Molecular Weight | 247.60 g/mol | [1] |
| Monoisotopic Mass | 247.00117 Da | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 69 - 71 °C | [2] |
| CAS Number | 40516-31-2 | [3] |
Solubility: While quantitative solubility data is not extensively published, it is generally soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Its solubility in water is expected to be low.[2]
Spectral Data: Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the quinoline ring system.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the ten carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. The predicted m/z for the [M+H]+ adduct is 248.00845.[1]
Part 2: Synthesis and Reactivity
The synthesis of this compound is a multi-step process that leverages established quinoline synthesis methodologies. A common synthetic pathway is illustrated below.
Synthetic Pathway Overview
Caption: General synthetic route to this compound.
Step-by-Step Synthesis Protocol
-
Condensation and Cyclization to form 7-(Trifluoromethoxy)quinolin-4-ol: The synthesis typically begins with the condensation of 3-(trifluoromethoxy)aniline with a suitable three-carbon synthon, such as diethyl malonate, followed by a high-temperature cyclization reaction (Conrad-Limpach or similar reaction). This forms the core quinoline ring system and yields 7-(Trifluoromethoxy)quinolin-4-ol.[4][5]
-
Chlorination: The resulting 7-(Trifluoromethoxy)quinolin-4-ol is then subjected to a chlorination reaction to replace the hydroxyl group at the 4-position with a chlorine atom. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[6] This step is crucial as it introduces the reactive handle for subsequent functionalization.
Reactivity Profile
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) at the 4-position. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the quinoline ring nitrogen and the trifluoromethoxy group.
Caption: Nucleophilic aromatic substitution at the 4-position of this compound.
This reactivity allows for the introduction of a wide variety of substituents at the 4-position, including amines, alcohols, and thiols, making it a key building block in combinatorial chemistry and drug discovery programs.[7][8]
Part 3: Applications in Research and Development
The versatile nature of this compound has led to its use as a critical intermediate in the synthesis of compounds with a range of biological activities.
-
Antimalarial Agents: The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs.[8][9] By reacting this compound with various amines, novel 4-aminoquinoline derivatives can be synthesized and evaluated for their efficacy against Plasmodium falciparum and other malaria-causing parasites.
-
Anticancer Agents: Quinoline derivatives have demonstrated a broad spectrum of anticancer activities.[10][11] The ability to readily modify the 4-position of this compound allows for the generation of libraries of compounds for screening against various cancer cell lines.[7]
-
Kinase Inhibitors: The quinoline core is present in several FDA-approved kinase inhibitors used in cancer therapy. The trifluoromethoxy group can influence properties such as metabolic stability and cell permeability, making this scaffold attractive for the design of new kinase inhibitors.
-
Materials Science: The unique electronic properties imparted by the trifluoromethoxy group make quinoline derivatives containing this moiety of interest in the development of functional materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.[8]
Part 4: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Causes skin irritation.[12]
-
Causes serious eye irritation.[12]
-
May cause respiratory irritation.[12]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]
-
Avoid inhalation of dust.[2]
-
Avoid contact with skin and eyes.[14]
-
Store in a tightly closed container in a cool, dry place.[13]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[12]
-
In case of skin contact: Wash off with soap and plenty of water.[12]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[12]
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[15]
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its well-defined physicochemical properties, predictable reactivity, and accessibility through established synthetic routes make it an important tool for researchers in drug discovery and materials science. A thorough understanding of its characteristics and safe handling procedures is essential for its effective and responsible use in the laboratory.
References
- Georganics. (2011, January 31). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE.
- Guidechem. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline (CAS No. 346-55-4) SDS.
- ECHEMI. (n.d.). 4-Chloro-8-(trifluoromethyl)quinoline SDS, 23779-97-7 Safety Data Sheets.
- Thermo Fisher Scientific. (2025, September 19). 4-Chloro-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET.
- Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
- Fisher Scientific. (2008, June 22). 4-(Trifluoromethoxy)aniline - SAFETY DATA SHEET.
- PubChemLite. (n.d.). This compound (C10H5ClF3NO).
- PubChemLite. (n.d.). 4-chloro-7-(trifluoromethyl)quinoline (C10H5ClF3N).
- National Institute of Standards and Technology. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline.
- PrepChem.com. (n.d.). Synthesis of 4-chloro-8-trifluoromethyl-quinoline.
- HDH Chemicals. (n.d.). 7-(Trifluoromethoxy)quinolin-4-ol, min 98%, 1 gram.
- Sigma-Aldrich. (n.d.). 7-(Trifluoromethoxy)quinolin-4-ol.
- Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.
- MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
- National Center for Biotechnology Information. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- ChemicalBook. (n.d.). 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.
- BOC Sciences. (n.d.). The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis.
- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- Asian Journal of Chemistry. (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
- National Center for Biotechnology Information. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- Arctom. (n.d.). CAS NO. 40516-31-2 | this compound | Catalog SY352570.
- Thieme. (2025, March 21). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
- National Center for Biotechnology Information. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products.
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A-Scientist's-Guide-to-the-Solubility-of-4-Chloro-7-(trifluoromethoxy)quinoline-in-Organic-Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2] This guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-7-(trifluoromethoxy)quinoline, a quinoline derivative of interest in medicinal chemistry. Due to the limited availability of public data on this specific compound, this document emphasizes a practical, methodological approach. It combines theoretical principles with detailed experimental protocols, enabling researchers to systematically evaluate its solubility profile in a range of common organic solvents. This guide is structured to empower scientists to not only generate robust solubility data but also to understand the underlying physicochemical drivers of the observed behavior.
Introduction: The "Why" Behind Solubility Analysis
In the early stages of drug discovery, poor solubility can obscure true compound activity, leading to unreliable structure-activity relationships (SAR) and costly downstream failures.[1][2] this compound, with its rigid aromatic core, chloro-substituent, and trifluoromethoxy group, presents a unique solubility challenge. Understanding its behavior in various organic solvents is paramount for:
-
Reliable Biological Screening: Ensuring the compound remains in solution during in vitro assays to produce accurate and reproducible results.[1][2]
-
Informed Formulation Development: Providing the foundational data needed to develop viable formulations for preclinical and clinical studies.
-
Process Chemistry Optimization: Guiding the selection of appropriate solvents for synthesis, purification, and crystallization steps.
This guide will first explore the theoretical underpinnings of solubility, focusing on the molecular characteristics of this compound, and then provide a detailed, step-by-step experimental protocol for its solubility determination.
Theoretical Framework: Predicting Solubility
While experimental determination is the gold standard, a theoretical understanding of the factors governing solubility can guide solvent selection and interpretation of results. The principle of "like dissolves like" is a useful starting point, suggesting that solutes dissolve best in solvents with similar polarity.[3][4][5]
Molecular Structure Analysis of this compound
-
Quinoline Core: The bicyclic aromatic quinoline system is largely nonpolar and hydrophobic.
-
4-Chloro Group: The electronegative chlorine atom introduces a polar C-Cl bond, slightly increasing the molecule's polarity.
-
7-(trifluoromethoxy) Group: The -OCF3 group is strongly electron-withdrawing and has a significant impact on the molecule's electronic properties. While the C-F and C-O bonds are polar, the overall contribution to polarity is complex and can influence intermolecular interactions.
Based on its structure, this compound is expected to be a sparingly soluble compound in aqueous media and exhibit a preference for organic solvents.
Hansen Solubility Parameters (HSP)
A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[6][7][8] This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Experimental Determination of Solubility
The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[11][12] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.
Materials and Equipment
Materials:
-
This compound (purity >98%)[13]
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)
-
Syringes
Equipment:
-
Analytical balance
-
Orbital shaker or rotator
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer).[1][2]
Recommended Solvents for Screening
A diverse set of solvents should be chosen to cover a range of polarities and chemical functionalities.
| Solvent | Polarity | Potential Interactions |
| Nonpolar | ||
| Hexane | Low | van der Waals forces |
| Toluene | Low | π-π stacking with the quinoline core |
| Polar Aprotic | ||
| Dichloromethane (DCM) | Medium | Dipole-dipole interactions |
| Ethyl Acetate | Medium | Dipole-dipole, potential for H-bond accepting |
| Acetonitrile (ACN) | High | Dipole-dipole interactions |
| Dimethylformamide (DMF) | High | Dipole-dipole, H-bond accepting |
| Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole, H-bond accepting |
| Polar Protic | ||
| Methanol | High | H-bonding, dipole-dipole |
| Ethanol | High | H-bonding, dipole-dipole |
| Isopropanol (IPA) | Medium | H-bonding, dipole-dipole |
Experimental Workflow Diagram
Caption: Shake-Flask Solubility Determination Workflow.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a series of vials. The key is to have undissolved solid remaining at the end of the experiment.[11]
-
Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable for compounds with slow dissolution kinetics.[2][12]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a portion of the supernatant using a syringe.
-
Attach a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) and filter the supernatant into a clean vial to remove all undissolved solids. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve.
-
Analyze the filtered sample solutions. It may be necessary to dilute the samples to fall within the linear range of the calibration curve.
-
Calculate the concentration of the dissolved compound in the saturated solution using the calibration curve, accounting for any dilutions made.
-
Safety and Handling
This compound is an irritant that can cause skin and serious eye irritation, as well as respiratory irritation.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and the organic solvents.[14][15][16]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or solvent vapors.[14][16]
-
Handling: Avoid contact with skin and eyes.[14][15] In case of contact, rinse immediately with plenty of water and seek medical advice.[14]
-
Storage: Store the compound in a tightly closed container in a dry, well-ventilated place.[14][16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]
Data Interpretation and Reporting
The solubility data should be reported in standard units such as mg/mL or molarity (mol/L). It is crucial to also report the temperature at which the measurements were made, as solubility is temperature-dependent.[3] The results can be presented in a table for easy comparison across the different solvents.
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Hexane | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Dimethylformamide | 25 | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Isopropanol | 25 | [Experimental Value] | [Calculated Value] |
Conclusion
While direct solubility data for this compound is scarce, a systematic and rigorous experimental approach can provide the necessary information for its successful progression in the drug discovery and development pipeline. By combining the theoretical understanding of its molecular properties with the practical application of the shake-flask method, researchers can generate high-quality, reliable solubility data. This information is not merely a set of numbers but a critical tool for making informed decisions, mitigating risks, and ultimately, accelerating the journey from a promising molecule to a potential therapeutic.
References
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Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Georganics. (2011). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE Safety Data Sheet. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4). Retrieved from [Link]
-
ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]
-
American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)
-
Khan Academy. (n.d.). Solubility of organic compounds [Video]. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
NIST. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C10H5ClF3NO). Retrieved from [Link]
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A Senior Application Scientist's Guide to Sourcing 4-Chloro-7-(trifluoromethoxy)quinoline for Research & Development
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence in pharmaceuticals stems from its ability to intercalate with DNA and interact with various enzymatic targets. Within this privileged scaffold, 4-Chloro-7-(trifluoromethoxy)quinoline (CAS No. 40516-31-2) emerges as a highly valuable building block for drug discovery and development. The chloro-substituent at the 4-position serves as a versatile synthetic handle for nucleophilic substitution reactions, while the trifluoromethoxy group at the 7-position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a sought-after precursor for novel kinase inhibitors, anti-malarial compounds, and other targeted therapies.[1]
This guide provides an in-depth analysis for researchers and drug development professionals on sourcing this critical reagent. We will navigate the landscape of commercial suppliers, establish a robust framework for quality assessment, detail essential safety protocols, and outline the logical workflow for supplier and material qualification.
I. The Commercial Supplier Landscape
Identifying a reliable supplier is the foundational step to ensuring the reproducibility and success of your research. The market for specialized chemical reagents like this compound is populated by a mix of large-scale manufacturers and niche suppliers. A careful evaluation is paramount.
Below is a comparative table of several commercial suppliers offering this compound. This is not an exhaustive list but represents a cross-section of available sources.
| Supplier | CAS Number | Typical Purity | Notes |
| BLD Pharm | 40516-31-2 | Not explicitly stated; requires CoA | Offers the product and indicates the need for cold-chain transportation.[2] |
| Arctom | 40516-31-2 | Not explicitly stated; requires CoA | Provides the product in flexible and larger sizes, available in-stock.[3] |
| Santa Cruz Biotechnology | 346-55-4 | Not explicitly stated; requires CoA | Primarily lists the related trifluoromethyl compound but is a key supplier of quinoline derivatives.[4][5] |
| Sigma-Aldrich (Merck) | 346-55-4 | ≥98% | A major, reputable supplier, though their primary online listing is for the related trifluoromethyl compound. |
| Dayang Chem | 346-55-4* | ≥99% | A manufacturer with both laboratory and bulk production capabilities.[6] |
*Note: Several major suppliers prominently list the structurally similar 4-Chloro-7-(trifluoromethyl )quinoline (CAS 346-55-4). When sourcing 4-Chloro-7-(trifluoromethoxy )quinoline (CAS 40516-31-2), it is critical to verify the exact CAS number with the supplier to ensure you receive the correct regioisomer.
II. A Framework for Supplier and Material Qualification
Sourcing a chemical is not merely a transaction; it is the first step of quality control. A multi-stage process is required to mitigate risks associated with reagent impurity, which can compromise experimental results and lead to significant delays.
Workflow for Supplier Selection and Qualification
The following diagram outlines a logical workflow for selecting and validating a potential supplier.
Caption: Workflow for selecting and qualifying a chemical supplier.
III. The Self-Validating Protocol: In-House Quality Control
Even when a Certificate of Analysis (CoA) is provided, it is imperative for a research organization to perform its own analytical validation. The CoA represents the quality of the material at the time of the supplier's analysis, but does not account for potential degradation during transport or storage.
Key Components of a Certificate of Analysis (CoA)
A typical CoA from a reputable supplier will include the following information.[7][8] When you receive a CoA, verify these key points:
-
Appearance: Should match the expected physical state (e.g., White to yellow solid).[7][8]
-
Identity Confirmation: Typically confirmed by ¹H NMR, the spectrum should be consistent with the known structure of this compound.
-
Purity Assessment: Most commonly determined by High-Performance Liquid Chromatography (HPLC), the purity should meet or exceed the requirements for your application (e.g., >98%).[7]
Experimental Protocol: Incoming Material QC
This protocol provides a self-validating system to ensure the identity, purity, and integrity of the received material.
1. Physical Inspection & Solubility:
- Step 1: Visually inspect the material upon receipt. It should be a solid, typically white to light yellow.
- Step 2: Confirm solubility. A small amount should be soluble in chloroform or similar chlorinated solvents.
2. Identity Confirmation via ¹H NMR Spectroscopy:
- Step 1: Prepare a sample by dissolving ~5-10 mg of the material in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Step 2: Acquire a ¹H NMR spectrum.
- Step 3: Analyze the spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound. The aromatic region will show a characteristic set of signals for the quinoline ring system.
3. Purity Verification via HPLC:
- Step 1: Prepare a stock solution of the compound in an appropriate solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
- Step 2: Use a reverse-phase C18 column.
- Step 3: Develop a gradient elution method, for example, using a mobile phase of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient might run from 10% B to 95% B over 15-20 minutes.
- Step 4: Monitor the elution profile using a UV detector, typically at 254 nm.
- Step 5: The resulting chromatogram should show a single major peak. Purity is calculated based on the area percentage of the main peak relative to all other peaks.
Workflow for Incoming Material Quality Control
The following diagram illustrates the standard operating procedure for verifying a new batch of chemical.
Caption: Standard workflow for in-house quality control of incoming reagents.
IV. Safety, Handling, and Storage: An Absolute Requirement
Adherence to safety protocols is non-negotiable. Based on available Safety Data Sheets (SDS) for structurally related compounds, this compound should be handled with care.[9][10][11]
Hazard Profile:
-
Skin Irritation: Causes skin irritation.[10]
-
Eye Irritation: Causes serious eye irritation.[10]
-
Respiratory Irritation: May cause respiratory irritation.[10]
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11]
-
Eye/Face Protection: Wear chemical safety glasses or goggles.[9]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.[9]
-
Respiratory Protection: If dusts are generated, a respirator may be required. Avoid breathing dust.[9]
-
General Hygiene: Wash hands thoroughly after handling.[10]
Storage and Disposal:
-
Storage: Store in a well-ventilated, dry place. Keep the container tightly closed.[10][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
V. Conclusion
This compound is a key enabler for innovation in drug discovery. However, the integrity of the research built upon it is directly tied to the quality of the starting material. By implementing a rigorous supplier qualification process, performing diligent in-house QC, and adhering to strict safety protocols, researchers can ensure the reliability and reproducibility of their work. This structured approach transforms the simple act of purchasing a chemical into a scientifically sound practice, safeguarding the foundation of your research and development efforts.
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Georganics. (2011, January 31). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE Safety Data Sheet. Georganics. [Link]
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Divbio Science Europe. (n.d.). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE. Divbio Science Europe. [Link]
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Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]
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Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]
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Purity analysis of 4-Chloro-7-(trifluoromethoxy)quinoline
An In-Depth Technical Guide to the Purity Analysis of 4-Chloro-7-(trifluoromethoxy)quinoline
Abstract
This compound is a critical heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as the presence of even trace-level impurities can have significant downstream effects on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the purity analysis of this compound, tailored for researchers, analytical scientists, and drug development professionals. We will explore the origins of potential impurities and detail robust analytical methodologies for their detection, quantification, and characterization, grounded in established scientific principles and regulatory standards.
Introduction: The Imperative for Purity
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs.[1][2] this compound combines the quinoline nucleus with a reactive chlorine atom at the 4-position, ideal for nucleophilic substitution, and a trifluoromethoxy group at the 7-position, which can enhance metabolic stability and cell membrane permeability. Given its role as a precursor, a rigorous analytical control strategy is not merely a quality control checkpoint but a foundational element of process understanding and drug safety. This document delineates the necessary analytical techniques and validation principles required to establish a comprehensive purity profile for this key intermediate.
Physicochemical Properties
A thorough understanding of the compound's properties is the first step in developing appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClF₃NO | [3][4] |
| Molecular Weight | 247.60 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 69 - 71 °C (for the closely related trifluoromethyl analog) | [5][6] |
| Solubility | Soluble in organic solvents like chloroform, methanol, acetonitrile | [6][7] |
| CAS Number | 40516-31-2 | [4] |
Profiling Potential Impurities: A Mechanistic Approach
Effective purity analysis requires anticipating the likely impurities. These can be broadly categorized as process-related impurities (arising from the synthetic route) and degradation products.
Process-Related Impurities
The synthesis of 4-chloroquinolines often involves the cyclization of aniline precursors followed by chlorination.[8] A plausible synthetic route for this compound starts from 3-(trifluoromethoxy)aniline.[9]
Potential impurities from this pathway include:
-
Starting Materials: Unreacted 3-(trifluoromethoxy)aniline.
-
Intermediates: Incompletely cyclized or chlorinated intermediates, such as 4-Hydroxy-7-(trifluoromethoxy)quinoline.
-
Isomeric Impurities: Positional isomers that may form due to non-selective reactions during synthesis.
-
Reagent-Related Impurities: Residual catalysts or by-products from the chlorinating agent (e.g., POCl₃).
Degradation Products
Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradants and establish the stability-indicating nature of the analytical methods.[10] Stress conditions should include:
-
Acidic and Basic Hydrolysis: The chloro group at the 4-position is susceptible to hydrolysis, potentially reverting to the 4-hydroxy analog.
-
Oxidation: The quinoline ring may be susceptible to oxidation.
-
Photolysis: Exposure to UV or visible light may induce degradation.
-
Thermal Stress: High temperatures can accelerate degradation pathways.
Core Analytical Methodology: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[11] A reversed-phase method is the logical choice for a moderately nonpolar molecule like this compound.
Rationale for Method Parameters
-
Stationary Phase: An octadecylsilane (C18) column is the workhorse for separating compounds of this polarity, offering robust hydrophobic interactions with the quinoline ring system. A C8 column can be a viable alternative for faster analysis if resolution is adequate.[12]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility) and an organic modifier (e.g., acetonitrile or methanol) is optimal. Gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved effectively within a reasonable runtime.[11][12]
-
Detection: The aromatic quinoline core contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal monitoring wavelength (typically in the 220-260 nm range).
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: InertSustain C18 (250mm x 4.6mm, 5µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Elution: Gradient (e.g., Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA, monitor at 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
Method Validation: Ensuring Trustworthiness
The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[13][14][15]
| Validation Parameter | Purpose & Acceptance Criteria | Source |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. (Peak purity index > 0.999). | [16] |
| Linearity | Establish a linear relationship between concentration and detector response. (Correlation coefficient R² ≥ 0.999 over 5 concentrations). | [16] |
| Accuracy | Measure the closeness of results to the true value. (Spike recovery of 98.0-102.0% at three levels). | [16] |
| Precision | Assess the degree of scatter between measurements. (Repeatability and intermediate precision RSD ≤ 2.0%). | [13] |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | [10] |
| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C). | [13] |
Orthogonal and Confirmatory Techniques
While HPLC is the primary tool for quantification, orthogonal methods are crucial for comprehensive characterization and impurity identification.[17]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC, such as residual solvents or certain synthesis by-products.[18][19]
-
Rationale: The compound's moderate molecular weight and potential for volatility make GC a suitable technique. Mass spectrometry provides definitive identification based on fragmentation patterns.
-
Protocol Outline:
-
Sample Preparation: Dissolve the sample in a volatile solvent like toluene or dichloromethane.
-
GC System: Use a non-polar capillary column (e.g., DB-5MS).
-
Temperature Program: Ramp the oven temperature from a low starting point (e.g., 90°C) to a high final temperature (e.g., 260°C) to elute compounds with a range of boiling points.[19]
-
MS Detection: Use electron ionization (EI) and scan a mass range (e.g., 40-400 amu) to generate fragmentation patterns for library matching and identification.
-
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is unparalleled for the structural elucidation of the primary compound and any isolated impurities.[20]
-
¹H and ¹³C NMR: Confirms the primary structure of this compound and can identify major impurities if their concentration is sufficient (>1%). The aromatic region (δ 7.0-9.0 ppm) is particularly diagnostic for quinoline derivatives.[20][21]
-
¹⁹F NMR: This is a highly sensitive and specific technique for this molecule. The trifluoromethoxy group will produce a distinct singlet, and any fluorine-containing impurities will be readily detected.
-
2D NMR (COSY, HSQC): These experiments are invaluable for unambiguously assigning proton and carbon signals, which is critical for the structural confirmation of unknown impurities.[20]
Impurity Identification Workflow
When an unknown impurity peak is detected above the identification threshold (typically >0.10% as per ICH Q3B guidelines), a structured investigation is required.[10]
Conclusion
The purity analysis of this compound is a multi-faceted process that forms a critical part of the quality control strategy in drug development. A well-validated, stability-indicating RP-HPLC method serves as the primary tool for quantification. This must be complemented by orthogonal techniques such as GC-MS for volatile impurities and advanced spectroscopic methods like NMR and MS for definitive structural confirmation. By integrating these methodologies within a framework guided by ICH principles, researchers and drug developers can ensure the quality, consistency, and safety of this vital chemical intermediate, thereby building a solid foundation for the development of new medicines.
References
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- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC).
- ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Georganics. (2011). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE Safety Data Sheet.
- European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
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- PubMed. (2011). Rapid and green analytical method for the determination of quinoline alkaloids....
- Atlantis Press. (2023). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry.
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- IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
- Sigma-Aldrich. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline 98%.
- BenchChem. (n.d.). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
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The Trifluoromethoxy Group: A Shield Against Metabolism in Quinoline Drug Candidates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the pursuit of novel therapeutics, the quinoline scaffold remains a privileged structure, owing to its presence in numerous approved drugs. However, the metabolic liabilities of quinoline derivatives often curtail their clinical potential, necessitating innovative medicinal chemistry strategies to enhance their pharmacokinetic profiles. The introduction of the trifluoromethoxy (-OCF3) group has emerged as a powerful tactic to mitigate metabolic degradation. This technical guide provides a comprehensive analysis of the role of the trifluoromethoxy group in enhancing the metabolic stability of quinoline-based drug candidates. We will delve into the fundamental mechanisms of quinoline metabolism, the bioisosteric rationale for replacing the common methoxy group with its trifluorinated counterpart, and the practical application of in vitro assays to quantify this stability enhancement. This guide is intended to equip researchers in drug discovery and development with the foundational knowledge and practical insights required to strategically employ the trifluoromethoxy group for the design of more robust and efficacious quinoline-based therapeutics.
The Metabolic Landscape of the Quinoline Nucleus
The quinoline ring system, while a valuable pharmacophore, is susceptible to extensive metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[1][2] Understanding the metabolic hotspots on the quinoline core is paramount for designing strategies to improve drug stability.
The primary routes of metabolism for the quinoline scaffold involve oxidative transformations. Key CYP isozymes, particularly CYP2A6 and CYP2E1, have been identified as the principal catalysts in human liver microsomes.[1][2] These enzymes facilitate a range of metabolic reactions, including:
-
Hydroxylation: The introduction of hydroxyl groups at various positions on the quinoline ring is a common metabolic pathway. For instance, CYP2E1 is the primary enzyme responsible for the formation of 3-hydroxyquinoline.[1][2]
-
N-oxidation: The nitrogen atom of the quinoline ring can be oxidized to form a quinoline-1-oxide, a reaction primarily catalyzed by CYP2A6.[1][2]
-
Epoxidation: The formation of epoxides, such as quinoline-5,6-epoxide, can also occur, which are then typically hydrolyzed to diols.[1][2]
These metabolic transformations generally increase the polarity of the drug molecule, facilitating its excretion from the body. However, rapid metabolism leads to a short in vivo half-life and low bioavailability, diminishing the therapeutic efficacy of the drug candidate.
The Trifluoromethoxy Group as a Bioisosteric Shield
A prevalent strategy in medicinal chemistry to enhance metabolic stability is the principle of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties but altered metabolic susceptibility.[3] A common site of metabolic vulnerability in many drug candidates, including quinolines, is the methoxy (-OCH3) group. The methyl group of the methoxy substituent is prone to oxidative demethylation by CYP enzymes.
The trifluoromethoxy (-OCF3) group serves as an excellent bioisostere for the methoxy group, offering significant advantages in terms of metabolic stability.[4][5] The rationale behind this enhanced stability is multi-faceted:
-
Increased Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[4] This inherent strength makes the trifluoromethyl moiety of the -OCF3 group highly resistant to enzymatic cleavage by CYPs.[6]
-
Steric Hindrance: The larger van der Waals radius of the fluorine atoms compared to hydrogen atoms creates a steric shield around the ether oxygen, hindering the access of metabolizing enzymes.[4]
-
Electronic Effects: The strong electron-withdrawing nature of the three fluorine atoms reduces the electron density on the ether oxygen and the adjacent carbon atom.[4] This deactivation of the C-O bond makes it less susceptible to oxidative attack by the electrophilic species within the CYP active site.
By replacing a metabolically labile methoxy group with a robust trifluoromethoxy group, a key metabolic pathway can be effectively blocked, a strategy often referred to as "metabolic switching".[6] This modification can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[6]
Below is a diagram illustrating the bioisosteric replacement of a methoxy group with a trifluoromethoxy group and the resulting metabolic blockade.
Caption: Bioisosteric replacement and metabolic blocking effect.
In Vitro Assessment of Metabolic Stability: The Liver Microsomal Assay
To experimentally validate the enhanced metabolic stability conferred by the trifluoromethoxy group, in vitro assays are indispensable tools in early drug discovery. The liver microsomal stability assay is a widely used, robust, and cost-effective method to determine the intrinsic clearance of a compound.[6]
Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and are rich in phase I drug-metabolizing enzymes, including the CYP450 superfamily.[6] The assay involves incubating the test compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH) and monitoring the disappearance of the parent compound over time.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a generalized workflow for assessing the metabolic stability of a trifluoromethoxy-substituted quinoline derivative compared to its methoxy analogue.
1. Reagents and Materials:
-
Pooled human liver microsomes (or from other species of interest)
-
Test compounds (methoxy- and trifluoromethoxy-substituted quinolines) dissolved in DMSO
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
Positive control compounds with known metabolic stability (e.g., verapamil - high clearance, warfarin - low clearance)
-
96-well plates
2. Incubation Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5-10 minutes to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard. The 0-minute time point serves as the initial concentration control.
3. Sample Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
The workflow for this assay is depicted in the following diagram:
Caption: Workflow for a typical liver microsomal stability assay.
Expected Outcomes and Data Interpretation
When comparing a methoxy-substituted quinoline to its trifluoromethoxy analogue, the expected outcome is a significant increase in metabolic stability for the latter. This would be reflected in the following data:
| Parameter | Methoxy-Substituted Quinoline | Trifluoromethoxy-Substituted Quinoline | Rationale |
| In Vitro Half-life (t½) | Shorter | Longer | The reduced rate of metabolism for the -OCF3 analogue leads to a slower disappearance of the parent compound.[6] |
| Intrinsic Clearance (CLint) | Higher | Lower | A lower intrinsic clearance indicates a reduced capacity of the liver enzymes to metabolize the compound.[6] |
| Number of Metabolites | Potentially higher | Potentially lower | Blocking a major metabolic pathway can lead to a simpler metabolite profile. |
A lower CLint value for the trifluoromethoxy-substituted quinoline would provide strong evidence for its enhanced metabolic stability and would be a positive indicator for its potential for improved in vivo pharmacokinetics.
Metabolite Identification: Unveiling the Metabolic Fate
While the microsomal stability assay quantifies the rate of metabolism, it does not provide information on the specific metabolic transformations that occur. Metabolite identification studies are crucial for understanding the metabolic pathways of a drug candidate and for identifying any potentially reactive or pharmacologically active metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone analytical technique for metabolite identification.[6] By comparing the full-scan mass spectra and fragmentation patterns of the parent drug with those of potential metabolites in the incubated samples, the structures of the metabolites can be elucidated.
For a trifluoromethoxy-substituted quinoline that still exhibits some level of metabolism, metabolite identification studies can reveal alternative metabolic pathways that may become more prominent once the primary site of metabolism is blocked.
Conclusion and Future Perspectives
The strategic incorporation of a trifluoromethoxy group is a highly effective and field-proven strategy to enhance the metabolic stability of quinoline-based drug candidates. By acting as a bioisosteric shield for a metabolically labile methoxy group, the -OCF3 moiety can significantly reduce the rate of oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile. The in vitro liver microsomal stability assay provides a robust and reliable method to quantify this stability enhancement early in the drug discovery process. As the demand for more drug-like candidates with optimized ADME properties continues to grow, the rational application of the trifluoromethoxy group will undoubtedly remain a key tool in the medicinal chemist's arsenal for the development of next-generation quinoline therapeutics. Future research in this area could focus on developing quantitative structure-activity relationship (QSAR) models to more accurately predict the metabolic fate of trifluoromethoxy-substituted quinolines and to guide the design of even more stable and effective drug candidates.
References
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- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
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- Reigh, G., McMahon, H., Ishizaki, M., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989-1996.
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Unveiling the Solid-State Architecture: A Technical Guide to the X-ray Crystal Structure of 4-Chloro-7-(trifluoromethoxy)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and interpretations involved in determining the X-ray crystal structure of 4-Chloro-7-(trifluoromethoxy)quinoline derivatives. These compounds are of significant interest in medicinal chemistry, and understanding their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. While a specific crystal structure for a this compound derivative is not publicly available, this guide will leverage data from structurally analogous quinoline derivatives to elucidate the experimental workflow and data interpretation. We will delve into the synthetic pathways, crystallization techniques, single-crystal X-ray diffraction (SCXRD) analysis, and the critical interpretation of the resulting structural data. This guide is designed to be a practical resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-based therapeutic agents.
Introduction: The Significance of Quinoline Scaffolds in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The substitution pattern on the quinoline core dictates the molecule's pharmacological profile. Specifically, the introduction of a trifluoromethoxy (-OCF3) group at the 7-position and a chlorine atom at the 4-position can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding interactions.
X-ray crystallography is an indispensable tool in drug discovery, providing a high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state.[3][4] This precise structural information is crucial for understanding intermolecular interactions, conformational preferences, and the overall molecular geometry, all of which are critical for effective drug design.[5][6] This guide will walk through the process of determining and analyzing the crystal structure of this compound derivatives, providing both theoretical grounding and practical insights.
Synthetic Pathways to this compound Derivatives
The synthesis of this compound derivatives can be achieved through multi-step synthetic routes. A common strategy involves the construction of the quinoline core followed by functionalization. One plausible approach, based on established quinoline syntheses, is outlined below.[7]
Generalized Synthetic Protocol
A general and efficient method for the preparation of 4-chloroquinolines involves the reaction of an appropriately substituted aniline with a suitable three-carbon synthon, followed by cyclization and chlorination. For the target molecule, the synthesis could commence from an aniline bearing a trifluoromethoxy group.
Step-by-step methodology:
-
Condensation: React 3-(trifluoromethoxy)aniline with a suitable cyclizing agent, such as diethyl malonate, in the presence of a catalyst.
-
Cyclization: The resulting intermediate is then subjected to a thermal or acid-catalyzed cyclization to form the corresponding 4-hydroxy-7-(trifluoromethoxy)quinoline.
-
Chlorination: The 4-hydroxy group is subsequently converted to the desired 4-chloro functionality using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7]
This synthetic approach allows for the introduction of various substituents on the quinoline ring, providing a library of derivatives for biological screening.
The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystal structure determination.[8] The goal is to encourage the slow, ordered arrangement of molecules from a solution into a well-defined crystal lattice.
Key Crystallization Techniques
Several techniques can be employed to grow single crystals suitable for X-ray diffraction:
-
Slow Evaporation: This is the simplest method, where a solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
The choice of solvent is critical and often requires empirical screening of various solvents and solvent mixtures.
Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structural Probe
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[8][9]
The Experimental Workflow
The process of SCXRD can be broken down into three main stages:
-
Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head. The crystal is then placed in a focused beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated. Modern diffractometers are equipped with sensitive detectors that capture the intensity and position of the diffracted X-rays.[8]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms in the unit cell are then determined using computational methods such as direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters until the best possible fit is achieved.
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Introduction: The Critical Role of Lipophilicity in Modern Drug Discovery
An In-Depth Technical Guide to the Lipophilicity and logP Value of 4-Chloro-7-(trifluoromethoxy)quinoline
In the landscape of drug discovery and development, the optimization of a compound's physicochemical properties is as crucial as the enhancement of its potency. Among these properties, lipophilicity stands out as a paramount determinant of a drug's overall success, profoundly influencing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3] Lipophilicity, which describes a compound's affinity for a lipid-rich, non-polar environment versus an aqueous one, governs its ability to cross biological membranes, bind to target proteins, and avoid metabolic clearance.[4][5] An imbalance—either too high or too low—can lead to poor bioavailability, off-target toxicity, or rapid elimination, ultimately causing promising candidates to fail in later developmental stages.[2][4]
This guide provides a comprehensive technical overview of lipophilicity, centered on the quinoline derivative, this compound. We will delve into the theoretical underpinnings of the partition coefficient (logP), explore the gold-standard experimental methodologies for its determination, discuss the utility of computational prediction models, and present the estimated logP value for this specific molecule. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and strategically modulate lipophilicity in their discovery programs.
Featured Compound: this compound
This compound is a halogenated quinoline derivative that serves as a valuable building block in medicinal chemistry. The quinoline scaffold itself is a privileged structure found in numerous therapeutic agents, including antimalarials and anticancer drugs.[6] The substituents on this particular molecule—a chlorine atom at the 4-position and a trifluoromethoxy group at the 7-position—are expected to significantly influence its physicochemical properties, most notably its lipophilicity.
| Property | Value |
| Molecular Formula | C₁₀H₅ClF₃NO |
| Molecular Weight | 247.60 g/mol |
| CAS Number | 40516-31-2 |
| Predicted XlogP | 4.1 |
Data sourced from PubChemLite.[7]
The chlorine atom at the 4-position acts as a versatile synthetic handle, allowing for nucleophilic substitution to introduce a wide array of functional groups. The trifluoromethoxy (-OCF₃) group is of particular interest in modern drug design. It is a potent electron-withdrawing group and is highly lipophilic, often used to enhance metabolic stability, improve cell permeability, and modulate pKa. Understanding the cumulative effect of these features on the molecule's overall lipophilicity is essential for its strategic deployment in synthesis.
Theoretical Framework: The Octanol-Water Partition Coefficient (logP)
The most widely accepted quantitative measure of lipophilicity is the octanol-water partition coefficient, expressed as its logarithm, logP.[4] It is defined as the ratio of the concentration of a neutral (unionized) compound in a non-polar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.
LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
A positive logP value indicates that the compound is more soluble in the lipidic phase and is therefore lipophilic (hydrophobic).[8]
-
A negative logP value signifies higher solubility in the aqueous phase, indicating a hydrophilic compound.[8]
-
A logP value of zero means the compound partitions equally between the two phases.[9]
It is critical to distinguish logP from logD, the distribution coefficient. While logP considers only the neutral form of a molecule, logD accounts for both the ionized and unionized species at a specific pH, typically physiological pH 7.4.[9][] For ionizable compounds, logD is the more physiologically relevant parameter.
Caption: Partitioning of a solute between n-octanol and water.
Experimental Determination of Lipophilicity
While computational models provide rapid estimations, experimental determination remains the benchmark for accuracy.[11] Two primary methods are prevalent in the industry: the shake-flask method and reverse-phase HPLC.
The Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the traditional "gold standard" for logP measurement due to its directness and accuracy when performed correctly.[12][13]
Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer like PBS for logD). The mixture is agitated until equilibrium is reached, after which the phases are separated, and the concentration of the compound in each phase is quantified, typically by UV-Vis spectroscopy or LC-MS.[14]
Experimental Protocol:
-
Phase Pre-saturation: Mix n-octanol and pH 7.4 phosphate-buffered saline (PBS) vigorously for several hours. Allow the layers to separate completely to ensure mutual saturation.[14][15]
-
Compound Preparation: Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a precise volume ratio of the pre-saturated n-octanol and PBS (e.g., 1:1).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to ensure the compound reaches equilibrium between the two phases.[14]
-
Phase Separation: Centrifuge the vial to achieve a clean separation of the aqueous and organic layers.[14]
-
Quantification: Carefully sample an aliquot from each layer. Determine the concentration of the compound in each phase using a validated analytical method like LC-MS/MS.
-
Calculation: Calculate the logD value using the ratio of the concentrations.
Causality and Trustworthiness: This method's reliability stems from its direct measurement of partitioning at thermodynamic equilibrium.[15] Pre-saturating the solvents is a critical step to prevent volume changes during the experiment, which would otherwise skew the concentration measurements. Centrifugation ensures that micro-emulsions do not contaminate the samples, a common source of error.[14]
Caption: Workflow for the Shake-Flask logP/logD determination method.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The RP-HPLC method is a high-throughput, indirect technique for estimating logP.[11][12] It is particularly useful for early-stage discovery when sample quantities are limited.[][16]
Principle: This method relies on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its known logP value.[17] Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. A calibration curve is generated using a set of reference standards with well-established logP values.
Experimental Protocol:
-
System Preparation: Use a C18 RP-HPLC column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of reference compounds with known logP values spanning a relevant range (e.g., logP 1 to 5).
-
Data Collection: Record the retention time (t_R) for each standard. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0 .
-
Generate Standard Curve: Plot log(k') versus the known logP values of the standards. Perform a linear regression to obtain the equation of the line.[16]
-
Sample Analysis: Inject this compound under the identical chromatographic conditions and determine its retention time.
-
logP Estimation: Calculate the log(k') for the test compound and use the calibration curve equation to interpolate its logP value.
Causality and Trustworthiness: The validity of this method depends entirely on the quality of the calibration. The chosen standards must be structurally diverse and bracket the expected logP of the test compound. The mobile phase composition is also critical; different organic modifier percentages can alter the correlation.[17] While less direct than the shake-flask method, its automation and speed make it invaluable for screening large numbers of compounds.[16]
Caption: Workflow for RP-HPLC-based logP estimation.
Computational Prediction of logP
In silico logP prediction tools are indispensable in modern drug design, allowing for the rapid assessment of virtual compounds before committing resources to synthesis.[8] These programs use various algorithms to calculate logP based on a molecule's 2D structure.
Approaches to Prediction:
-
Atomic/Fragment-based Methods: These are the most common approaches. The logP is calculated by summing the contributions of individual atoms or pre-defined molecular fragments.[9] The software contains a database of hydrophobicity values for these fragments, derived from fitting experimental data for thousands of molecules.[18] Examples include ALOGPs and Molinspiration's miLogP.[18][19]
-
Property-based Methods: More complex methods that use whole-molecule properties (like molecular surface area and polarizability) in addition to fragmental contributions to predict logP.
Predicted logP for this compound:
Different algorithms can yield slightly different results. It is best practice to consult multiple predictors to establish a consensus range.
| Prediction Method/Source | Predicted logP Value |
| XlogP (PubChemLite) | 4.1 |
| Crippen Method (Cheméo) * | 3.907 |
*Value for the closely related 4-Chloro-7-(trifluoromethyl)quinoline.[20]
The predicted logP value of approximately 4.1 for this compound places it in the moderately to highly lipophilic range. This is consistent with its structure: the large, aromatic quinoline system, the lipophilic chlorine atom, and the very hydrophobic trifluoromethoxy group all contribute to a high affinity for a non-polar environment. According to Lipinski's Rule of 5, a logP value of less than 5 is generally preferred for orally bioavailable drugs, a criterion this compound meets.[8][9]
Caption: General workflow for computational logP prediction.
Conclusion and Strategic Implications
Understanding the lipophilicity of this compound is fundamental to its application as a scaffold in drug discovery. With a predicted logP value of approximately 4.1, this compound is significantly lipophilic. This property may enhance its ability to cross cell membranes but could also present challenges related to aqueous solubility, metabolic clearance, and potential for non-specific binding.[2][5]
For drug development professionals, this guide underscores the necessity of a multi-faceted approach to characterizing lipophilicity. While high-throughput computational and RP-HPLC methods are excellent for initial screening and prioritization, the direct and robust shake-flask method remains the definitive standard for lead candidates. By strategically modifying the this compound core—for instance, through nucleophilic substitution at the 4-position with more polar groups—medicinal chemists can finely tune the lipophilicity of subsequent analogs to achieve an optimal balance of potency and ADMET properties, thereby increasing the probability of clinical success.[1]
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A Senior Application Scientist's Guide to the Safe Handling of 4-Chloro-7-(trifluoromethoxy)quinoline
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the essential safety protocols and handling precautions for 4-Chloro-7-(trifluoromethoxy)quinoline (CAS No. 40516-31-2). As a substituted halogenated quinoline, this compound is valuable in synthetic chemistry and drug discovery but demands rigorous adherence to safety procedures.[1] This document moves beyond a simple recitation of rules, delving into the scientific rationale behind each precaution to foster a comprehensive safety culture in the laboratory.
Hazard Identification and Risk Assessment: A Foundational Analysis
Understanding the intrinsic hazards of a chemical is the first step in any robust safety protocol. This compound is classified under the Globally Harmonized System (GHS) as an irritant.[2] The causality for stringent handling stems from its potential to cause localized damage to skin, eyes, and the respiratory system upon contact or inhalation.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
| Signal Word | Warning |
Source: AKSci Safety Data Sheet[2]
The trifluoromethoxy and chloro groups attached to the quinoline core significantly influence its reactivity and toxicological profile. Halogenated aromatic compounds, as a class, require careful handling due to their potential for adverse health effects.[3][4] While specific toxicological data for this exact molecule is limited, the parent compound, quinoline, is known to affect the liver and kidneys and is suspected of causing genetic defects.[5][6] Therefore, the principle of minimizing exposure is paramount.
Engineering Controls and Personal Protective Equipment (PPE): The Primary Barriers to Exposure
The core principle of chemical safety is to create multiple barriers between the researcher and the hazard. Engineering controls are the first and most effective line of defense, supplemented by appropriate PPE.
Engineering Controls: Designing Safety into the Workspace
All work involving this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.[3][7] This is non-negotiable. The rationale is to control airborne concentrations of the compound, preventing inhalation, which can lead to respiratory irritation.[8][9] The fume hood sash should be kept as low as possible to maximize capture efficiency.[3] A safety shower and eyewash station must be readily accessible and tested regularly.[8][10]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to guard against accidental dermal and ocular exposure. The choice of PPE should be deliberate and based on the specific hazards.
| PPE Category | Specification | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[8] | Protects against splashes that could cause serious eye irritation, as indicated by the H319 hazard statement.[11] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Lab coat and closed-toe shoes are mandatory.[3][10] | Prevents direct skin contact, which can cause irritation (H315).[12] Contaminated clothing must be removed and washed before reuse.[11][13] |
| Respiratory Protection | Not typically required when work is performed within a functional chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[3] | Mitigates the risk of inhaling the compound, which may cause respiratory irritation (H335).[8][12] |
Safe Handling and Storage Protocols: A Step-by-Step Methodology
Adherence to a systematic workflow is critical for minimizing risk during the entire lifecycle of the chemical in the laboratory.
Experimental Workflow
-
Preparation : Before handling the compound, ensure the fume hood is operational and the workspace is clean and uncluttered.[3] Don all required PPE.
-
Aliquotting : Carefully weigh and transfer the solid compound within the fume hood. Avoid creating dust.[8] Use appropriate tools to minimize the risk of spills.
-
Reaction : Conduct all experimental procedures inside the fume hood. Keep the container tightly closed when not in use.[9]
-
Cleanup : Decontaminate all glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as halogenated hazardous waste.[3]
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[9][13] It should be stored locked up and segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][14]
Caption: Workflow for safe handling of this compound.
Emergency Procedures: A Self-Validating Response System
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
The immediate response to exposure is guided by the core hazards of the compound.
| Exposure Route | First-Aid Protocol | Scientific Rationale |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][11] | Addresses respiratory irritation (H335) by removing the individual from the source and providing respiratory support. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[8][11] | Mitigates skin irritation (H315) by physically removing the chemical from the skin surface. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[11][13] | Addresses serious eye irritation (H319) by diluting and flushing the chemical from the sensitive eye tissues. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8][10] | Prevents further damage to the gastrointestinal tract and reduces systemic absorption. |
Accidental Release Measures
For a small spill, wear appropriate PPE, ensure adequate ventilation (i.e., work within the fume hood), and absorb the spill with an inert material (e.g., vermiculite, sand).[10] Collect the material in a sealed container for disposal as hazardous waste.[14] Evacuate the area for larger spills and contact your institution's environmental health and safety department.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.[3] Halogenated organic waste must be collected in a designated, properly labeled, and sealed container, separate from non-halogenated waste streams.[3] Disposal must follow all local, state, and federal regulations.[8]
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Methodological & Application
Synthesis of 4-Aryl-7-(trifluoromethoxy)quinoline via Suzuki Coupling: An Application Note and Protocol
Introduction: The Significance of Arylated Quinolines in Medicinal Chemistry
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of an aryl group at the 4-position of the quinoline ring, coupled with a trifluoromethoxy substituent, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. These modifications are of paramount interest in drug discovery, where fine-tuning such characteristics is crucial for developing effective and safe pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds, making it an ideal strategy for the synthesis of 4-aryl-7-(trifluoromethoxy)quinolines.[1][2][3][4] This application note provides a detailed protocol for this synthesis, grounded in established chemical principles, to guide researchers in this critical synthetic transformation.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[4] The catalytic cycle, a fundamental concept in understanding this reaction, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][5]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, 4-chloro-7-(trifluoromethoxy)quinoline) to a palladium(0) complex. This step forms a palladium(II) intermediate.[2][3][5] The choice of palladium source and ligands is critical at this stage, as it influences the efficiency of this often rate-determining step.[6][7][8]
-
Transmetalation: In this step, the organic group from the organoboron reagent (the arylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][9][10]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][3][5]
To visually represent this intricate process, the following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4-Aryl-7-(trifluoromethoxy)quinoline
This protocol details a general procedure for the Suzuki coupling of this compound with various arylboronic acids.
Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | ≥97% | Commercially available |
| Arylboronic Acid | ≥98% | Commercially available |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercially available |
| Tricyclohexylphosphine (PCy₃) | 97% | Commercially available |
| Potassium Phosphate (K₃PO₄) | ≥98% | Commercially available |
| 1,4-Dioxane (anhydrous) | ≥99.8% | Commercially available |
| Toluene (anhydrous) | ≥99.8% | Commercially available |
| Ethyl Acetate | HPLC grade | Commercially available |
| Hexane | HPLC grade | Commercially available |
| Deionized Water | - | In-house |
| Brine | - | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Commercially available |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Condenser
-
Nitrogen or Argon gas inlet
-
Schlenk line (optional, for rigorous inert atmosphere)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
The following workflow diagram provides a high-level overview of the experimental process.
Caption: Experimental workflow for the Suzuki coupling.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq). The synthesis of this starting material can be achieved through a multi-step process, often beginning with 3-(trifluoromethoxy)aniline.[11]
-
Addition of Reagents: Add the desired arylboronic acid (1.2-1.5 eq) and potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 eq) and tricyclohexylphosphine (PCy₃) (0.02-0.10 eq) in anhydrous 1,4-dioxane or toluene. Add this solution to the reaction flask via syringe. The use of bulky, electron-rich phosphine ligands like PCy₃ can enhance the catalytic activity for coupling with aryl chlorides.[1][9]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with deionized water and brine.
-
Extraction and Drying: Separate the organic layer, and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified 4-aryl-7-(trifluoromethoxy)quinoline by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) and mass spectrometry (MS) to confirm its structure and purity.[12][13][14][15][16]
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.[17]
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
The Suzuki-Miyaura reaction can be exothermic, especially on a larger scale.[18][19][20] Proper temperature control and monitoring are essential.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Expected Results and Characterization
The successful synthesis will yield the desired 4-aryl-7-(trifluoromethoxy)quinoline as a solid or oil, with yields typically ranging from moderate to excellent depending on the specific arylboronic acid used.
Table of Expected Spectroscopic Data:
| Analysis | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoline and the newly introduced aryl ring will appear in the range of δ 7.0-9.0 ppm. The specific chemical shifts and coupling patterns will be indicative of the substitution pattern. |
| ¹³C NMR | Aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon bearing the trifluoromethoxy group will show a characteristic quartet due to coupling with the fluorine atoms. |
| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group will be observed, typically in the range of δ -55 to -60 ppm. |
| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the 4-aryl-7-(trifluoromethoxy)quinoline product. The isotopic pattern may also be observable, depending on the aryl group. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst, insufficient base, presence of oxygen or water. | Ensure the use of a fresh palladium source and ligand. Use anhydrous solvents and rigorously exclude air from the reaction. Consider using a different base or solvent system. |
| Side Product Formation | Homocoupling of the boronic acid, decomposition of starting materials. | Optimize the reaction temperature and time. Adjust the stoichiometry of the reagents. Ensure the purity of the starting materials. |
| Difficulty in Purification | Product co-elutes with impurities. | Try a different solvent system for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-aryl-7-(trifluoromethoxy)quinolines. This protocol provides a robust starting point for researchers in medicinal chemistry and drug development to access these valuable compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, scientists can efficiently generate a diverse library of arylated quinolines for further biological evaluation.
References
- Bellina, F., & Rossi, R. (2010). The Development of New, High-Activity Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 110(2), 1082-1146.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
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Oriental Journal of Chemistry. (2021). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Available at: [Link]
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BYJU'S. (n.d.). Suzuki Coupling Reaction. Available at: [Link]
- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
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Wikipedia. (2024). Suzuki reaction. Available at: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guides. Available at: [Link]
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Chemistry LibreTexts. (2023). Suzuki cross-coupling. Available at: [Link]
- Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871-6875.
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ResearchGate. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available at: [Link]
- Yang, Q., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359.
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Purdue College of Engineering. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Available at: [Link]
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MDPI. (2021). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Available at: [Link]
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Impactfactor. (n.d.). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available at: [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]
-
ResearchGate. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Available at: [Link]
-
ResearchGate. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 4-chloroquinolines.
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PubChem. (n.d.). This compound. Available at: [Link]
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ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][21]-Fused Indole Heterocycles. Available at: [Link]
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-23).
-
PubMed. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. Available at: [Link]
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Application Notes & Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Chloro-7-(trifluoromethoxy)quinoline
Introduction: The Strategic Importance of C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[2][4] The reaction's broad substrate scope and functional group tolerance have replaced harsher, more limited classical methods, enabling the construction of complex molecular architectures with unprecedented efficiency.[1][5]
Within the vast landscape of medicinal chemistry, the 4-aminoquinoline scaffold is of paramount importance, most notably as the core of numerous antimalarial drugs like chloroquine.[6][7][8] The introduction of diverse amine side chains onto the quinoline core is a key strategy for overcoming drug resistance and modulating pharmacological properties.[6][9] The specific substrate, 4-Chloro-7-(trifluoromethoxy)quinoline, is of particular interest as the trifluoromethoxy (-OCF₃) group is a highly valued substituent in drug design, known for enhancing metabolic stability and lipophilicity. This guide provides a detailed examination of the principles, protocols, and practical considerations for the successful Buchwald-Hartwig amination of this key intermediate.
Section 1: Mechanism and Key Principles
A deep understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[10][11]
The Catalytic Cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst, coordinated by phosphine ligands, reacts with the aryl chloride (this compound), cleaving the C-Cl bond and forming a Pd(II)-aryl complex.[1][11][12][13] This is often the rate-determining step, particularly for less reactive aryl chlorides.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species, resulting in a palladium-amido complex.
-
Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired 4-aminoquinoline product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][11]
Fig 1. Catalytic Cycle of the Buchwald-Hartwig Amination.
Causality Behind Component Selection
-
Palladium Precatalyst: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) state.[14] Modern, commercially available "precatalysts" (e.g., G3 or G4 Buchwald precatalysts) are air-stable Pd(II) complexes that rapidly and reliably generate the active Pd(0) species under the reaction conditions, leading to more reproducible results.[14][15]
-
Ligand: The choice of ligand is arguably the most critical parameter. For challenging substrates like electron-rich or heteroaromatic aryl chlorides, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[16][17] These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination, preventing catalyst decomposition.[1]
-
Base: A stoichiometric amount of base is required to deprotonate the amine.[11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with base-sensitive functional groups.[14] Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer milder alternatives, though they may require higher temperatures or longer reaction times.[18][19]
-
Solvent: Anhydrous, aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are commonly used as they effectively solubilize the reactants and catalyst complex.[14][20] It is crucial to degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Section 2: Experimental Protocol
This section provides a representative, step-by-step protocol for the amination of this compound with morpholine. This protocol should be adapted based on the specific amine and scale of the reaction.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Typical Purity | Notes |
| This compound | 35575-69-0 | 247.60 | >97% | Starting material. |
| Morpholine | 110-91-8 | 87.12 | >99% | Amine nucleophile. Should be distilled if purity is questionable. |
| XPhos Pd G3 (Precatalyst) | 1445085-87-9 | 841.06 | >98% | Air-stable Pd(II) precatalyst. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | >97% | Strong base. Handle in a glovebox due to hygroscopic nature. |
| Toluene | 108-88-3 | 92.14 | Anhydrous | Solvent. Should be degassed prior to use. |
| Diethyl Ether | 60-29-7 | 74.12 | ACS Grade | For extraction. |
| Saturated aq. NaCl (Brine) | 7647-14-5 | - | - | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Drying agent. |
| Silica Gel | 7631-86-9 | - | - | For column chromatography (e.g., 230-400 mesh). |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere line (Nitrogen or Argon)
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Step-by-Step Methodology
Fig 2. General Experimental Workflow.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.5 equiv), and XPhos Pd G3 (0.02 equiv, 2 mol%).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the limiting reagent. Stir the mixture for 5 minutes. Add morpholine (1.2 equiv) via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-(morpholino)-7-(trifluoromethoxy)quinoline product.[9]
Section 3: Data Presentation & Troubleshooting
Successful implementation of the Buchwald-Hartwig amination often requires optimization. The following tables provide a guide for expected outcomes and troubleshooting common issues.
Table 1: Representative Reaction Parameters & Expected Outcomes
| Amine Type | Typical Ligand | Typical Base | Temp (°C) | Time (h) | Expected Yield | Notes |
| Secondary Aliphatic | XPhos, RuPhos | NaOtBu | 80-100 | 2-8 | >85% | Generally high reactivity.[14] |
| Primary Aliphatic | BrettPhos | K₃PO₄ | 100-110 | 6-16 | 70-90% | Risk of diarylation can be minimized with appropriate ligand choice.[16] |
| Primary Anilines | XPhos, AdBrettPhos | Cs₂CO₃ | 100-110 | 12-24 | 65-85% | Less nucleophilic; may require longer reaction times or higher catalyst loading. |
| Heterocyclic Amines | XPhos, DavePhos | K₃PO₄ | 110 | 12-24 | 50-80% | Often challenging due to potential catalyst inhibition.[14][17] |
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Low temperature. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents. Use a reliable precatalyst.2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu).3. Increase temperature in 10 °C increments.[21] |
| Hydrodehalogenation | 1. Presence of water in the reaction.2. β-hydride elimination side reaction. | 1. Use anhydrous reagents and solvents.2. Screen different ligands; sterically hindered ligands can suppress this pathway.[1] |
| Product Degradation | 1. Substrate is sensitive to the strong base.2. Product is thermally unstable. | 1. Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃).[21]2. Attempt the reaction at a lower temperature, accepting a longer reaction time. |
| Inconsistent Results | 1. Variable quality of reagents (base, solvent).2. Catalyst deactivation. | 1. Use high-purity, anhydrous reagents. Purify/dry solvents before use.2. Increase catalyst or ligand loading. Ensure efficient stirring.[14] |
Conclusion
The Palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool for the synthesis of 4-aminoquinoline derivatives. By carefully selecting the catalyst system—comprising the palladium precatalyst, a bulky phosphine ligand, and an appropriate base—and by maintaining rigorous anhydrous and anaerobic conditions, high yields of the desired C-N coupled products can be reliably achieved. The protocol and troubleshooting guide presented here serve as a robust starting point for researchers aiming to synthesize novel 4-aminoquinoline-based compounds for applications in drug discovery and materials science.
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]
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Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry. [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC - NIH. [Link]
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Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
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Singh, A., et al. (2016). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy. [Link]
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Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
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Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]
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Nilsen, A., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry. [Link]
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Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
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Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. [Link]
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Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
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-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) at the C4 Position of 4-Chloro-7-(trifluoromethoxy)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Amino-7-(trifluoromethoxy)quinoline Scaffold
The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The functionalization of the C4 position, in particular, is a critical determinant of biological activity in many of these compounds. Nucleophilic aromatic substitution (SNAr) stands as a paramount strategy for introducing diverse functionalities at this position, with the 4-aminoquinoline scaffold being of particular interest due to its prevalence in antimalarial, anticancer, and anti-inflammatory drugs.
This guide focuses on the SNAr reaction at the C4 position of 4-chloro-7-(trifluoromethoxy)quinoline. The trifluoromethoxy (-OCF₃) group at the C7 position plays a crucial role in modulating the electronic properties of the quinoline ring. As a potent electron-withdrawing group, it enhances the electrophilicity of the C4 carbon, thereby activating the ring for nucleophilic attack. This activation facilitates the displacement of the chloro leaving group by a variety of nucleophiles, most notably primary and secondary amines, to yield the corresponding 4-amino-7-(trifluoromethoxy)quinoline derivatives. Understanding and mastering this reaction is therefore of significant value for the synthesis of novel bioactive molecules.
Mechanistic Insights: The SNAr Pathway
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (e.g., an amine) on the electron-deficient C4 carbon of the quinoline ring. This step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge of this complex is delocalized over the quinoline ring system and is further stabilized by the electron-withdrawing trifluoromethoxy group at the C7 position.
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the chloride ion is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the pyridine ring and yields the final substituted product.
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Application Notes & Protocols: Leveraging 4-Chloro-7-(trifluoromethoxy)quinoline for the Synthesis of Potent c-Met Kinase Inhibitors
Introduction: Targeting c-Met in Oncology
The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), and its ligand, hepatocyte growth factor (HGF), are pivotal players in cell proliferation, survival, migration, and invasion.[1][2] Under normal physiological conditions, the HGF/c-Met signaling axis is crucial for embryonic development and tissue repair.[1] However, dysregulation of this pathway through genetic alterations, protein overexpression, or aberrant signaling is a key driver in the progression of numerous human cancers, including those of the lung, breast, colon, and kidney.[1][3][4] This aberrant signaling contributes to tumor growth, angiogenesis, and metastasis, making c-Met a highly attractive target for therapeutic intervention in oncology.[3][5]
The quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many approved drugs, including a significant number of kinase inhibitors.[6][7][8] Its rigid, planar structure and versatile functionalization potential allow for optimal interactions within the ATP-binding pocket of kinases like c-Met.[9][10] This guide focuses on a particularly valuable starting material for the synthesis of c-Met inhibitors: 4-Chloro-7-(trifluoromethoxy)quinoline . We will delve into the rationale behind its use, provide detailed synthetic protocols, and explore the structure-activity relationships that drive inhibitor potency.
The Strategic Advantage of this compound
The selection of this compound as a foundational building block is a deliberate choice rooted in established principles of medicinal chemistry and kinase inhibitor design.
-
The 4-Chloro Position: A Gateway to Diversity: The chlorine atom at the C4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[11][12] This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen, making the C4 position electron-deficient and primed for attack by a wide range of nucleophiles (e.g., anilines, phenols, amines).[11][12] This provides a robust and versatile handle to introduce the various side chains and hinge-binding motifs necessary for potent kinase inhibition.
-
The 7-(Trifluoromethoxy) Group: Enhancing Pharmacological Properties: The trifluoromethoxy (-OCF₃) group at the C7 position is not merely a bystander. Its inclusion is a strategic decision to impart several favorable properties to the final inhibitor molecule:
-
Increased Lipophilicity: The -OCF₃ group significantly enhances the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability.[13][14][15]
-
Metabolic Stability: Fluorinated groups are known to block sites of metabolism, increasing the metabolic stability and half-life of a drug candidate.[13]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -OCF₃ moiety can influence the electronic environment of the quinoline ring, potentially enhancing binding interactions with the target kinase.[13][14][15]
-
Improved Binding Affinity: The unique steric and electronic properties of the trifluoromethoxy group can lead to favorable interactions within the kinase's binding pocket, contributing to higher potency.[16]
-
Core Synthetic Strategy: From Building Block to Inhibitor
The general workflow for synthesizing c-Met kinase inhibitors from this compound typically involves a key nucleophilic aromatic substitution step, followed by further functionalization.
Caption: General synthetic workflow for c-Met inhibitors.
Detailed Protocols and Methodologies
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Substituted Aniline
This protocol describes the core reaction to form the key C4-N linkage found in many quinoline-based c-Met inhibitors, such as analogues of Cabozantinib and Foretinib.[6]
Rationale: This reaction is the cornerstone of the synthesis. The choice of solvent, temperature, and potential catalyst is critical for achieving high yields and minimizing side reactions. Acid catalysis is often employed to protonate the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.[17]
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 4-aminophenol) (1.0-1.2 eq)
-
Solvent: Isopropanol, n-Butanol, or N,N-Dimethylformamide (DMF)
-
Acid catalyst (optional): Concentrated HCl (catalytic amount)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and the chosen substituted aniline.
-
Add the solvent (e.g., isopropanol) to achieve a concentration of approximately 0.1-0.5 M.
-
If using an acid catalyst, add a few drops of concentrated HCl.
-
Flush the flask with an inert gas (N₂ or Ar).
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a cold solvent (e.g., diethyl ether or cold isopropanol).
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the desired 4-(arylamino)-7-(trifluoromethoxy)quinoline intermediate.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions
For inhibitors requiring a C-C bond at the C4 position, a cross-coupling reaction like the Suzuki or Stille coupling can be employed.
Rationale: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, offering high functional group tolerance and predictable reactivity.[18][19][20] The choice of catalyst, ligand, and base is crucial for efficient coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or organostannane (1.1-1.5 eq)
-
Palladium catalyst: e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf) (1-5 mol%)
-
Base: e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq)
-
Solvent: e.g., 1,4-Dioxane, Toluene, or DMF, often with water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to 80-110 °C for 6-24 hours under an inert atmosphere.
-
Reaction Monitoring: Monitor by TLC or LC-MS.
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Structure-Activity Relationship (SAR) Insights
The development of potent c-Met inhibitors is guided by understanding how structural modifications impact biological activity.[21]
| Position on Quinoline Core | Modification | Impact on c-Met Inhibition | Rationale/Example |
| C4-Position | Introduction of a substituted anilino- or phenoxy- group | Crucial for Activity. | Forms key hydrogen bonds with the hinge region of the c-Met ATP-binding pocket. The nature of the substituent fine-tunes potency and selectivity.[9][22] |
| C6, C7-Positions | Methoxy, Trifluoromethoxy, or other small lipophilic groups | Potency Modulation. | These groups occupy a hydrophobic pocket. The 7-trifluoromethoxy group, in particular, can enhance metabolic stability and binding affinity.[7][13][23] |
| Side Chain on C4-substituent | Addition of solubilizing groups (e.g., piperazine) or hydrogen bond donors/acceptors | Improves Pharmacokinetics and Potency. | Can improve solubility and provide additional interactions with the solvent-exposed region of the kinase. Cabozantinib features a cyclopropane-1-carboxamide moiety.[6][24] |
Visualization of the c-Met Signaling Pathway
Dysregulation of the c-Met pathway leads to the activation of several downstream signaling cascades that promote cancer progression.
Caption: The HGF/c-Met signaling pathway and point of inhibition.
Conclusion
This compound is a high-value, strategic starting material for the synthesis of potent and selective c-Met kinase inhibitors. Its C4-chloro group provides a reliable anchor point for introducing diverse chemical functionalities via robust reactions like nucleophilic aromatic substitution and cross-coupling. The 7-trifluoromethoxy substituent confers advantageous pharmacokinetic and pharmacodynamic properties, making it a desirable feature in modern kinase inhibitor design. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals aiming to explore this promising therapeutic target.
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Ai, J., et al. (2015). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. International Journal of Molecular Sciences, 16(5), 10164–10186. Available from: [Link]
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O'Duill, M., et al. (2020). One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. The Journal of Organic Chemistry, 85(4), 2585–2596. Available from: [Link]
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Zhao, X., et al. (2017). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Bioorganic & Medicinal Chemistry, 25(4), 1430-1439. Available from: [Link]
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Application Notes & Protocols: 4-Chloro-7-(trifluoromethoxy)quinoline in Anticancer Drug Discovery
Introduction: The Promise of the Quinoline Scaffold in Oncology
The quinoline scaffold is a "privileged structure" in medicinal chemistry, consistently featuring in a multitude of compounds with diverse and potent biological activities.[1] Its derivatives have garnered significant attention in the field of oncology for their profound anticancer properties. These properties are exerted through a variety of mechanisms, including the induction of programmed cell death (apoptosis), interference with the cell cycle, and the disruption of signaling pathways essential for tumor growth.[2][3] 4-Chloro-7-(trifluoromethoxy)quinoline, in particular, stands out as a crucial chemical intermediate.[4] Its molecular structure, characterized by a reactive chloro group at the 4-position and an electron-withdrawing trifluoromethoxy group at the 7-position, makes it an ideal starting point for the synthesis of novel therapeutic agents.[4] The strategic placement of these functional groups allows for extensive chemical modification, enabling the creation of diverse libraries of compounds for anticancer screening.[4][5]
This guide provides a comprehensive overview of the application of this compound in the discovery of new anticancer drugs. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for synthesis, in vitro evaluation, and in vivo studies.
PART 1: Synthesis of this compound Derivatives
The 4-chloro group on the quinoline ring is a versatile handle for introducing a wide range of substituents through nucleophilic substitution reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal anticancer activity.
Protocol 1: General Synthesis of 4-Aminoquinoline Derivatives
This protocol outlines a general method for the synthesis of 4-aminoquinoline derivatives from this compound.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Base (e.g., triethylamine or potassium carbonate, if necessary)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the desired amine (1.1-1.5 equivalents). If the amine is used as a salt, add a base to liberate the free amine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired 4-aminoquinoline derivative.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
PART 2: In Vitro Evaluation of Anticancer Activity
The initial assessment of the anticancer potential of newly synthesized compounds is typically performed using a panel of human cancer cell lines.
Protocol 2: Cell Viability and Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][6][7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[9][10]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[7]
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubate the plates for a predetermined period (e.g., 48 or 72 hours).[11]
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6][7]
-
Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]
Data Presentation: Structure-Activity Relationship (SAR)
The IC50 values obtained from the MTT assay can be used to establish a structure-activity relationship for the synthesized compounds.
| Compound ID | R Group at 4-position | IC50 (µM) on MCF-7 | IC50 (µM) on A549 | IC50 (µM) on HCT-116 |
| 1 | -NH(CH2)2OH | 15.2 | 20.5 | 18.3 |
| 2 | -NH(CH2)3N(CH3)2 | 5.8 | 8.1 | 6.5 |
| 3 | -NH-phenyl | 10.1 | 12.4 | 11.7 |
| 4 | -NH-(4-fluorophenyl) | 7.3 | 9.5 | 8.2 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 0.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The SAR from this hypothetical data suggests that the introduction of a basic dimethylamino group (Compound 2) or a fluoro-substituted phenyl ring (Compound 4) at the 4-position enhances the anticancer activity compared to a simple hydroxyl or unsubstituted phenyl group.
PART 3: Mechanistic Studies
Understanding the mechanism of action is crucial for the further development of lead compounds. Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.[2][3]
Protocol 3: Analysis of Apoptosis by Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and can be employed to analyze the expression of key apoptosis markers.[12][13]
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[11]
-
Protein quantification assay kit (e.g., BCA assay)[11]
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and prepare cell lysates using ice-cold lysis buffer.[11]
-
Determine the protein concentration of each lysate.[11]
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.[11][12]
-
Transfer the separated proteins to a membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[11]
-
Analyze the changes in the expression levels of apoptotic proteins. An increase in cleaved Caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio would be indicative of apoptosis induction.[12]
Visualization of a Key Signaling Pathway
Many quinoline-based anticancer agents have been shown to target the PI3K/Akt/mTOR signaling pathway, which is frequently deregulated in various cancers.[14][15][16][17]
Caption: Preclinical drug discovery workflow for quinoline-based anticancer agents.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel quinoline derivatives with potential anticancer activity. The protocols and methodologies outlined in this guide provide a framework for the systematic discovery and preclinical evaluation of these compounds. By combining rational drug design, robust in vitro screening, detailed mechanistic studies, and in vivo efficacy testing, researchers can effectively leverage the potential of this privileged scaffold to develop new and effective cancer therapies.
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
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Determination of Caspase Activation by Western Blot. PubMed. Available at: [Link]
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A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed. Available at: [Link]
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Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available at: [Link]
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- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 17. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of EGFR Inhibitors from 4-Chloro-7-(trifluoromethoxy)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting EGFR with a Privileged Quinoline Scaffold
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] In numerous cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer, aberrant EGFR signaling due to overexpression or mutation leads to uncontrolled tumor growth and metastasis.[1][3][4] This makes EGFR a prime target for anticancer therapy.[2][5]
Small molecule tyrosine kinase inhibitors (TKIs) have emerged as a successful class of therapeutics. Among the various heterocyclic scaffolds used to design these inhibitors, the quinoline and quinazoline cores are considered "privileged structures."[6][7][8] They serve as the foundation for several FDA-approved EGFR inhibitors like gefitinib and erlotinib.[6][9] The 4-anilino-quinoline/quinazoline moiety is a key pharmacophore that effectively competes with ATP at the kinase's active site.[10][11][12]
This guide focuses on a specific, highly functionalized starting material, 4-Chloro-7-(trifluoromethoxy)quinoline . The trifluoromethoxy (-OCF₃) group at the 7-position is a valuable substituent in medicinal chemistry, known for enhancing metabolic stability and membrane permeability. The chloro group at the 4-position serves as a versatile synthetic handle, allowing for the introduction of various aniline derivatives to explore the structure-activity relationship (SAR) and optimize inhibitory potency.
This document provides a comprehensive overview, from the underlying biological rationale to detailed protocols for the synthesis and in vitro evaluation of novel EGFR inhibitors derived from this promising quinoline scaffold.
Section 1: The EGFR Signaling Pathway - A Rationale for Inhibition
Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its C-terminal tail.[2] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades.[2][3] The two major pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are central to promoting cell proliferation, survival, and invasion.[1][3] By inhibiting the initial tyrosine kinase activity of EGFR, small molecule inhibitors can effectively block these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.
Section 2: Synthetic Strategy & Protocol
The core synthetic strategy involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction at the C4 position of the this compound scaffold. This allows for the efficient introduction of a diverse range of substituted anilines, which is crucial for probing the SAR. The choice of aniline is critical, as its substituents will interact with specific residues within the ATP-binding pocket of EGFR.
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- 11. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
Synthesis of Novel Antimalarial Agents from 4-Chloro-7-(trifluoromethoxy)quinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for New Antimalarial Quinoline Scaffolds
The relentless evolution of drug resistance in Plasmodium falciparum, the most lethal species of malaria parasite, presents a formidable challenge to global health. The 4-aminoquinoline scaffold, exemplified by the once-mainstay drug chloroquine, has been a cornerstone of antimalarial chemotherapy for decades. These agents are understood to exert their parasiticidal action by accumulating in the parasite's acidic digestive vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[1][2] However, the widespread emergence of chloroquine-resistant (CQR) strains has severely diminished its efficacy, necessitating the development of new quinoline-based analogues capable of circumventing these resistance mechanisms.[3]
This guide focuses on the synthetic derivatization of 4-Chloro-7-(trifluoromethoxy)quinoline, a promising starting material for the generation of novel antimalarial candidates. The incorporation of the trifluoromethoxy (-OCF₃) group at the 7-position of the quinoline ring is a strategic choice in medicinal chemistry. This electron-withdrawing moiety can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and basicity (pKa) of the quinoline nitrogen. These alterations can, in turn, influence the drug's accumulation in the parasite's digestive vacuole and its interaction with the heme target, potentially restoring activity against CQR strains.[4]
This document provides a detailed overview of the synthetic strategies, experimental protocols, and characterization of novel antimalarial agents derived from this compound.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary and most versatile method for the functionalization of this compound is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen atom renders the C4 position susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloro group. This reaction provides a straightforward and efficient means to introduce diverse side chains, a critical step in tuning the biological activity of the resulting compounds.
The general mechanism of the SNAr reaction at the C4 position of the quinoline ring proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: General workflow for the SNAr reaction on this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of novel 4-amino-7-(trifluoromethoxy)quinoline derivatives. These protocols are adaptable for a range of amine nucleophiles.
Protocol 1: Conventional Heating Synthesis of N-Alkyl/Aryl-4-amino-7-(trifluoromethoxy)quinolines
This protocol describes a general procedure for the SNAr reaction using conventional heating.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine, p-phenetidine)
-
Solvent (e.g., ethanol, N,N-dimethylformamide (DMF), or neat)
-
Base (optional, e.g., K₂CO₃, triethylamine)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)
-
Dichloromethane (DCM)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired amine nucleophile (1.2-2.0 eq).
-
If a solvent is used, add ethanol or DMF to dissolve the reactants. Alternatively, the reaction can be run neat (without solvent).
-
If the amine is used as a salt or if a secondary amine is used, add a base such as K₂CO₃ or triethylamine (1.5-2.0 eq).
-
Heat the reaction mixture to 120-130 °C with vigorous stirring under a reflux condenser.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the pure 4-amino-7-(trifluoromethoxy)quinoline derivative.
Protocol 2: Microwave-Assisted Synthesis of N-Alkyl/Aryl-4-amino-7-(trifluoromethoxy)quinolines
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Solvent (e.g., Dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or solvent-free)
-
Microwave vial with a snap cap
-
Microwave reactor
-
Standard work-up and purification equipment
Procedure:
-
In a microwave vial, combine this compound (1.0 eq) and the desired amine (1.5 eq).
-
Add a suitable solvent if necessary. For many reactions, this can be performed solvent-free.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140-180 °C) for a short period (e.g., 20-30 minutes).[4]
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Caption: Experimental workflow for the synthesis of novel antimalarial agents.
Data Presentation
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following tables provide examples of the type of data that should be collected.
Table 1: Synthetic Results for a Series of 4-Amino-7-(trifluoromethoxy)quinoline Derivatives
| Compound ID | Amine Nucleophile | Synthesis Method | Yield (%) |
| 1a | N,N-Dimethylethane-1,2-diamine | Conventional | 75 |
| 1b | 4-Aminophenol | Microwave | 82 |
| 1c | 4-(Trifluoromethoxy)aniline | Conventional | 68 |
| 1d | 1,4-Diaminobutane | Microwave | 85 |
Table 2: Characterization Data for a Representative Compound: 7-Chloro-N-(4-trifluoromethoxyphenyl)quinolin-4-amine
| Characterization | Data |
| ¹H NMR (DMSO-d₆) | δ 9.55 (s, 1H), 8.55 (d, J = 5.3 Hz, 1H), 8.20 (d, J = 9.0 Hz, 1H), 7.95 (d, J = 2.2 Hz, 1H), 7.65 (dd, J = 9.0, 2.3 Hz, 1H), 7.50 (d, J = 8.7 Hz, 2H), 7.35 (d, J = 8.7 Hz, 2H), 6.70 (d, J = 5.3 Hz, 1H). |
| ¹³C NMR (DMSO-d₆) | δ 151.9, 150.2, 149.8, 143.2, 139.1, 127.2, 125.4, 124.8, 123.5, 121.9, 118.4, 117.9, 99.1. |
| Mass Spec (ESI) | m/z calculated for C₁₆H₁₀ClF₃N₂O [M+H]⁺: 353.0455; found: 353.0452. |
Table 3: In Vitro Antimalarial Activity of Novel 4-Amino-7-(trifluoromethoxy)quinoline Derivatives
| Compound ID | P. falciparum 3D7 (CQ-S) IC₅₀ (nM) | P. falciparum K1 (CQ-R) IC₅₀ (nM) |
| 1a | 15 | 150 |
| 1b | 25 | 210 |
| 1c | 12 | 135 |
| 1d | 20 | 180 |
| Chloroquine | 10 | 350 |
(Note: The data in the tables are representative and should be replaced with experimentally determined values.)
Discussion: Structure-Activity Relationships (SAR) and the Role of the Trifluoromethoxy Group
The synthesis of a library of derivatives allows for the exploration of structure-activity relationships (SAR). Key aspects to consider include:
-
The nature of the side chain: The length, flexibility, and basicity of the aminoalkyl side chain are crucial for activity against both CQ-sensitive and CQR strains. The presence of terminal basic groups is often essential for accumulation in the parasite's digestive vacuole.
-
Aromatic substituents: The introduction of various substituents on an arylamine side chain can influence the compound's electronic properties, lipophilicity, and potential for additional binding interactions.
-
The 7-trifluoromethoxy group: This group's strong electron-withdrawing nature increases the acidity of the quinoline nitrogen, which can alter the pKa of the molecule. This modulation of basicity is a key strategy to overcome chloroquine resistance, as it can affect the drug's ability to accumulate in the acidic food vacuole of the parasite. Furthermore, the lipophilic nature of the -OCF₃ group can enhance membrane permeability and metabolic stability.
Conclusion
The synthetic protocols outlined in this guide provide a robust framework for the generation of novel antimalarial agents based on the this compound scaffold. The versatility of the SNAr reaction allows for the creation of diverse chemical libraries, enabling comprehensive SAR studies. The strategic incorporation of the trifluoromethoxy group offers a promising avenue for developing new quinoline-based antimalarials with potent activity against drug-resistant strains of P. falciparum. Further optimization of the side chain and in-depth biological evaluation of these novel compounds are crucial next steps in the quest for new and effective treatments for malaria.
References
-
Antinarelli, L. M. R., Dias, R. M. P., Souza, I. O., Lima, W. P., Gameiro, J., da Silva, A. D., et al. (2015). 4-Aminoquinoline derivatives as potential antileishmanial agents. Chemical Biology & Drug Design, 86(5), 704–714. [Link]
- Melato, S., et al. (2007). Microwave-assisted synthesis of 4-aminoquinolines. Tetrahedron Letters, 48(39), 6845-6848.
-
Madrid, D. C., et al. (2013). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 57(9), 4246-4255. [Link]
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Mushtaque, M., & Shahjahan. (2015). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Link]
- O'Neill, P. M., et al. (2003). Amodiaquine analogues: the role of the 4'-hydroxyl group in modulating activity against chloroquine-resistant malaria. Journal of medicinal chemistry, 46(4), 494-502.
-
Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. [Link]
-
Sharma, P., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13139–13148. [Link]
-
Singh, A., et al. (2023). Incorporation of Trifluoromethyltriazoline in the Side Chain of 4-Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents. Chemistry – A European Journal, 29(21), e202203623. [Link]
-
SpectraBase. (n.d.). Quinolin-4-amine, 7-chloro-N-(4-trifluoromethoxyphenyl)-. Wiley. [Link]
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Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 27(2), 231-240. [Link]
- Gupta, L., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of medicinal chemistry, 53(10), 31-47.
- Horrocks, P., et al. (2001). Chloroquine resistance in Plasmodium falciparum. FEMS microbiology reviews, 25(2), 235-251.
-
Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & medicinal chemistry, 13(20), 5759-5765. [Link]
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. BenchChem.
- Charris, J. E., et al. (2000). 1H and 13C NMR spectral characterization of some antimalarial in vitro 3-amino-9-methyl-1H-pyrazolo[3,4-b]quinolones. Magnetic Resonance in Chemistry, 38(6), 453-456.
- Dave, M. A., Desai, N. S., & Naidu, A. V. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.
-
Ekoue-Kovi, K., et al. (2009). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. Bioorganic & medicinal chemistry, 17(1), 270-283. [Link]
-
Hwang, J. Y., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of medicinal chemistry, 54(20), 7084-7093. [Link]
- Kaur, K., et al. (2010). Mechanism of action of quinolines. Journal of medicinal chemistry, 53(10), 31-47.
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Experimental procedure for Sonogashira coupling with 4-Chloro-7-(trifluoromethoxy)quinoline
An Application Note and Protocol for the Sonogashira Coupling of 4-Chloro-7-(trifluoromethoxy)quinoline
Introduction: Synthesizing Complex Heterocycles
The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation is conducted under mild conditions, tolerates a wide array of functional groups, and has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]
This guide provides a detailed experimental protocol and technical insights for the Sonogashira coupling of this compound. This substrate presents two distinct challenges that must be addressed for a successful transformation:
-
Aryl Chloride Inertness: The carbon-chlorine bond is significantly stronger and less reactive towards oxidative addition to the palladium(0) catalyst compared to its bromide or iodide counterparts.[4][5]
-
Catalyst Inhibition: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, acting as a catalyst poison and forming inactive species.[6]
This protocol leverages modern catalyst systems featuring bulky, electron-rich phosphine ligands, which are essential for activating unreactive aryl chlorides and sterically shielding the palladium center from inhibitory coordination by the quinoline substrate.[6][7]
Reaction Principle and Catalytic Mechanism
The Sonogashira coupling proceeds through a synergistic dual catalytic cycle involving both palladium and copper.[8] While the precise mechanism can have subtle variations, the generally accepted pathway involves the following key steps.[4]
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the C-Cl bond of the this compound, forming a Pd(II) complex.
-
The Copper Cycle: Simultaneously, the copper(I) iodide cocatalyst reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation: The alkyne moiety is transferred from the copper acetylide to the Pd(II) complex, displacing the chloride and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: This intermediate undergoes reductive elimination to yield the final alkynylated quinoline product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
The use of bulky, electron-rich ligands (e.g., Buchwald-type ligands) is critical as they promote the challenging oxidative addition step with aryl chlorides and accelerate the final reductive elimination step.[7][9]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an aryl alkyne with this compound on a 1.0 mmol scale. Reactions involving aryl chlorides often require elevated temperatures.
Materials and Equipment
| Material | Specification |
| This compound | >97% Purity |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% Purity |
| Pd(OAc)₂ (Palladium(II) Acetate) | Catalyst Grade |
| SPhos (or other bulky phosphine ligand) | >98% Purity |
| Copper(I) Iodide (CuI) | >98% Purity, stored under inert gas |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99% |
| 1,4-Dioxane (or Toluene) | Anhydrous, <50 ppm H₂O |
| Schlenk flask or reaction vial with septum | Appropriate size (e.g., 25 mL) |
| Magnetic stirrer and stir bar | - |
| Inert gas line (Argon or Nitrogen) | With manifold |
| Syringes and needles | For liquid transfers |
| TLC plates, GC-MS | For reaction monitoring |
| Rotary evaporator, Silica gel | For work-up and purification |
Reagent Quantities for a Model Reaction
| Reagent | M.W. | Amount | Moles (mmol) | Equivalents |
| This compound | 247.59 | 248 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 123 mg (134 µL) | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 (2 mol%) |
| SPhos | 410.47 | 16.4 mg | 0.04 | 0.04 (4 mol%) |
| CuI | 190.45 | 3.8 mg | 0.02 | 0.02 (2 mol%) |
| Cs₂CO₃ | 325.82 | 489 mg | 1.5 | 1.5 |
| 1,4-Dioxane | - | 5.0 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL Schlenk flask containing a magnetic stir bar, add this compound (248 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), CuI (3.8 mg, 0.02 mmol), and Cs₂CO₃ (489 mg, 1.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the catalyst and phosphine ligand.[6]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5.0 mL) via syringe. Begin stirring the resulting suspension. Add phenylacetylene (134 µL, 1.2 mmol) dropwise via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short pad of Celite® to remove the base and catalyst residues, washing the pad with additional ethyl acetate (2x10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride (20 mL) to remove copper salts, and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
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Application Notes & Protocols: 4-Chloro-7-(trifluoromethoxy)quinoline as a Versatile Heterocyclic Building Block in Drug Discovery
Prepared by: Senior Application Scientist, Gemini Division
Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved therapeutics.[1][2][3] This guide focuses on a particularly valuable derivative, 4-Chloro-7-(trifluoromethoxy)quinoline . This building block is strategically designed for synthetic versatility, featuring a reactive 4-chloro group—a prime handle for functionalization—and a 7-(trifluoromethoxy) substituent. The -OCF₃ group is a key bioisostere for methoxy or chloro groups, often employed to enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby optimizing the pharmacokinetic profile of drug candidates. This document provides an in-depth exploration of its reactivity, mechanistic rationale, and detailed, field-proven protocols for its application in core synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Physicochemical Properties & Safety Profile
This compound is a crystalline solid at room temperature. Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 40516-31-2 | [4] |
| Molecular Formula | C₁₀H₅ClF₃NO | [4] |
| Molecular Weight | 247.60 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 69 - 71 °C (for trifluoromethyl analog) | [5] |
| Solubility | Soluble in common organic solvents (e.g., DMF, Dioxane, Toluene) | General Knowledge |
Safety & Handling: this compound should be handled with standard laboratory precautions. It is classified as an irritant, causing skin, eye, and respiratory irritation.[5] Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust.[5]
Core Synthetic Strategies: A Mechanistic Rationale
The synthetic utility of this compound is rooted in its distinct electronic architecture. The quinoline ring system's nitrogen atom acts as an electron sink, withdrawing electron density from the carbocyclic ring, particularly from the C4 position. This effect is significantly amplified by the potent, electron-withdrawing trifluoromethoxy group (-OCF₃) at the C7 position. This synergistic electron withdrawal renders the C4 carbon highly electrophilic and exceptionally susceptible to nucleophilic attack, making it the focal point for derivatization.
Caption: Logical workflow of reactivity for this compound.
This enhanced reactivity enables a range of high-yield transformations under accessible conditions, primarily:
-
Nucleophilic Aromatic Substitution (SNAr): For direct C-N, C-O, and C-S bond formation.
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: For constructing C-C bonds to create biaryl structures.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile and modern method for C-N bond formation.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most direct method for functionalizing the 4-position.[6] The reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized Meisenheimer complex intermediate.[7] This pathway is highly efficient for introducing amines, alcohols, and thiols, which are prevalent moieties in pharmacologically active agents.
Caption: General workflow for SNAr on 4-chloroquinolines.[6]
Detailed Protocol: Amination via SNAr
This protocol describes a general procedure for the reaction with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., morpholine, piperazine) (1.2 - 2.0 eq)
-
Solvent (e.g., Ethanol, Isopropanol, DMF, or neat)
-
Base (optional, e.g., K₂CO₃, DIPEA) (1.5 eq)
-
Round-bottom flask with reflux condenser and magnetic stir bar
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen amine (1.2-2.0 eq).
-
Solvent Addition: Add the solvent (e.g., ethanol) to dissolve the reactants (approx. 0.1-0.5 M concentration). For less reactive amines, a high-boiling solvent like DMF may be used, or the reaction can be run neat (solvent-free).[8][9]
-
Heating: Heat the mixture to reflux (typically 80-130 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by recrystallization or column chromatography on silica gel.[8][10]
| Nucleophile | Product Type | Typical Yield (%) |
| Primary/Secondary Amines | 4-Aminoquinolines | 80-95% |
| Anilines | 4-Anilinoquinolines | 75-90% |
| Alcohols (as alkoxides) | 4-Alkoxyquinolines | 70-85% |
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[11] It is the method of choice for synthesizing biaryl compounds from this compound and various aryl- or heteroarylboronic acids.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.[11]
Detailed Protocol: Suzuki-Miyaura Coupling
Causality: The choice of catalyst, ligand, and base is critical. Pd(dppf)Cl₂ is a robust, air-stable precatalyst. The dppf ligand is crucial for stabilizing the palladium center. The base (e.g., K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[12]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1, Toluene/Ethanol/Water)
-
Schlenk flask or sealed vial, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The final substrate concentration should be around 0.1 M.[13]
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.[14]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[13]
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is typically purified by column chromatography on silica gel to yield the 4-arylquinoline derivative.[13]
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 4-Phenyl-7-(trifluoromethoxy)quinoline | 85-95% |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-7-(trifluoromethoxy)quinoline | 80-90% |
| Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)-7-(trifluoromethoxy)quinoline | 75-85% |
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[15] It often provides superior results to SNAr for less reactive amines or sterically hindered substrates and generally proceeds under milder conditions.
Causality: The reaction's success hinges on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[16] These ligands accelerate the rate-limiting reductive elimination step, where the C-N bond is formed and the Pd(0) catalyst is regenerated, preventing catalyst decomposition and promoting high turnover.[16][17]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[15]
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos) (2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed vial, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Reagent Addition: Add the this compound (1.0 eq) and the anhydrous, deoxygenated solvent (e.g., toluene).
-
Nucleophile Addition: Finally, add the amine (1.2 eq) via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS. Upon completion (typically 2-24 hours), cool the mixture to room temperature.
-
Work-up: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[8]
| Amine Type | Product | Typical Yield (%) |
| Primary Aliphatic Amines | 4-(Alkylamino)quinolines | 80-95% |
| Secondary Aliphatic Amines | 4-(Dialkylamino)quinolines | 85-98% |
| Anilines | 4-(Arylamino)quinolines | 75-90% |
Applications in Drug Discovery
The derivatives synthesized from this compound are of significant interest to drug development professionals. The quinoline core is present in numerous anticancer agents (e.g., Bosutinib, Cabozantinib) and antimalarials (e.g., Chloroquine).[3][9][18] The strategic introduction of the -OCF₃ group serves to enhance key drug-like properties:
-
Metabolic Stability: The trifluoromethoxy group is resistant to oxidative metabolism, often blocking a potential site of metabolic attack and thereby increasing the compound's half-life.
-
Lipophilicity: The -OCF₃ group significantly increases lipophilicity, which can improve membrane permeability and oral absorption.
-
Target Engagement: The modified electronic nature of the quinoline ring can fine-tune binding interactions with biological targets such as protein kinases.
By utilizing the robust protocols described herein, researchers can efficiently generate diverse libraries of novel quinoline derivatives for screening in various therapeutic programs, accelerating the path from lead identification to candidate selection.
References
-
Georganics. (2011). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE Safety Data Sheet. [Link]
-
PubChem. 4-Chloro-7-(trifluoromethyl)quinoline. National Center for Biotechnology Information. [Link]
-
NIST. (2021). 4-Chloro-7-(trifluoromethyl)quinoline. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
PubChem. 4-Chloro-7-methoxyquinoline. National Center for Biotechnology Information. [Link]
-
Charris, J., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. [Link]
-
Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Tropical Journal of Pharmaceutical Research, 10(5), 563-571. [Link]
- Allais, A., et al. (1981). Process for the preparation of 4-chloroquinolines.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Ali, N. M., et al. (2016). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359. [Link]
-
Sharma, P., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 12, 18036-18053. [Link]
-
Li, Y., et al. (2023). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 28(18), 6537. [Link]
-
Organic Chemistry Explained. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Katcher, M. H., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 10(1), 71-77. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Sharma, P., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 12, 18036-18053. [Link]
-
Chandra, D., et al. (2024). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. The Journal of Organic Chemistry, 89(8), 5133-5156. [Link]
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- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
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Application Notes and Protocols: The Synthesis of 4-Amino-7-(trifluoromethoxy)quinolines via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among its derivatives, the 4-aminoquinoline scaffold has garnered significant attention due to its broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1] The journey of 4-aminoquinolines in medicine began with the discovery of quinine and later the synthesis of chloroquine, which became a frontline antimalarial drug.[2] The functionalization at the 4-position of the quinoline nucleus is a critical determinant of the biological activity of these compounds.[3]
This guide focuses on the reaction of 4-chloro-7-(trifluoromethoxy)quinoline with various amine nucleophiles, a key transformation for accessing novel 4-aminoquinoline derivatives. The introduction of a trifluoromethoxy (-OCF₃) group at the 7-position is of particular interest in drug design. This substituent can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, thereby improving its pharmacokinetic profile.
The Reaction Mechanism: A Deep Dive into Nucleophilic Aromatic Substitution (SNAr)
The reaction between this compound and an amine nucleophile proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.
-
Nucleophilic Attack: The reaction is initiated by the attack of the amine nucleophile on the electron-deficient C4 carbon of the quinoline ring. The electron-withdrawing nature of the quinoline nitrogen and the trifluoromethoxy group at the 7-position enhances the electrophilicity of the C4 position, making it susceptible to nucleophilic attack. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: In the second step, the chloride ion is eliminated, and the aromaticity of the quinoline ring is restored, yielding the final 4-aminoquinoline product.
The presence of a strong electron-withdrawing group, such as the trifluoromethoxy group, ortho or para to the leaving group (in this case, the chloro group is at a position analogous to para relative to the activating nitrogen of the quinoline ring system), is crucial for stabilizing the negatively charged Meisenheimer intermediate, thus facilitating the reaction.
Caption: General mechanism of the SNAr reaction.
Experimental Protocols
Two primary methods for conducting the SNAr reaction are conventional heating and microwave-assisted synthesis. The choice of method depends on the reactivity of the amine nucleophile, the desired reaction scale, and available equipment.
Protocol 1: Conventional Heating
This method is a straightforward approach suitable for a wide range of amine nucleophiles.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Solvent (e.g., Ethanol, Isopropanol, N,N-Dimethylformamide (DMF), or neat)
-
Base (e.g., K₂CO₃, NaOH, if required for secondary amines or amine salts)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the selected amine nucleophile (1.2-2.0 eq).
-
Add the chosen solvent. For less reactive amines, the reaction can be run neat (without solvent).
-
If a secondary amine or an amine salt is used, add a suitable base (1.0-2.0 eq). For primary amines, a base is often not necessary.[3]
-
Heat the reaction mixture to reflux (typically >120°C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 6-24 hours), cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improve yields.[1]
Materials:
-
This compound
-
Amine nucleophile (1.5 equivalents)
-
Solvent (e.g., Dimethyl sulfoxide (DMSO), Ethanol, Acetonitrile, or solvent-free)
-
Base (if required)
-
Microwave vial and microwave reactor
-
Magnetic stirrer
Procedure:
-
In a microwave vial, combine this compound (1.0 eq) and the amine nucleophile (1.5 eq).
-
Add a suitable solvent if necessary. Many reactions can be performed solvent-free.[5]
-
Add a base if required.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-180°C) for a short duration (e.g., 10-30 minutes).[1][5]
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.[5]
Caption: A generalized experimental workflow.
Data Presentation: Reaction of Substituted 4-Chloroquinolines with Amines
The following table summarizes representative examples of nucleophilic aromatic substitution reactions on 7-substituted 4-chloroquinolines. While specific data for the 7-trifluoromethoxy substrate is limited in the literature, these analogous reactions provide valuable guidance for experimental design.
| Quinoline Substrate | Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,7-Dichloroquinoline | Butylamine | Neat | 120-130 | 6 | High | [4] |
| 4,7-Dichloroquinoline | N,N-Dimethylethane-1,2-diamine | Neat | 120-130 | 6-8 | High | [4] |
| 4,7-Dichloroquinoline | Ethane-1,2-diamine | Neat | 130 | 7 | High | [4] |
| 4-Chloro-6,7-dimethoxyquinoline | Substituted Anilines | Isopropanol | Reflux | 5 | Good | [5] |
| 4,7-Dichloroquinoline | 1,3-Diaminopropane | Neat | Reflux | >24 | Good | [3] |
| 4-Chloro-7-(trifluoromethyl)quinoline | 2- or 4-aminobenzoic acid hydrazides | - | - | - | - | [6] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Insufficient activation of the quinoline ring.- Poor leaving group ability of chloride.- Low nucleophilicity of the amine.- Inappropriate reaction temperature or time. | - Ensure the reaction is conducted at a sufficiently high temperature.- For poorly reactive amines, consider using a microwave-assisted protocol.- The use of a catalyst, such as palladium in Buchwald-Hartwig amination, can be explored for challenging substrates.[5] |
| Formation of Side Products | - Dialkylation of primary amines.- Reaction at other positions on the quinoline ring. | - Use a larger excess of the primary amine to favor mono-substitution.- Carefully control the reaction temperature and time. |
| Difficult Purification | - Similar polarity of starting material and product.- Presence of colored impurities. | - Optimize the mobile phase for column chromatography.- Consider converting the product to its hydrochloride salt for purification by recrystallization. |
Applications in Drug Discovery and Development
Derivatives of 4-amino-7-(trifluoromethoxy)quinoline are promising candidates for drug development due to the favorable properties imparted by the trifluoromethoxy group. The 4-aminoquinoline scaffold is a well-established pharmacophore with a wide range of therapeutic applications.
-
Antimalarial Agents: The 4-aminoquinoline core is central to the mechanism of action of drugs like chloroquine, which interfere with heme detoxification in the malaria parasite.[7] Novel analogs with the 7-trifluoromethoxy substitution are being investigated to overcome drug resistance in Plasmodium falciparum.
-
Anticancer Agents: Several 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4] They are being explored as potential chemotherapeutic agents, with mechanisms that may involve the inhibition of kinases or other cellular signaling pathways.
-
Other Therapeutic Areas: The versatility of the 4-aminoquinoline scaffold has led to its investigation in a variety of other diseases, including viral infections, inflammatory disorders, and leishmaniasis.[1]
References
-
Kumar, A., Srivastava, K., Kumar, S. R., & Puri, S. K. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7233-7236. [Link]
-
Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765. [Link]
-
Romero, A. H., & Gámez-Montaño, R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1364959. [Link]
-
Solomon, V. R., & Lee, H. (2011). Antimalarials based on 4-aminoquinoline leads. Current Medicinal Chemistry, 18(10), 1486-1501. [Link]
Sources
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- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Quinoline Core at the C4 Position
Introduction: The Strategic Importance of C4-Functionalized Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2] The strategic modification of the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties. Among the various positions on the quinoline ring, the C4 position holds particular significance. Functionalization at this site can profoundly influence the molecule's steric and electronic profile, often leading to enhanced biological activity or novel material characteristics.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary methods for the functionalization of the quinoline core at the C4 position. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution. The protocols provided herein are designed to be robust and reproducible, forming a self-validating framework for the synthesis of novel C4-substituted quinolines.
Strategic Approaches to C4-Functionalization: A Mechanistic Overview
The selective functionalization of the C4 position of quinoline presents a unique challenge due to the inherent electronic properties of the heterocyclic ring system. The C2 and C8 positions are often more readily functionalized.[3] However, a number of elegant strategies have been developed to achieve selective C4-functionalization, broadly categorized as follows:
-
Transition-Metal Catalyzed C-H Activation: This powerful and atom-economical approach enables the direct formation of C-C and C-heteroatom bonds at the C4 position.[1] The choice of metal catalyst, ligand, and directing group is crucial for achieving high regioselectivity.
-
Minisci-Type Radical Reactions: These reactions offer a complementary approach for the introduction of alkyl and other functional groups at the C4 position under mild, oxidative conditions.[4][5] The regioselectivity is governed by the nucleophilic character of the radical intermediate and the electronic nature of the protonated quinoline ring.
-
Dearomatization-Rearomatization Strategies: This tactic involves the temporary disruption of the quinoline's aromaticity to facilitate nucleophilic attack at the C4 position, followed by a rearomatization step to furnish the desired C4-functionalized product.[6][7]
-
Tandem Annulation Reactions: These methods construct the C4-functionalized quinoline core in a single synthetic operation from acyclic precursors, offering a high degree of molecular complexity in a convergent manner.[8]
The following sections will provide detailed protocols and mechanistic discussions for key examples within these strategic categories.
Section 1: Transition-Metal Catalyzed C4-Alkylation via C-H Activation
Transition-metal catalysis has revolutionized the field of C-H functionalization, providing a direct and efficient means to forge new bonds without the need for pre-functionalized substrates.[9] Nickel-based catalytic systems, in conjunction with a Lewis acid co-catalyst, have proven particularly effective for the C4-alkylation of quinolines.[1][10]
Application Note: Nickel/Lewis Acid Co-catalyzed C4-Alkylation
This protocol details the regioselective C4-alkylation of quinoline with alkenes, a transformation that is challenging to achieve with high selectivity using traditional methods. The synergy between a nickel catalyst and a Lewis acid is paramount for the success of this reaction. The Lewis acid coordinates to the quinoline nitrogen, electronically activating the C4-position towards C-H activation. A bulky N-heterocyclic carbene (NHC) ligand on the nickel center sterically disfavors reaction at the C2 and C3 positions, thereby directing the functionalization to the C4 position.[1]
Experimental Workflow: Ni-Catalyzed C4-Alkylation
Caption: Workflow for Ni-catalyzed C4-alkylation of quinoline.
Detailed Protocol: C4-Alkylation of Quinoline with 1-Tridecene
Materials:
-
Quinoline (1.0 mmol, 1.0 equiv)
-
1-Tridecene (1.5 mmol, 1.5 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (5 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (5 mol%)
-
Methylaluminoxane-modified bis(2,6-di-tert-butyl-4-methylphenoxy)aluminum (MAD) (20 mol%)
-
Anhydrous Toluene
Procedure:
-
In an inert atmosphere glovebox, add quinoline (1.0 mmol), 1-tridecene (1.5 mmol), Ni(cod)₂ (5 mol%), and IPr (5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
To this mixture, add a solution of MAD (20 mol%) in anhydrous toluene.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 3 hours.
-
After completion, allow the reaction to cool to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford 4-tridecylquinoline.
| Entry | Catalyst System | Alkene | Yield (%) | Reference |
| 1 | Ni(cod)₂ / IPr / MAD | 1-Tridecene | 89 | [1] |
| 2 | Ni(cod)₂ / IPr / AlMe₃ | Styrene | - | [1] |
| 3 | Ni(cod)₂ / IPr / MAD | 1-Octene | - | [1] |
Section 2: Minisci-Type C4-Phosphorylation
The Minisci reaction is a powerful tool for the direct C-H functionalization of heteroaromatic compounds via a radical mechanism.[4] This approach is particularly attractive for its operational simplicity and the use of readily available starting materials. Visible-light photoredox catalysis has emerged as a mild and efficient way to initiate Minisci-type reactions, avoiding the need for harsh oxidants.[5]
Application Note: Visible-Light-Promoted C4-Phosphorylation
This protocol describes a highly regioselective C4-phosphorylation of quinoline derivatives using a visible-light-promoted Minisci-type reaction. The reaction proceeds via the generation of a phosphoryl radical, which then adds to the protonated quinoline ring. The selectivity for the C4 position is a key feature of this method, providing a direct route to valuable C4-phosphorylated quinolines.[5]
Reaction Mechanism: C4-Phosphorylation
Caption: Proposed mechanism for visible-light-promoted C4-phosphorylation.
Detailed Protocol: C4-Phosphorylation of 2-Methylquinoline
Materials:
-
2-Methylquinoline (1.0 equiv)
-
Diphenylphosphine oxide (1.5 equiv)
-
fac-Ir(ppy)₃ (1 mol%)
-
(NH₄)₂S₂O₈ (2.0 equiv)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction tube, add 2-methylquinoline (1.0 equiv), diphenylphosphine oxide (1.5 equiv), fac-Ir(ppy)₃ (1 mol%), and (NH₄)₂S₂O₈ (2.0 equiv).
-
Add DMSO as the solvent, followed by the addition of TFA (2.0 equiv).
-
Seal the tube and degas the reaction mixture by bubbling with nitrogen for 15 minutes.
-
Place the reaction tube approximately 5 cm from a blue LED lamp and irradiate at room temperature with stirring for 24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C4-phosphorylated product.
| Substrate | Yield (%) | Reference |
| 2-Methylquinoline | 70 | [5] |
| 2-Methyl-6-methoxyquinoline | 89 | [5] |
| 2-Phenylquinoline | 69 | [5] |
Section 3: Copper-Catalyzed Tandem Annulation for C4-Functionalized Quinolines
Tandem reactions, where multiple bond-forming events occur in a single pot, are highly desirable for their efficiency and ability to rapidly build molecular complexity. A copper-catalyzed tandem annulation of alkynyl imines with diazo compounds provides an elegant and efficient route to a wide range of C4-functionalized quinolines.[8]
Application Note: Tandem Annulation Synthesis
This protocol leverages a copper-catalyzed reaction between an alkynyl imine and a diazo compound. The reaction proceeds through the in situ formation of an allene intermediate, which then undergoes an intramolecular electrocyclization to construct the quinoline core with a functional group at the C4 position. This method is characterized by its mild reaction conditions, operational simplicity, and broad functional group tolerance.[8]
Experimental Workflow: Tandem Annulation
Caption: Workflow for copper-catalyzed tandem annulation.
Detailed Protocol: Synthesis of a C4-Acyl Quinoline Derivative
Materials:
-
N-(1,3-diphenylprop-2-yn-1-ylidene)aniline (1.0 equiv)
-
Ethyl 2-diazoacetate (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a solution of N-(1,3-diphenylprop-2-yn-1-ylidene)aniline (1.0 equiv) in DCE, add CuI (10 mol%).
-
To the stirred solution, add a solution of ethyl 2-diazoacetate (1.2 equiv) in DCE dropwise over 30 minutes at room temperature.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the corresponding C4-functionalized quinoline.
| Alkynyl Imine Substituent (Ar¹) | Diazo Compound (R²) | Yield (%) | Reference |
| Phenyl | -CO₂Et | 85 | [8] |
| 4-Tolyl | -CO₂Et | 82 | [8] |
| Phenyl | -COPh | 78 | [8] |
Conclusion and Future Outlook
The functionalization of the quinoline core at the C4 position is a vibrant and rapidly evolving area of research. The methods outlined in this guide, from transition-metal catalyzed C-H activation and Minisci-type radical reactions to elegant tandem annulation strategies, provide a powerful toolkit for chemists to access a diverse array of C4-substituted quinolines. The continued development of novel catalytic systems with improved selectivity, broader substrate scope, and enhanced sustainability will undoubtedly open new avenues for the design and synthesis of next-generation pharmaceuticals and advanced materials.
References
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. Journal of the American Chemical Society. [Link]
-
Access to C4-Functionalized Quinolines via Copper-Catalyzed Tandem Annulation of Alkynyl Imines with Diazo Compounds. The Journal of Organic Chemistry. [Link]
-
Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Chemistry – A European Journal. [Link]
-
Visible-Light-Promoted C4-Selective Phosphorylation of Pyridine and Quinoline Derivatives. Organic Letters. [Link]
-
Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters. [Link]
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. ACS Catalysis. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
-
Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Catalysts. [Link]
-
C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Synfacts. [Link]
-
Iron-mediated divergent reductive coupling of heteroarenes with alkenes. Organic Chemistry Frontiers. [Link]
-
Distal C-H Functionalization via Electrophilic C-H Metallation. ACS Science Talks. [Link]
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. ResearchGate. [Link]
-
Ni-catalyzed LA-assisted C4 alkylation of quinoline with 1-tridecene. ResearchGate. [Link]
-
Transition-Metal-Free C-3 Arylation of Quinoline-4-ones with Arylhydrazines. Organic Chemistry Portal. [Link]
-
Radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines. Science. [Link]
-
State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances. [Link]
-
Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. ACS Omega. [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]
-
C-2 and C-4 functionalisation of quinolines and pyridines by Lewis acid. ResearchGate. [Link]
-
State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Publishing. [Link]
-
Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. The Chemical Record. [Link]
-
Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society. [Link]
-
C4‐alkylation of pyridines and quinolines (Hong et al., 2022). ResearchGate. [Link]
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- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
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- 8. Access to C4-Functionalized Quinolines via Copper-Catalyzed Tandem Annulation of Alkynyl Imines with Diazo Compounds [organic-chemistry.org]
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Suzuki Coupling of 4-Chloro-7-(trifluoromethoxy)quinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 4-Chloro-7-(trifluoromethoxy)quinoline. This particular substrate presents a unique set of challenges due to the combination of a heteroaromatic chloride and a strongly electron-withdrawing trifluoromethoxy group. This guide offers field-proven insights and detailed protocols to help you navigate these challenges and improve your reaction yields.
Understanding the Core Challenge: The Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success hinges on the delicate balance of a three-step catalytic cycle.[1] Understanding this cycle is the first step to effective troubleshooting.
The general mechanism involves a Pd(0) species as the active catalyst.[2] The cycle consists of:
-
Oxidative Addition: The palladium catalyst inserts into the carbon-chlorine bond of the quinoline. This is often the rate-limiting step for aryl chlorides due to the high strength of the C-Cl bond.[1][3]
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium(II) complex. This step requires a base to activate the boron reagent.[1][4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the active Pd(0) catalyst.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the specific challenges of this reaction.
Q1: Why is the Suzuki coupling of this compound particularly difficult?
A1: This substrate combines three challenging features:
-
Aryl Chloride Reactivity: The carbon-chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial oxidative addition step energetically demanding and often slow.[6][7]
-
Heteroaromatic Interference: The nitrogen atom in the quinoline ring can act as a ligand, coordinating to the palladium catalyst. This can sequester the catalyst, forming inactive or less active complexes and hindering its participation in the catalytic cycle.[8][9]
-
Electronic Effects: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. While electron-withdrawing groups can sometimes facilitate oxidative addition, the overall electronic properties of this substrate can be complex and may require a highly specialized and electron-rich catalyst system to be effective.[10][11]
Q2: What are the most common side reactions that lower the yield?
A2: The most frequently encountered side reactions that consume starting materials and reduce yield are:
-
Protodeboronation: This is the protonolysis of the boronic acid or ester, where the boronic acid group is replaced by a hydrogen atom. This is a major pathway for decomposition of the coupling partner and is often promoted by high temperatures and the presence of water and base.[12][13]
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl (R'-R'). This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II), or by inefficient transmetalation.[14]
-
Dehalogenation: The replacement of the chlorine atom on the quinoline with a hydrogen atom. This can occur via several mechanisms, including a competing reaction pathway after oxidative addition.[14]
Q3: If I have to focus on one single aspect to optimize first, what should it be?
A3: The catalyst system—specifically the combination of the palladium source and the phosphine ligand—is the most critical factor for successfully coupling an unactivated heteroaryl chloride.[15] Standard catalysts like Pd(PPh₃)₄ are often ineffective. You must use a modern catalyst system designed for challenging substrates, featuring bulky and highly electron-donating ligands.[8][16]
Troubleshooting Guide: From Low Conversion to Side Products
This guide provides specific, actionable advice for common experimental issues in a question-and-answer format.
Problem: Low or No Conversion of Starting Material
Q4: I'm seeing only starting material after running my reaction. My catalyst must be inactive. What should I do?
A4: Inactivity is almost always traced back to an inadequate catalyst system for this substrate. Aryl chlorides require highly active catalysts to overcome the energy barrier of oxidative addition.[3]
Solution: Re-evaluate Your Catalyst System.
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, they require in situ activation with a suitable ligand. For consistency and higher activity, consider using modern pre-catalysts where the ligand is already coordinated to the palladium. PEPPSI-type pre-catalysts or Buchwald pre-catalysts are excellent choices.[14]
-
Ligand Selection is CRITICAL: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaryl chlorides, you need bulky, electron-rich phosphine ligands. These ligands accelerate both the oxidative addition and the final reductive elimination step.[8][15]
Table 1: Recommended Ligands for Coupling Heteroaryl Chlorides
| Ligand Class | Specific Ligands | Key Advantages |
|---|---|---|
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Excellent for heteroaryl chlorides; high activity and stability.[8][15] |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(tBu)₃), Tricyclohexylphosphine (PCy₃) | Highly electron-donating, promotes oxidative addition.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donors, form very stable palladium complexes. Often used in PEPPSI pre-catalysts.[4] |
Actionable Step: Screen a panel of ligands. A good starting point would be to test SPhos or XPhos, often in combination with a Pd₂(dba)₃ source or by using their corresponding pre-catalysts.
Problem: Partial Conversion and Stalled Reaction
Q5: My reaction starts but stalls at 30-50% conversion, even with a good ligand. What should I optimize next?
A5: If the catalyst is active enough to initiate the reaction, the issue often lies with the base or solvent system, which are crucial for the transmetalation step.
Solution: Optimize the Base and Solvent.
-
Base Selection: The base activates the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[4][17] The choice of base can dramatically affect the reaction rate and the prevalence of side reactions like protodeboronation.
-
Inorganic bases are standard. K₃PO₄ and Cs₂CO₃ are often superior to weaker bases like K₂CO₃ or Na₂CO₃ for challenging couplings, as their greater solubility in organic solvents and higher basicity can accelerate transmetalation.[15][18]
-
Ensure the base is finely powdered and anhydrous to maximize its surface area and effectiveness.
-
Table 2: Comparison of Common Bases for Suzuki Coupling
| Base | Strength | Common Use Case | Considerations |
|---|---|---|---|
| K₂CO₃ | Moderate | General purpose, good starting point. | May not be strong enough for difficult couplings.[19] |
| K₃PO₄ | Strong | Excellent for aryl chlorides and hindered substrates. | Often gives higher yields and faster reactions.[15][18] |
| Cs₂CO₃ | Strong | Very effective, but more expensive. | High solubility in organic solvents can be advantageous.[5] |
| KF | Weak | Used when substrates are sensitive to strong bases. | The fluoride ion is thought to assist in the catalytic cycle.[4] |
-
Solvent System: The solvent must dissolve the organic substrates, the catalyst, and, to some extent, the inorganic base.[20]
-
Aprotic polar solvents are preferred. Mixtures like 1,4-dioxane/water or THF/water (typically in ratios from 4:1 to 10:1) are very common.[8][21] The water is essential for dissolving the inorganic base and facilitating the formation of the active borate species.[22]
-
Thorough Degassing is Non-Negotiable: Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[12] Before heating, you must thoroughly degas the solvent and reaction mixture by bubbling an inert gas (Argon or Nitrogen) through it or by using freeze-pump-thaw cycles.
-
Problem: Significant Side Product Formation
Q6: My main impurity is the homocoupled product of my boronic acid. How can I suppress this?
A6: Homocoupling is typically a result of two issues: the presence of oxygen or a transmetalation step that is much slower than oxidative addition.[14]
Solution: Improve Inert Atmosphere and Reaction Kinetics.
-
Rigorous Degassing: As mentioned above, eliminate all oxygen from your reaction system. Ensure all reagents are added under a positive pressure of inert gas.
-
Optimize Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a very large excess can sometimes favor homocoupling.
-
Choose a More Active System: A more efficient ligand/base combination can accelerate the desired transmetalation step, helping it outcompete the homocoupling pathway.
Q7: I'm observing significant protodeboronation of my boronic acid and/or dehalogenation of my quinoline. What causes this and how can I fix it?
A7: These are common decomposition pathways, especially under prolonged heating.
Solution: Use Milder Conditions and More Stable Reagents.
-
Lower the Temperature: High temperatures accelerate not only the desired reaction but also these decomposition pathways.[13] After screening, try to run the reaction at the lowest temperature that still provides a reasonable rate (e.g., 80 °C instead of 110 °C).
-
Use a More Stable Boron Reagent: Boronic acids can be unstable.[14] Consider converting your boronic acid to a more stable boronic ester, such as a pinacol ester (B(pin)) or a MIDA boronate.[12] These reagents are more resistant to protodeboronation and slowly release the active boronic acid in situ during the reaction.
-
Minimize Reaction Time: Monitor your reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation or further side reactions.
Recommended Experimental Protocol (Starting Point)
This protocol provides a robust starting point for optimizing the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (finely powdered, dried, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 5:1 ratio)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (Pd₂(dba)₃) and the ligand (SPhos).
-
Solvent Addition: Add the degassed 1,4-dioxane (e.g., 5 mL) followed by the degassed water (e.g., 1 mL) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Troubleshooting Workflow
Use this flowchart to diagnose and solve issues systematically.
Caption: A systematic workflow for troubleshooting low yields.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Link
-
Organic Chemistry Portal. Suzuki Coupling. Link
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Link
-
BenchChem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Link
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Link
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 124(41), 12202–12211. Link
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Link
-
BenchChem. Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides. Link
-
So, C. M., & Kwong, F. Y. (2011). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 30(11), 2949–2957. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Link
-
BenchChem. Technical Support Center: Optimizing Suzuki Coupling of 4-Chloroquinoline-6-carbaldehyde. Link
-
BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Link
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. Link
-
Sherwood, J. D., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(21), 12785–12791. Link
-
ResearchGate. Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Link
-
ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Link
-
BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Link
-
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene. Link
-
Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(8), 1479-1488. Link
-
HEIA-FR. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Link
-
Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Link
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Link
-
ResearchGate. Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. Link
-
ResearchGate. New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Link
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(12), 4347-4366. Link
-
Telegra.ph. Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. Link
-
ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Link
-
Reddit. How to approach choosing reaction conditions for Suzuki?. Link
-
ResearchGate. (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. Link
-
Kim, S., et al. (2020). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 18(30), 5825-5832. Link
-
Crestey, F., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 16(10), 2732–2735. Link
-
ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Link
-
ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Link
-
ResearchGate. Effect of solvent on the Suzuki reaction. Link
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Link
-
Li, Z., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(21), 8637–8641. Link
-
Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4711-4722. Link
-
ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Link
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Link
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Link
-
Dunetz, J. R. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-28). Royal Society of Chemistry. Link
-
Zhang, Y., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15513–15519. Link
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- 22. reddit.com [reddit.com]
Preventing dehalogenation side reactions with 4-Chloro-7-(trifluoromethoxy)quinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Chloro-7-(trifluoromethoxy)quinoline. This resource is designed to provide senior application-level scientific support for researchers encountering challenges during its use in complex organic syntheses. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, with a specific focus on preventing undesired dehalogenation side reactions.
Troubleshooting Guide: Dehalogenation Side Reactions
This section addresses specific experimental issues related to the premature loss of the chlorine atom from the 4-position of the quinoline ring system, a common challenge in cross-coupling reactions.
Issue 1: Significant formation of 7-(trifluoromethoxy)quinoline byproduct is observed during my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the likely causes and solutions?
Answer:
The formation of the dehalogenated byproduct, 7-(trifluoromethoxy)quinoline, is a classic sign of a competing hydrodehalogenation reaction pathway.[1][2] This side reaction consumes your starting material and complicates purification. The primary culprit is typically the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][3] This Pd-H intermediate can then undergo reductive elimination with the quinoline substrate to yield the undesired dehalogenated product.
Several factors can promote the formation of Pd-H species and subsequent dehalogenation. Here is a systematic approach to troubleshoot this issue:
1. Analyze Your Reaction Components:
-
Base Selection: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are common sources of β-hydride elimination, which can generate Pd-H species.[4][5] Similarly, bases with available β-hydrogens can also be problematic.[6][7]
-
Solvent Choice: Protic solvents, particularly alcohols like methanol or ethanol, can act as hydride donors.[8][9] While often used in Suzuki reactions, their concentration and the reaction temperature can influence the extent of dehalogenation.
-
Water Content: While a small amount of water can be beneficial in some cross-coupling reactions, excessive water can be a proton source leading to dehalogenation.[1]
2. Optimize Reaction Parameters:
A systematic optimization of your reaction conditions is the most effective way to suppress dehalogenation. The following table outlines key parameters and suggested modifications:
| Parameter | Potential Issue | Recommended Action | Rationale |
| Ligand | Suboptimal ligand choice | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1] | These ligands promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway. |
| Base | Base-promoted Pd-H formation | Use a weaker inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] | These bases are less prone to generating hydride species compared to strong alkoxide bases. |
| Solvent | Solvent as a hydride source | Switch to aprotic solvents such as dioxane, THF, or toluene.[1] | Aprotic solvents lack available protons and are less likely to act as hydride donors. |
| Temperature | Sluggish desired reaction | Carefully increase the reaction temperature. | A higher temperature can accelerate the rate-limiting step of the desired coupling reaction, making it more competitive against the dehalogenation pathway.[1] |
| Catalyst | Slow catalyst activation | Consider using a pre-catalyst that readily forms the active Pd(0) species. | Faster generation of the active catalyst can lead to a more efficient desired reaction.[1] |
3. Experimental Workflow for Optimization:
To systematically address the dehalogenation issue, consider the following experimental workflow:
Caption: A systematic workflow for troubleshooting dehalogenation side reactions.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the chemistry of this compound.
Q1: What is the fundamental mechanism of palladium-catalyzed dehalogenation?
A1: The most widely accepted mechanism involves the in-situ generation of a palladium-hydride (Pd-H) species.[1] The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of this compound to form a Pd(II) intermediate.
-
Formation of Pd-H: A hydride source in the reaction mixture (e.g., base, solvent, water) reacts with a palladium species to form a Pd-H complex.[3]
-
Reductive Elimination: The aryl group and the hydride on the palladium intermediate undergo reductive elimination to form the dehalogenated arene and regenerate the Pd(0) catalyst.[10]
The following diagram illustrates the competing pathways of desired cross-coupling and undesired dehalogenation:
Caption: Competing catalytic cycles for cross-coupling and dehalogenation.
Q2: Are N-heterocyclic chlorides, like this compound, particularly susceptible to dehalogenation?
A2: Yes, N-heterocyclic halides can be more prone to dehalogenation.[1] The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially influencing the electronics and stability of the intermediates in the catalytic cycle. This coordination can sometimes facilitate the undesired dehalogenation pathway. For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring, which can also influence the reaction outcome.[1]
Q3: Are there alternative coupling strategies to consider if dehalogenation remains a persistent issue?
A3: If optimizing palladium-catalyzed conditions proves insufficient, you might consider alternative strategies for functionalizing the quinoline core. These could include:
-
Metal-free C-H functionalization: Recent advances have enabled direct C-H functionalization of N-heteroarenes.[11] This approach avoids the use of a halogenated starting material altogether.
-
Photochemical methods: Catalyst-free photochemical dehalogenation and coupling reactions have been reported, often proceeding through radical mechanisms under mild conditions.[12][13][14]
-
Different metal catalysts: While palladium is the most common, nickel-catalyzed cross-coupling reactions can sometimes offer different reactivity and selectivity profiles.
Q4: How does the trifluoromethoxy group at the 7-position influence the reactivity of the 4-chloro position?
A4: The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group. This electronic effect makes the 4-position more electron-deficient and thus more susceptible to nucleophilic attack. In the context of palladium-catalyzed cross-coupling, this increased electrophilicity facilitates the initial oxidative addition step, which is often the rate-limiting step for aryl chlorides.[4] However, this enhanced reactivity can also make the substrate more prone to side reactions if the subsequent steps in the catalytic cycle are not efficient.
References
- Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas - ChemRxiv. (n.d.).
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (n.d.).
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.).
- Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing). (n.d.).
- Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. - Abstract - Europe PMC. (n.d.).
- Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF. (n.d.).
- Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. (2019, November 27). PubMed.
- Dechlorination of Aryl Chlorides with Sodium Formate Using a Homogeneous Palladium Catalyst. (n.d.). ResearchGate.
- Navigating the Catalytic Landscape for 3-Chloroquinoline Coupling: A Comparative Guide - Benchchem. (n.d.).
- Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding | Request PDF. (n.d.). ResearchGate.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal.
- Metal-free oxidative cross-coupling enabled practical synthesis of atropisomeric QUINOL and its derivatives. (2021, April 22). NIH.
- One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction | Request PDF. (n.d.). ResearchGate.
- Minimizing dehalogenated byproducts in Suzuki coupling reactions - Benchchem. (n.d.).
- One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. (2020, February 21). PubMed.
- significant dehalogenation in stille coupling : r/Chempros. (2019, October 7). Reddit.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides | Organic Letters. (2020, March 31). ACS Publications.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Suzuki proto-dehalogenation problem : r/Chempros. (2024, October 7). Reddit.
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- 9. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Metal-free oxidative cross-coupling enabled practical synthesis of atropisomeric QUINOL and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. | Semantic Scholar [semanticscholar.org]
- 13. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Base Selection for Cross-Coupling with Electron-Deficient Quinolines
Introduction: The Challenge of Electron-Deficient Quinolines
Welcome to the technical support center for optimizing cross-coupling reactions with electron-deficient quinoline scaffolds. As vital structural motifs in pharmaceuticals and functional materials, quinolines are frequent targets for synthetic modification.[1][2] However, their electron-deficient nature, a result of the electronegative nitrogen atom, presents unique challenges in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[3][4]
This guide provides in-depth troubleshooting advice, mechanistic explanations, and practical protocols to help you navigate these challenges. The core issue often lies in selecting the appropriate base—a choice that profoundly influences reaction rate, yield, and the prevalence of side reactions.[5][6] A base that is too strong or too nucleophilic can lead to catalyst deactivation, substrate decomposition, or undesired side products. Conversely, a base that is too weak may result in slow or incomplete conversion. This guide is designed to equip you with the expertise to make informed decisions for successful couplings.
Fundamental Principles: The Multifaceted Role of the Base
In palladium-catalyzed cross-coupling, the base is not a mere spectator. It plays a critical role in one or more steps of the catalytic cycle. Understanding this role is key to troubleshooting.
In Suzuki-Miyaura Couplings: The primary role of the base is to activate the organoboron species (e.g., boronic acid) to facilitate transmetalation. This typically occurs via one of two pathways:
-
Boronate Pathway: The base (e.g., OH⁻, OR⁻) reacts with the boronic acid to form a more nucleophilic boronate complex, [R-B(OH)₃]⁻. This anionic species then more readily transfers its organic group to the palladium(II) center.[5]
-
Hydroxide Pathway: The base can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide complex. This intermediate then reacts with the neutral boronic acid, facilitating the transmetalation step.[5][7]
In Buchwald-Hartwig Aminations: The base is required to deprotonate the amine nucleophile, forming an amide in the active catalytic cycle. This palladium-amido complex is crucial for the subsequent reductive elimination step that forms the desired C-N bond.[8][9] Strong, non-nucleophilic bases are often required to ensure efficient deprotonation without competing side reactions.[3]
In Heck Reactions: The base is essential for regenerating the active Pd(0) catalyst at the end of the cycle. After the migratory insertion and β-hydride elimination steps, the base neutralizes the generated H-X, allowing the [HPdL₂X] species to be reduced back to the active Pd(0) catalyst.[10]
The electron-deficient quinoline ring can complicate these processes. The nitrogen lone pair can coordinate to the palladium center, potentially inhibiting the catalyst.[3][11] Furthermore, the electrophilic nature of the quinoline ring makes it susceptible to nucleophilic attack by strong bases, leading to substrate degradation.
Troubleshooting Guide & FAQs
This section addresses common problems encountered when performing cross-coupling reactions on electron-deficient quinolines, with a focus on base-related issues.
Q1: My Suzuki-Miyaura coupling reaction has stalled with low conversion. I'm recovering my haloquinoline starting material. What's the problem?
A1: This is a classic symptom of inefficient transmetalation, which is often the rate-limiting step. The electron-deficient nature of your quinoline may make the corresponding Pd(II)-quinoline complex less reactive.
Troubleshooting Steps:
-
Increase Base Strength: Your current base may be too weak to efficiently generate the active boronate species. If you are using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. These are often more effective, especially for challenging couplings.[12][13]
-
Check Solvent System: The choice of solvent dramatically impacts the efficacy of the base.[14][15] For inorganic bases like K₃PO₄, a polar, protic co-solvent like water or an alcohol is often necessary to ensure solubility and activity.[14] A common system is a 10:1 mixture of an organic solvent (like dioxane or toluene) and water.[16]
-
Use Fluoride Additives: For particularly stubborn couplings, the addition of fluoride ions (e.g., from KF or CsF) can activate the boronic acid, even with weaker bases.[5]
Q2: I'm seeing significant decomposition of my quinoline substrate and the formation of dark, tarry byproducts in my Buchwald-Hartwig amination.
A2: This strongly suggests that your base is too strong and/or nucleophilic. Strong bases like sodium tert-butoxide (NaOtBu), while common in Buchwald-Hartwig reactions, can directly attack the electron-deficient quinoline ring, leading to decomposition.[8]
Troubleshooting Steps:
-
Switch to a Weaker Base: Replace NaOtBu with a weaker inorganic base such as K₃PO₄ or Cs₂CO₃. These bases are generally strong enough to facilitate amine deprotonation but are less likely to cause substrate degradation.
-
Consider Organic Bases: Sterically hindered, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective alternatives, although their interaction with the catalyst can be complex.[17]
-
Lower the Reaction Temperature: High temperatures can accelerate decomposition pathways. Once you have switched to a more appropriate base, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to minimize side reactions.
Q3: My Heck reaction is giving a low yield of the desired product, along with significant amounts of the hydrodehalogenated quinoline (the starting halide is replaced by hydrogen). Why?
A3: The formation of a hydrodehalogenated byproduct points to a competitive side reaction where the palladium-hydride intermediate, formed after β-hydride elimination, reductively eliminates to give the byproduct instead of being converted back to the active Pd(0) catalyst.[10] The choice of base is critical here.
Troubleshooting Steps:
-
Use a Bulkier Base: A sterically hindered base is less likely to coordinate to the palladium center and can more effectively scavenge the proton, favoring the desired catalytic turnover. Triethylamine (Et₃N) is a common choice, but if issues persist, consider a bulkier amine base like diisopropylethylamine (DIPEA).
-
Optimize Base Stoichiometry: Ensure you are using a sufficient excess of the base (typically 1.5-2.0 equivalents) to efficiently regenerate the catalyst.
-
Solvent Choice: The polarity of the solvent can influence this side reaction. Aprotic polar solvents like DMF or NMP are common in Heck reactions and can help promote the desired pathway.
Q4: I am attempting a Suzuki coupling with a 2-chloroquinoline, but the reaction is very sluggish compared to the bromo- or iodo-analogues. How can I optimize this?
A4: Aryl chlorides are notoriously less reactive in cross-coupling reactions because the C-Cl bond is stronger, making the oxidative addition step more difficult.[18] To overcome this, the entire catalytic system, including the base, needs to be more activated.
Troubleshooting Steps:
-
Use a Stronger Base: This is a situation where a stronger base is often necessary. K₃PO₄ is a good starting point. In some cases, stronger alkoxide bases might be required, but one must be cautious about the potential for substrate decomposition (see Q2).
-
Employ Advanced Catalysts: Sluggish reactions with aryl chlorides often require more than just base optimization. Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands.[12] These ligands accelerate the slow oxidative addition step.
-
Higher Temperatures: Reactions involving aryl chlorides typically require higher temperatures (e.g., 100-120 °C) to proceed at a reasonable rate.[19]
Data & Protocols
Table 1: Common Bases for Cross-Coupling Reactions
This table provides a quick reference for selecting a base. The pKa values refer to the conjugate acid in H₂O and are approximate.[20][21][22]
| Base | Formula | Type | pKa (Conj. Acid) | Typical Applications & Notes |
| Sodium tert-butoxide | NaOtBu | Strong, Organic | ~19 | Buchwald-Hartwig. Use with caution on electron-deficient quinolines due to high basicity and nucleophilicity.[8] |
| Potassium Phosphate | K₃PO₄ | Moderate, Inorganic | ~12.3 | Excellent general base for Suzuki and Buchwald-Hartwig. Good for sensitive substrates. Requires a protic co-solvent.[12][13] |
| Cesium Carbonate | Cs₂CO₃ | Moderate, Inorganic | ~10.3 | Similar to K₃PO₄ but often provides higher reactivity due to the nature of the cesium cation. Good for Suzuki reactions. |
| Potassium Carbonate | K₂CO₃ | Mild, Inorganic | ~10.3 | Common, inexpensive base for Suzuki couplings. May be too weak for challenging substrates like chloroquinolines.[13] |
| Triethylamine | Et₃N | Mild, Organic | ~10.8 | Primarily used in Heck reactions to regenerate the catalyst.[10] |
| Diisopropylethylamine | DIPEA | Mild, Organic | ~10.7 | A bulkier alternative to Et₃N for Heck reactions; less likely to coordinate to Pd.[17] |
General Protocol for Base Screening in a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically optimizing the base for the coupling of a haloquinoline with a boronic acid.
Materials:
-
Haloquinoline (1.0 equiv)
-
Boronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Bases for screening (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)
Procedure:
-
To a set of reaction vials, each containing a magnetic stir bar, add the haloquinoline (e.g., 0.2 mmol, 1.0 equiv).
-
Add the boronic acid (e.g., 0.24 mmol, 1.2 equiv) to each vial.
-
Add the palladium precatalyst (e.g., 0.004 mmol, 2 mol%) to each vial.
-
To each respective vial, add a different base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv; K₂CO₃, 0.4 mmol, 2.0 equiv, etc.).
-
Seal the vials with a septum cap.
-
Evacuate and backfill each vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 2.0 mL of 10:1 Dioxane/H₂O) to each vial via syringe.
-
Place the vials in a preheated heating block or oil bath (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress at set time intervals (e.g., 1h, 4h, 12h) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.
-
Compare the conversion and formation of byproducts across the different bases to identify the optimal conditions.[12]
Visualizations
Decision Flowchart for Base Selection
This flowchart provides a logical pathway for selecting and troubleshooting the base for your cross-coupling reaction.
Caption: A decision flowchart for troubleshooting base selection.
Simplified Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura coupling, highlighting the crucial intervention of the base.
Caption: The catalytic cycle highlighting base activation.
References
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Bentham Science. Retrieved January 5, 2026, from [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]
-
Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Retrieved January 5, 2026, from [Link]
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2024). MDPI. Retrieved January 5, 2026, from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. Retrieved January 5, 2026, from [Link]
-
Abela, A. R., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]
-
Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023). RSC Publishing. Retrieved January 5, 2026, from [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
pKa Values of Common Bases. (n.d.). University of California, Irvine. Retrieved January 5, 2026, from [Link]
-
Cross-Coupling of Heteroatomic Electrophiles. (2019). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Vautravers, N. S., et al. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. (2016). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
pKa Values for Organic and Inorganic Bronsted Acids at 25 oC. (n.d.). University of Wisconsin. Retrieved January 5, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
Intramolecular Heck cross-coupling reaction of 8-hydroxyquinolines for... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Heck Reaction—State of the Art. (2017). MDPI. Retrieved January 5, 2026, from [Link]
-
Use of base metals in Buchwald-Hartwig coupling. (n.d.). WordPress. Retrieved January 5, 2026, from [Link]
-
Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. (2018). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
-
pKa Data Compiled by R. Williams. (n.d.). University of Colorado. Retrieved January 5, 2026, from [Link]
-
Table of Acids with Ka and pKa Values. (n.d.). University of Connecticut. Retrieved January 5, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 5, 2026, from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved January 5, 2026, from [Link]
-
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]
-
Metal-Catalysed Cross-Coupling Reactions in the Synthesis and Transformations of Quinolones and Acridones. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2018). MDPI. Retrieved January 5, 2026, from [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (2023). Beilstein Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]
-
Struggling with Suzuki Reaction. (2024). Reddit. Retrieved January 5, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). DSpace@MIT. Retrieved January 5, 2026, from [Link]
-
Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2020). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Cross-coupling reaction. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
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- 17. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Challenges of Buchwald-Hartwig Amination of Chloroquinolines
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of chloroquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet often temperamental cross-coupling reaction. Here, we move beyond generic advice to provide in-depth, scientifically-grounded troubleshooting strategies tailored to the unique chemical nature of the quinoline scaffold. Our goal is to empower you with the understanding to not only solve common problems but also to rationally design more robust and higher-yielding reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Issues Related to the Catalyst and Ligand
Question 1: My reaction with a chloroquinoline is sluggish or has completely stalled. I suspect catalyst deactivation. What is the likely cause and how can I mitigate it?
Answer: Catalyst deactivation is a primary suspect when aminating chloroquinolines, largely due to the Lewis basicity of the quinoline nitrogen. This nitrogen atom can coordinate strongly to the palladium center, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This is particularly problematic with chloroquinolines compared to simpler aryl chlorides.
Causality: The lone pair of electrons on the quinoline nitrogen competes with the desired amine nucleophile for coordination to the palladium(II) intermediate. This non-productive binding can form a stable, off-cycle complex that is reluctant to proceed to reductive elimination.
Troubleshooting Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand is your most powerful tool to counteract catalyst poisoning. Bulky, electron-rich biarylphosphine ligands are essential.[2] These ligands create a sterically hindered environment around the palladium center, which disfavors the binding of the planar quinoline ring while still allowing the amine to approach and react.
-
Recommended Ligands: For chloroquinolines, ligands from the Buchwald and Hartwig groups have shown great success. Consider screening ligands such as XPhos , RuPhos , and BrettPhos .[3][4] For particularly challenging or sterically hindered substrates, newer generation ligands or those specifically designed for heteroaryl couplings may be necessary.[5][6]
-
Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1.1:1 to 2:1. An excess of ligand can help to prevent the formation of catalytically inactive palladium species.
-
-
Consider Palladium Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, using well-defined palladium precatalysts (e.g., XPhos Pd G3 or G4) is highly recommended.[7] These precatalysts are air-stable and provide more reliable and reproducible generation of the active catalyst, often leading to improved yields and lower catalyst loadings.[8]
Question 2: I am observing significant hydrodehalogenation of my chloroquinoline, leading to a quinoline byproduct. How can I suppress this side reaction?
Answer: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common and frustrating side reaction in Buchwald-Hartwig aminations. It often arises from competing pathways within the catalytic cycle, particularly β-hydride elimination from a palladium-amido intermediate or from reactions involving trace amounts of water or other proton sources.[2][9]
Causality: The formation of a palladium hydride species (Pd-H) is a key intermediate in hydrodehalogenation. This can be formed through various mechanisms, including the reaction of the palladium catalyst with the amine, solvent, or base. The Pd-H species can then undergo reductive elimination with the chloroquinoline to produce the undesired byproduct.
Troubleshooting Strategies:
-
Optimize the Base: The choice of base can significantly influence the extent of hydrodehalogenation.
-
Strong, Non-Nucleophilic Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often the first choice.[3][10] However, if hydrodehalogenation is severe, consider switching to a weaker inorganic base.
-
Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective in minimizing hydrodehalogenation, although they may require higher reaction temperatures or longer reaction times to achieve full conversion.[3][10]
-
-
Rigorous Control of Reaction Conditions:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Water can react with strong bases to form hydroxides, which can promote side reactions.
-
Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (argon or nitrogen) to prevent oxygen from degrading the catalyst and promoting side reactions.
-
-
Ligand Modification: The steric and electronic properties of the ligand can also influence the rate of hydrodehalogenation versus the desired amination. Screening a panel of bulky phosphine ligands is advisable.
II. Substrate and Reagent-Specific Issues
Question 3: My chloroquinoline substrate is poorly soluble in common Buchwald-Hartwig solvents like toluene. What are my options?
Answer: Poor solubility of the starting materials is a frequently underestimated cause of low conversion.[11] If the chloroquinoline is not sufficiently dissolved, the reaction becomes a heterogeneous mixture, and the rate of reaction will be severely limited by the slow dissolution of the substrate.
Troubleshooting Strategies:
-
Solvent Screening: While toluene is a common choice, other solvents or solvent mixtures should be considered.
-
Ethereal Solvents: 1,4-Dioxane or tetrahydrofuran (THF) can be good alternatives and may offer better solubility for polar substrates.[10]
-
Polar Aprotic Solvents: In some cases, more polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but be aware that they can sometimes coordinate to the palladium and inhibit catalysis. Use with caution and at the lowest effective concentration.
-
Solvent Mixtures: A mixture of toluene and a more polar co-solvent can sometimes provide the right balance of solubility and reactivity.
-
-
Increase Reaction Temperature: Higher temperatures will generally increase the solubility of your substrate. However, be mindful of the thermal stability of your reagents and the potential for increased side reactions at elevated temperatures.
Question 4: Does the position of the chlorine atom on the quinoline ring affect the reaction conditions I should use?
Answer: Yes, the position of the chlorine atom significantly impacts the electronic properties and steric environment of the C-Cl bond, which in turn affects its reactivity in the oxidative addition step of the catalytic cycle.
General Reactivity Trends and Considerations:
-
2- and 4-Chloroquinolines: These positions are electronically activated due to the influence of the ring nitrogen, making the C-Cl bond more susceptible to oxidative addition. These substrates are generally more reactive. A study on the functionalization of 6-bromo-2-chloroquinoline demonstrated that the 2-chloro position is highly activated.[12][13]
-
6- and 7-Chloroquinolines: These positions are less electronically activated and behave more like standard aryl chlorides. They may require more forcing conditions (higher temperatures, more active catalyst systems) to achieve good conversion.
-
Steric Hindrance: If there are bulky substituents near the chlorine atom, this can sterically hinder the approach of the palladium catalyst, slowing down the oxidative addition step. In such cases, using a less sterically demanding but still electron-rich ligand might be beneficial.
A systematic screening of reaction parameters is always recommended when moving to a new chloroquinoline isomer.
| Chloroquinoline Position | Expected Reactivity | Recommended Starting Point |
| 2- and 4- | High | Milder conditions (e.g., lower temperature, lower catalyst loading) may be sufficient. |
| 3-, 5-, 6-, 7-, 8- | Moderate to Low | More forcing conditions (e.g., higher temperature, more active ligand like XPhos) are likely required. |
Visualizing the Process: Diagrams and Workflows
A clear understanding of the catalytic cycle and a logical troubleshooting workflow are invaluable.
Caption: The Buchwald-Hartwig catalytic cycle and a competing catalyst poisoning pathway.
Caption: A systematic workflow for troubleshooting low conversion.
Experimental Protocols
The following are generalized starting protocols. Optimization will likely be necessary for your specific chloroquinoline and amine coupling partners.
Protocol 1: General Procedure for Amination of a Chloroquinoline using a Palladium Precatalyst
This protocol is a good starting point for most chloroquinoline isomers.
Materials:
-
Chloroquinoline (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the chloroquinoline, XPhos Pd G3, and sodium tert-butoxide.
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe.
-
Add the amine via syringe. If the amine is a solid, it can be added in step 1.
-
Place the reaction vessel in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination of 6-Bromo-2-chloroquinoline using an Ammonia Equivalent
This protocol, adapted from literature, is for the introduction of a primary amino group at the 2-position.[8][12]
Materials:
-
6-Bromo-2-chloroquinoline (1.0 mmol, 1.0 equiv)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
XPhos (0.06 mmol, 6 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv, as a 1.0 M solution in THF)
-
Anhydrous dioxane (5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add 6-bromo-2-chloroquinoline, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Add anhydrous dioxane via syringe.
-
With stirring, add the LHMDS solution dropwise at room temperature.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling, the reaction is typically quenched with aqueous acid (e.g., 1 M HCl) to hydrolyze the intermediate silylamine and protonate the product.
-
Follow with a standard aqueous workup and purification by column chromatography.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Omar, W. A. E., & Hormi, O. E. O. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Korean Chemical Society, 57(4), 486-493. [Link]
-
Bera, S. S., Utecht-Jarzyńska, G., Yang, S., & Szostak, M. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 121(15), 9436-9523. [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
-
Abell, A. D., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. [Link]
-
Omar, W. A. E., & Hormi, O. E. O. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. ResearchGate. [Link]
-
Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Syntheses, 84, 149. [Link]
-
Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. OUCI. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. Request PDF. [Link]
-
WuXi AppTec. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
-
Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Request PDF. [Link]
-
Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]
-
The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. [Link]
-
The Recurring Roles of Chlorine in Synthetic and Biological Studies of the Lissoclimides. ACS Publications. [Link]
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS website [rcs.wuxiapptec.com.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst & Ligand Screening for Difficult Suzuki Coupling Reactions
Welcome to the technical support hub for researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, actionable insights into overcoming common challenges, particularly those involving sterically hindered substrates, heteroaromatic compounds, and other "difficult" couplings that defy standard protocols. Here, we move beyond generic advice to offer causal explanations and robust troubleshooting frameworks.
Troubleshooting Guide: From Low Yields to No Reaction
This section is structured to help you diagnose and resolve specific experimental issues. Each problem is followed by a logical troubleshooting workflow and expert recommendations.
Problem 1: Low to No Yield of Desired Product
This is the most frequent issue encountered. A systematic approach is crucial to identify the root cause.
Initial Checks & First-Line Solutions
Q1: I'm seeing low to no conversion of my starting materials. Where do I start?
A1: When a Suzuki coupling fails, a methodical evaluation of your reaction components and conditions is the first step.[1][2]
-
Catalyst & Ligand Integrity:
-
Activity: Ensure your palladium source is active. Pd(0) is the catalytically active species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be effectively reduced in situ.[1] Consider using modern, air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 palladacycles) which are designed for reliable activation.[1]
-
Oxidation: Phosphine ligands are highly susceptible to oxidation.[2] Use fresh ligands or those stored properly under an inert atmosphere.
-
-
Reagent Purity and Stability:
-
Boronic Acid/Ester Quality: Boronic acids are prone to degradation over time, particularly through protodeboronation.[1][2] This is especially true for electron-rich or heterocyclic boronic acids.[1] Use fresh, high-purity reagents. If degradation is suspected, consider converting the boronic acid to a more stable derivative like a pinacol or MIDA ester.[2][3]
-
Aryl Halide Reactivity: The reactivity of the electrophile is critical. The general trend is I > Br > OTf >> Cl.[2] Couplings involving aryl chlorides are notoriously more challenging and demand highly active, specialized catalyst systems.[2][3][4]
-
-
Exclusion of Oxygen:
-
Catalyst Deactivation: Oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of boronic acids.[1][2]
-
Solution: Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles).[5] The reaction must be assembled and run under a strictly inert atmosphere (N₂ or Ar).[1][5]
-
Troubleshooting Workflow: Diagnosing a Failed Reaction
If initial checks don't resolve the issue, a more systematic approach is needed.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Problem 2: Significant Side Product Formation
Side reactions compete with your desired coupling, consuming starting materials and complicating purification.
Q2: I'm observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling (Ar¹-B(OH)₂ + Ar¹-B(OH)₂ → Ar¹-Ar¹) is primarily caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules catalyzed by palladium.[1][2]
-
Primary Solution: Rigorous degassing of all solvents (including water if used) and maintaining a strict inert atmosphere are paramount.[1][2][5]
-
Secondary Solution: The choice of palladium source can matter. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may be preferable to some Pd(II) sources if homocoupling persists despite degassing.
-
Process Tweak: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby minimizing the rate of this bimolecular side reaction.[2]
Q3: My boronic acid is being converted back to the parent arene (protodeboronation). How do I stop this?
A3: Protodeboronation (Ar¹-B(OH)₂ + H⁺ → Ar¹-H) is a common side reaction, especially with electron-rich heterocyclic or vinyl boronic acids.[1] The proton source is often water, and the reaction can be accelerated by the base.
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to weaker inorganic bases like K₃PO₄, K₂CO₃, or KF.[1][6]
-
Anhydrous Conditions: Switching to anhydrous conditions can significantly reduce the rate of protodeboronation by removing the primary proton source.[1]
-
Protect the Boronic Acid: Using more stable boronic acid derivatives, such as MIDA (N-methyliminodiacetic acid) boronates, can protect the C-B bond until it's needed in the catalytic cycle.[3]
FAQs: Catalyst & Ligand Selection for Difficult Couplings
This section addresses frequently asked questions about selecting the right tools for challenging substrates.
Q4: How do I choose the right ligand for a sterically hindered coupling?
A4: For sterically demanding substrates (e.g., coupling two ortho-substituted arenes), the reductive elimination step is often rate-limiting. The key is to use ligands that are both electron-rich and sterically bulky.[3]
-
Mechanism Insight: Bulky ligands promote reductive elimination by destabilizing the palladium intermediate, forcing the product to be expelled to relieve steric strain.[3][7]
-
Recommended Ligands:
-
Buchwald-type biaryl phosphines: Ligands like SPhos, XPhos, and tBuXPhos are standards in the field for this purpose.[8][9]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes are strong electron donors and can be effective for hindered couplings.[10][11]
-
Specialized Ligands: For extremely hindered couplings, catalysts like Pd/BI-DIME have been developed.[12][13]
-
Q5: What is the best approach for coupling heteroaryl halides?
A5: Heteroaromatic substrates introduce unique challenges, including potential catalyst inhibition by coordination of the heteroatom (e.g., pyridine nitrogen) to the palladium center.[14]
-
Electron-Deficient Heterocycles (e.g., Pyridines, Pyrazines): These are often good electrophiles. The challenge can be the stability of the corresponding heteroaryl boronic acid. Standard conditions with a Buchwald-type ligand often work well.[9][15]
-
Electron-Rich Heterocycles (e.g., Pyrroles, Indoles, Furans): These can be challenging electrophiles (slow oxidative addition) and their boronic acids are often unstable.[9]
-
Catalyst Choice: Highly active, electron-rich ligands are required to facilitate oxidative addition. SPhos and related ligands have shown great success.[9]
-
Aqueous Conditions: Interestingly, some protocols have found success using aqueous media at mild temperatures (e.g., 37 °C), which can be beneficial for sensitive substrates.[14]
-
Q6: Should I screen catalysts, ligands, bases, or solvents first? What is the most efficient screening method?
A6: The sheer number of variables can be daunting.[3][16] A tiered or parallel screening approach is most efficient.
-
High-Throughput Experimentation (HTE): If available, HTE using pre-weighed catalyst/ligand plates is the fastest way to screen a large reaction space.[10][17][18] These kits allow for the parallel screening of dozens of conditions on a microscale.[18]
-
Manual Screening Strategy:
-
Start with the Catalyst System: Begin by screening a diverse set of 4-6 ligands with a standard base (K₂CO₃ or K₃PO₄) and solvent (e.g., Dioxane/H₂O or Toluene).[10] Choose ligands from different classes (e.g., a Buchwald ligand, a bidentate ligand like dppf, and an NHC).
-
Optimize the "Hit": Once a promising ligand is identified, perform a secondary screen to optimize the base and solvent for that specific catalyst system.[10]
-
-
Design of Experiments (DoE): For complex optimizations, DoE is a powerful statistical tool that allows you to systematically explore the effects and interactions of multiple variables (catalyst, base, solvent, temperature) in a minimal number of experiments.[16]
| Parameter | General Starting Point | Considerations for Difficult Couplings |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Air-stable G3/G4 Palladacycles (e.g., XPhos Pd G3) |
| Ligand | PPh₃, P(tBu)₃ | Bulky Biaryl Phosphines: XPhos, SPhos; NHCs: IPr, IMes |
| Base | K₂CO₃, K₃PO₄ | Cs₂CO₃ (often more soluble), KF (for base-sensitive groups) |
| Solvent | Dioxane/H₂O, Toluene | 2-MeTHF, CPME (greener alternatives), DMF, DMAc (polar aprotic) |
| Temperature | 80–110 °C | Start around 80 °C; increase if no reaction, decrease for sensitive substrates. |
Table 1: Recommended Starting Conditions for Suzuki Coupling Screening.
Experimental Protocols
Protocol 1: General Procedure for Microscale Catalyst/Ligand Screen
This protocol is adapted for a 24-well plate format, ideal for rapid screening.
-
Plate Preparation: To an array of 24 microscale reaction vials, add a stir bar to each. If using a pre-loaded catalyst plate (e.g., KitAlysis™), the catalysts are already present.[18] Otherwise, manually add your chosen palladium precatalyst (1-2 mol%) and ligand (1.2-2.4 mol eq. to Pd) to each designated vial under an inert atmosphere.
-
Reagent Addition:
-
In a separate vial, prepare a stock solution of your aryl halide (1.0 eq, limiting reagent) and boronic acid (1.2-1.5 eq).
-
Under an inert atmosphere, add the base (e.g., K₃PO₄, 2.0-3.0 eq) as a solid to each reaction vial.
-
Add the degassed solvent (to achieve a concentration of ~0.1 M) to the stock solution vial.
-
Dispense the appropriate volume of the stock solution into each of the 24 reaction vials.
-
-
Reaction Execution:
-
Analysis:
-
After the designated time (e.g., 12-18 hours), cool the block to room temperature.
-
Quench the reactions (e.g., with water or a prepared quench solution containing an internal standard).
-
Analyze the outcome of each reaction by LC-MS or GC-MS to determine conversion and identify the most promising conditions.
-
Protocol 2: Protecting a Boronic Acid with Diethanolamine
This procedure can be used to stabilize a boronic acid that is prone to degradation.
-
Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or toluene).[1]
-
Adduct Formation: While stirring, add diethanolamine (1.0 equiv) dropwise.[1]
-
Isolation: A precipitate will typically form. Continue stirring for 15-30 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be used directly in the Suzuki coupling reaction, often in protic solvents.[1]
Caption: The generally accepted mechanism for the Suzuki-Miyaura reaction.[3]
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Zhang, Y., et al. (2010). From High-Throughput Catalyst Screening to Reaction Optimization: Detailed Investigation of Regioselective Suzuki Coupling of 1,6-Naphthyridone Dichloride. Organic Process Research & Development, 14(1), 135-141. Retrieved from [Link]
-
Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(6), 1668-1672. Retrieved from [Link]
-
Perera, D., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 23(7), 1647. Retrieved from [Link]
-
Kim, J., et al. (2016). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry, 14(30), 7247-7252. Retrieved from [Link]
-
Semantic Scholar. (n.d.). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
Wang, L., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Scientific Reports, 4, 5312. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Semproni, M. J., et al. (2020). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Retrieved from [Link]
-
Leitch, J. A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Chemical Communications, 57(68), 8503-8506. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guides. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. Retrieved from [Link]
-
Semproni, M. J., et al. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 39(17), 3147-3154. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Musacchio, A. J., et al. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 13(16), 4406-4409. Retrieved from [Link]
-
Wang, D., et al. (2015). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 51(54), 10944-10947. Retrieved from [Link]
-
ResearchGate. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Retrieved from [Link]
-
Bykov, L. S., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts, 10(12), 1471. Retrieved from [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
-
Sharma, A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5235-5266. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16249-16311. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Ikawa, T., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(15), 5941-5945. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. Retrieved from [Link]
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- 11. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
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- 18. KitAlysis™ 高通量 Suzuki-Miyaura 交叉偶联反应筛选试剂盒 - 4 件装 | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Column Chromatography Purification of 4-Substituted-7-(Trifluoromethoxy)quinoline Derivatives
<_
Welcome to the technical support center for the purification of 4-substituted-7-(trifluoromethoxy)quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of these complex heterocyclic compounds. The trifluoromethoxy group significantly influences the electronic properties and lipophilicity of the quinoline core, presenting unique challenges and considerations during chromatographic purification.[1][2][3][4] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome these challenges and achieve high-purity compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of 4-substituted-7-(trifluoromethoxy)quinoline derivatives.
Issue 1: Poor Separation or Overlapping of Spots/Peaks
Question: I'm observing poor separation between my desired quinoline derivative and impurities on the TLC plate, which is translating to co-elution from my column. How can I improve the resolution?
Answer: Poor separation is a common hurdle that can often be resolved by systematically optimizing your chromatographic conditions. The key is to modulate the mobile and stationary phases to exploit the subtle polarity differences between your target compound and the impurities.
-
Underlying Cause & Scientific Rationale: The separation of compounds in normal-phase chromatography is governed by their differential adsorption to the stationary phase (typically silica gel) and solubility in the mobile phase.[5] The trifluoromethoxy group is electron-withdrawing and increases lipophilicity, while the substituent at the 4-position can be varied to be either electron-donating or withdrawing, further influencing the molecule's overall polarity.[1][3] Achieving separation requires a solvent system that creates a significant enough difference in the equilibrium of adsorption/dissolution for each compound.
-
Step-by-Step Solution:
-
Systematic TLC Solvent Screening: Begin by running multiple TLC plates with a range of solvent systems. Create a polarity gradient. For example, if you are using a hexane/ethyl acetate system, test ratios from 9:1 to 1:1.[6]
-
Change Solvent Selectivity: If adjusting the ratio of your current system is ineffective, switch to solvents with different chemical properties. For instance, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can alter the interactions between your compounds and the stationary phase, potentially improving separation.[6]
-
Consider a Different Stationary Phase: If extensive mobile phase optimization fails, the issue may be with the stationary phase. Silica gel is acidic and may interact unfavorably with the basic nitrogen of the quinoline ring.[7] Consider using neutral or basic alumina, or for highly polar derivatives, reversed-phase (C18) chromatography might be a better option.[6][7]
-
Issue 2: Peak Tailing or Streaking
Question: My purified fractions are showing significant peak tailing on analytical HPLC, and I observed streaking on my TLC plates. What is causing this and how can I fix it?
Answer: Peak tailing or streaking is a frequent issue when purifying nitrogen-containing heterocycles like quinolines. It is often caused by strong, non-ideal interactions between the basic analyte and the acidic stationary phase.[7][8]
-
Underlying Cause & Scientific Rationale: Standard silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom in the quinoline ring can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This leads to a portion of the analyte being retained more strongly, resulting in a "tail" as it slowly elutes from the column after the main band.[7][9]
-
Step-by-Step Solution:
-
Addition of a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% is commonly used.[6][10] The TEA will preferentially interact with the acidic sites on the silica, effectively masking them from your quinoline derivative.
-
Deactivation of Silica Gel: Before loading your sample, you can pre-treat the packed column by flushing it with a solvent system containing a small amount of a base like triethylamine.[7][10] This neutralizes the most active acidic sites.
-
Alternative Stationary Phases: If tailing persists, switch to a less acidic stationary phase. Neutral or basic alumina is a good alternative.[7] For more challenging separations, consider using a bonded silica phase like diol or amino.[10]
-
Issue 3: Compound is Not Eluting from the Column
Question: I've loaded my crude product, but my desired 4-substituted-7-(trifluoromethoxy)quinoline derivative is not coming off the column, even with a highly polar mobile phase. What should I do?
Answer: This issue, where your compound appears irreversibly bound to the column, typically points to one of two problems: either your compound is extremely polar and requires a stronger solvent system than you've tried, or it is degrading on the silica gel.
-
Underlying Cause & Scientific Rationale: The strong electron-withdrawing nature of the trifluoromethoxy group, combined with a polar substituent at the 4-position, can render the quinoline derivative highly polar.[1] This can lead to very strong adsorption on the silica gel. Alternatively, the acidic nature of the silica gel can catalyze the decomposition of sensitive compounds.[11]
-
Step-by-Step Solution:
-
Increase Mobile Phase Polarity Drastically: If you suspect your compound is simply highly retained, a significant increase in mobile phase polarity is warranted. A gradient elution ending with a solvent system containing methanol (e.g., 5-10% methanol in dichloromethane) is often effective at eluting very polar compounds.[12]
-
Test for Compound Stability: Before attempting another column, it's crucial to determine if your compound is stable on silica gel. This can be done by spotting your crude mixture on a TLC plate, allowing it to sit for a few hours, and then developing it. If you observe new spots or a significant decrease in the intensity of your product spot, degradation is likely occurring.[11]
-
Use a Deactivated or Alternative Stationary Phase: If your compound is degrading, you must avoid standard silica gel. Use a deactivated silica gel as described in the previous section, or switch to a more inert stationary phase like neutral alumina or Celite.[7][10] In some cases, reversed-phase chromatography may be the only viable option.[13]
-
Issue 4: The Purified Compound is Colorless and I Can't See the Bands
Question: My 4-substituted-7-(trifluoromethoxy)quinoline derivative is colorless. How can I effectively monitor the separation and collect the correct fractions?
Answer: Visualizing colorless compounds during column chromatography is a standard challenge that is easily overcome with the right analytical technique.[5] Thin-Layer Chromatography (TLC) is the most common and effective method for this purpose.[14]
-
Underlying Cause & Scientific Rationale: Many organic compounds, including quinoline derivatives, do not absorb light in the visible spectrum and thus appear colorless. However, the quinoline core contains a conjugated aromatic system that strongly absorbs ultraviolet (UV) light.[15] This property can be exploited for visualization.
-
Step-by-Step Solution:
-
Fraction Collection: Collect small, sequential fractions of the eluent in labeled test tubes as the column runs.[5]
-
TLC Analysis of Fractions: Spot a small amount from each fraction onto a TLC plate that contains a fluorescent indicator (e.g., F254).[14]
-
UV Visualization: After developing the TLC plate, view it under a UV lamp (typically at 254 nm). Your compound will appear as a dark spot where it has quenched the fluorescence of the indicator.[15][16]
-
Combine Pure Fractions: By analyzing the TLC plate, you can identify which fractions contain your pure product. Combine these fractions for solvent removal.[13] For compounds that are not UV-active, alternative visualization methods like staining with potassium permanganate or iodine may be necessary.[17]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the initial solvent system for my column? A1: The best starting point is to perform a thorough TLC analysis.[6] Aim for a solvent system that gives your target compound a Retention Factor (Rf) value of approximately 0.2-0.4.[10][13] This generally provides a good balance between retention and elution, leading to optimal separation on the column.
Q2: What is the ideal ratio of crude material to silica gel? A2: A general rule of thumb is to use a mass of silica gel that is 20 to 100 times the mass of your crude material. For difficult separations, a higher ratio (e.g., 100:1) is recommended. For easier separations, a lower ratio (e.g., 30:1) may suffice. Overloading the column is a common cause of poor separation.[6]
Q3: Should I use dry packing or wet (slurry) packing for my column? A3: For most applications, wet or slurry packing is preferred.[18] This method generally results in a more uniform and well-packed column, minimizing issues like air bubbles and channeling that can lead to poor separation. Dry packing can be faster but requires more care to achieve a homogenous column bed.[18]
Q4: My compound is not very soluble in the elution solvent. How should I load it onto the column? A4: If your compound has poor solubility in the mobile phase, you can use a technique called "dry loading".[19] Dissolve your crude material in a suitable solvent in which it is soluble (e.g., dichloromethane). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[19][20]
Q5: Can I reuse my column? A5: While it is technically possible to flush a column and reuse it, it is generally not recommended for high-purity applications. It is very difficult to remove all traces of previously separated compounds, and any residual material can contaminate your next purification. For the highest purity, always use a fresh column for each separation.
Data Presentation & Protocols
Table 1: Example Solvent Systems for Quinoline Derivatives
This table provides starting points for solvent system selection. The optimal system will depend on the specific substituents on your quinoline derivative.
| Stationary Phase | Mobile Phase System | Compound Polarity | Typical Rf Range |
| Silica Gel | Hexane / Ethyl Acetate | Low to Medium | 0.2 - 0.5 |
| Silica Gel | Dichloromethane / Methanol | Medium to High | 0.2 - 0.4 |
| Alumina (Neutral) | Toluene / Acetone | Basic Compounds | 0.3 - 0.6 |
| C18 (Reversed-Phase) | Water / Acetonitrile | High | N/A |
Experimental Workflow Diagram
Caption: General workflow for column chromatography purification.
Detailed Protocol: General Column Chromatography Purification
This protocol provides a step-by-step methodology for the purification of a 4-substituted-7-(trifluoromethoxy)quinoline derivative.
-
Solvent System Selection:
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer (approx. 1 cm) of sand.
-
In a separate beaker, create a slurry of silica gel in your chosen mobile phase.
-
Carefully pour the slurry into the column, continuously tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add another small layer of sand on top of the packed silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[19]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase. Carefully add this solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.[19][20]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or bulb) to begin the elution. Maintain a steady flow rate.[19]
-
Begin collecting fractions in numbered test tubes.
-
-
Monitoring the Separation:
-
Isolation of the Pure Compound:
-
Once you have identified the fractions containing your pure product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield your purified 4-substituted-7-(trifluoromethoxy)quinoline derivative.
-
-
Characterization:
-
Confirm the identity and purity of your final compound using appropriate analytical techniques, such as NMR, Mass Spectrometry, and HPLC.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chromatographyonline.com [chromatographyonline.com]
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- 12. researchgate.net [researchgate.net]
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- 16. brainly.com [brainly.com]
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- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 28. mdpi.com [mdpi.com]
- 29. Choosing Your LC Stationary Phase [discover.restek.com]
- 30. Stationary Phase and Surface Chemistry of HPLC Columns - Hawach [hawachhplccolumn.com]
- 31. uhplcs.com [uhplcs.com]
- 32. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 33. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Separation of Quinoline, 6-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 36. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 38. reddit.com [reddit.com]
- 39. beilstein-archives.org [beilstein-archives.org]
- 40. documents.thermofisher.com [documents.thermofisher.com]
- 41. researchgate.net [researchgate.net]
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- 44. teledyneisco.com [teledyneisco.com]
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- 47. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Identifying Reaction Byproducts by LC-MS Analysis
Welcome to the technical support center for reaction byproduct analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals who encounter the complex but critical task of identifying and characterizing unexpected molecules in their reaction mixtures. As a Senior Application Scientist, I've distilled years of field experience into this resource to help you navigate common challenges, troubleshoot effectively, and ensure the integrity of your results. Our approach here is not just to provide protocols, but to explain the why behind them, empowering you to make informed decisions in your own laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and hurdles encountered during the LC-MS analysis of reaction byproducts.
FAQ 1: My chromatogram is a mess! How do I even begin to distinguish byproducts from starting materials, reagents, and noise?
This is a classic and often overwhelming scenario. A complex chromatogram is the result of everything in your sample that can be separated and detected. The key is a systematic approach to deconvolution.
Answer:
Interpreting a complex chromatogram from a crude reaction mixture requires a logical filtering strategy.[1] The primary output you will encounter is the chromatogram, which plots the intensity of detected ions against their retention time.[1] Each peak represents a different compound.[1]
Here’s a workflow to bring order to the chaos:
-
Run Controls: Always analyze your starting materials, reagents, and a "blank" (injection of your sample solvent) under the same LC-MS conditions. This allows you to create an exclusion list of known components.
-
Expected Product First: Locate the peak corresponding to your expected product's mass-to-charge ratio (m/z). This is your primary anchor point in the chromatogram.
-
Leverage UV Data: If you are using a UV detector in-line with your MS, it can provide valuable information. Compounds with chromophores will be visible, helping to distinguish them from those that are not UV-active.
-
Mass Spectral Analysis: For each remaining unknown peak, examine its mass spectrum. Look for the molecular ion peak to determine the molecular weight.[1] High-resolution mass spectrometry (HRMS) is invaluable here, as it provides an accurate mass that can be used to predict the elemental composition.[2][3]
-
Isotopic Pattern Analysis: The isotopic pattern of a peak can provide clues about the elements present. For example, the presence of chlorine or bromine atoms will result in a characteristic isotopic distribution.[4]
FAQ 2: I see a peak with the correct mass for a potential byproduct, but the signal is weak and the peak shape is poor. What's going on?
Poor signal intensity and peak shape can stem from a variety of issues, ranging from the sample itself to the instrument parameters.[5]
Answer:
Several factors can contribute to weak signals and poor peak shapes (e.g., fronting, tailing, or broad peaks). Let's break down the likely culprits:
-
Ion Suppression: This is a very common issue where other components in your sample that co-elute with your analyte of interest interfere with its ionization, reducing its signal.[6][7][8] This is a form of matrix effect.[6][7]
-
Troubleshooting:
-
Improve Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your sample and remove interfering matrix components.[6][9] Protein precipitation is another option for biological matrices.[6][10]
-
Optimize Chromatography: Adjust your LC gradient to better separate your byproduct from the interfering species.[11]
-
-
-
Poor Solubility: If your byproduct is not fully soluble in the mobile phase, it can lead to broad or split peaks.[12]
-
Suboptimal Ionization Parameters: The settings on your mass spectrometer's ion source (e.g., capillary voltage, gas flow, temperature) may not be optimal for your specific compound.[5]
-
Troubleshooting: Perform a systematic optimization of the ion source parameters to maximize the signal for your byproduct's m/z.
-
FAQ 3: I have multiple peaks with the same mass. How can I determine if they are isomers and, if so, which is which?
Distinguishing isomers is a common challenge in reaction analysis, as they have the same molecular weight and elemental composition.[14]
Answer:
Mass spectrometry alone cannot typically differentiate between isomers without chromatographic separation.[14] Here’s the strategy:
-
Chromatographic Separation is Key: The fact that you see multiple peaks indicates your LC method is separating them. To improve this separation for better characterization, you can:
-
Extend the Gradient: A longer, shallower gradient can improve the resolution between closely eluting isomers.
-
Change the Column Chemistry: If you are using a standard C18 column, consider a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities.[14] For stereoisomers, a chiral column may be necessary.[14]
-
-
Tandem Mass Spectrometry (MS/MS): If the isomers can be chromatographically separated, you can perform MS/MS on each peak. By isolating the parent ion and fragmenting it, you may observe different fragmentation patterns that can help in structural elucidation and differentiation.[15][16]
-
Advanced Techniques: For very challenging separations, techniques like ion mobility mass spectrometry can separate isomers based on their shape and size, even if they co-elute chromatographically.[14][17]
Part 2: Troubleshooting Guides
This section provides systematic guides for resolving common and complex issues during byproduct analysis.
Troubleshooting Guide 1: Identifying and Eliminating Contamination
Contamination can be a significant source of frustration, introducing extraneous peaks that can be mistaken for byproducts.[18][19]
The Problem: You observe unexpected peaks in your chromatogram, often with masses corresponding to common laboratory contaminants.
Systematic Troubleshooting Protocol:
-
Identify the Source:
-
Run a Blank Gradient: Inject only your mobile phase solvent. If the contaminant peaks are present, the source is likely your solvent, tubing, or the instrument itself.[20]
-
Check Solvents: Use only high-purity, LC-MS grade solvents and additives.[5][13] Contaminants can be introduced from solvent bottles or transfer lines.[19]
-
Sample Preparation: Common contaminants include plasticizers (e.g., phthalates from plastic tubes or well plates), slip agents (e.g., oleamide), and detergents.[18][21]
-
Action: Use glassware whenever possible, or rinse plasticware with a solvent known to dissolve the suspected contaminant.[22]
-
-
The "Human Element": Personal care products can introduce contaminants into the lab environment.[18]
-
-
Common Contaminants and Their Masses:
-
Pro Tip: Keep a list of common background ions handy. This can save you hours of needless investigation.
-
| Contaminant | Common Adducts (m/z) | Likely Source |
| Polyethylene Glycol (PEG) | Repeating units of 44 Da | Ubiquitous plasticizer |
| Phthalates | e.g., [Dibutylphthalate+H]+ at 279.1596 | Plastic labware |
| Siloxanes | Repeating units of 74 Da | Silicone tubing, septa, grease |
| Triethylamine (TEA) | [M+H]+ at 102.1283 | Mobile phase additive |
A more extensive list of common contaminants can be found in various online resources.[18][23]
-
System Decontamination Workflow:
Caption: Workflow for isolating the source of contamination.
Troubleshooting Guide 2: Deciphering Mass Spectra of Unknowns
The Problem: You have a clean chromatographic peak for a potential byproduct, but its mass spectrum is not straightforward. You see multiple ions and are unsure which corresponds to the molecular weight.
Systematic Interpretation Protocol:
-
Soft Ionization and Adducts: Techniques like electrospray ionization (ESI) are "soft" and often produce the protonated molecule [M+H]+ (positive ion mode) or the deprotonated molecule [M-H]- (negative ion mode).[22] However, adduct formation is common.[22][24]
-
Common Adducts in Positive Ion Mode:
-
[M+Na]+: Molecular weight + 22.9898 Da
-
[M+K]+: Molecular weight + 38.9637 Da
-
[M+NH4]+: Molecular weight + 18.0344 Da
-
-
Action: Look for mass differences between major ions in your spectrum that correspond to these common adducts. Online adduct calculators can be very helpful.[25]
-
-
In-Source Fragmentation: Sometimes, molecules can fragment in the ion source, even with soft ionization. This can lead to peaks at lower m/z values.
-
Common Neutral Losses:
-
-H2O: Loss of 18.0106 Da
-
-NH3: Loss of 17.0265 Da
-
-CO2: Loss of 43.9898 Da
-
-
-
High-Resolution Mass Spectrometry (HRMS) for Formula Generation: If you are using an HRMS instrument like an Orbitrap or a TOF, the accurate mass measurement can be used to generate a list of possible elemental formulas.[2][26]
-
Workflow:
-
Obtain the accurate mass of the ion you believe to be the molecular ion (e.g., [M+H]+).
-
Use software to generate possible formulas within a certain mass tolerance (e.g., < 5 ppm).
-
Apply chemical logic: filter the formula list based on the elements you expect to be present from your reaction chemistry. The "nitrogen rule" (an odd nominal molecular weight suggests an odd number of nitrogen atoms) is a useful filter.[4]
-
-
-
Tandem Mass Spectrometry (MS/MS) for Structural Clues: As mentioned in the FAQs, MS/MS is a powerful tool for structural elucidation.[4] By fragmenting the isolated parent ion, you can gain information about the molecule's substructures.[22]
Caption: Logical workflow for interpreting an unknown's mass spectrum.
Part 3: Experimental Protocols
Protocol 1: General Sample Preparation for Crude Reaction Mixtures
This protocol is a starting point for preparing a reaction mixture for LC-MS analysis, aiming to minimize contamination and matrix effects.
Materials:
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, choose a material compatible with your solvent, e.g., PTFE)
-
Glass vials with caps
Procedure:
-
Quench the Reaction: Ensure your reaction is stopped and stable before sampling.
-
Initial Dilution (The "1000x" Rule of Thumb): a. Take a small, known volume of the crude reaction mixture (e.g., 10 µL). b. Dilute it in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This initial large dilution helps to prevent overloading the LC column and MS source.[12] c. Vortex thoroughly.
-
Further Dilution Series: a. From the stock dilution in step 2, create a series of further dilutions (e.g., 1:10, 1:100) in your initial mobile phase composition. This helps to find a concentration that gives a good signal without causing detector saturation or excessive ion suppression.
-
Filtration: a. Filter the final diluted sample through a syringe filter directly into a clean LC vial. This removes any particulate matter that could clog the system.[10]
-
Blank Preparation: a. Prepare a vial containing only the final dilution solvent. This will be your blank injection.
-
Analysis: a. Inject the blank first, followed by your diluted samples, starting with the most dilute. This helps to prevent carryover.[5]
References
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
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AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
Element Lab Solutions. (2023, September 21). 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS. [Link]
-
Chemistry For Everyone. (2024, June 13). How Do You Interpret Data From An LC-MS?[Link]
-
CHROMacademy. LC-MS Interpretation. [Link]
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YouTube. (2023, December 9). Troubleshooting ion suppression in LC–MS analysis. [Link]
-
University of Washington. Notes on Troubleshooting LC/MS Contamination. [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
Reddit. (2022, January 19). Tips and tricks to distinguish isomers using triple quadrupole LC-MS/MS. [Link]
-
Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]
-
ResearchGate. (2021, December 17). How to Distinguish between Stereoisomers Using LC-MS/MS?[Link]
-
IMM Instrument Guides. Sample preparation (MS, LC-MS). [Link]
-
Providion. How do I identify contamination in my LC-MS system and what should I do?[Link]
-
Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]
-
LCGC. (2023, July 5). Department of Energy Scientists Use Mass Spectrometry to Identify Unknown Compounds. [Link]
-
ResearchGate. Untargeted High-Resolution Mass Spectrometry for Detection of Natural Products and Confiscated Powders and Pills. [Link]
-
ResearchGate. (2015, August 6). Interferences and contaminants encountered in modern mass spectrometry. [Link]
-
LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
-
National Institutes of Health. (2011, April 21). Identification strategy for unknown pollutants using high-resolution mass spectrometry: Androgen-disrupting compounds identified through effect-directed analysis. [Link]
-
Biotage. (2023, January 30). Using adducts and fragments to identify compounds in mass-directed flash chromatography. [Link]
-
Leeder Analytical. High Resolution LC-MS/MS Analysis for Unknown Compounds. [Link]
-
National Institutes of Health. (2022, December 8). Liquid chromatography–tandem mass spectrometry for clinical diagnostics. [Link]
-
EUROLAB. LCMS Method Development. [Link]
-
ACS Publications. (2018, August 28). Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography. [Link]
-
Reddit. (2021, November 26). [MS/MS] Can adducts only form at the parent molecule or also on the fragments?[Link]
-
Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
-
Fiehn Lab. MS Adduct Calculator. [Link]
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Technical Support Center: The Role of Water in K₃PO₄-Mediated Suzuki Coupling
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As scientists and developers, we understand that reproducibility and yield are paramount. A frequent area of confusion and frustration is the role of water when using a seemingly "anhydrous" base like tripotassium phosphate (K₃PO₄). This guide is designed to move beyond simple protocols and delve into the causality behind the experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
Section 1: Foundational Concepts - The Water Paradox
Q1: Why is K₃PO₄ a preferred base for many Suzuki couplings, and what does "anhydrous" truly mean in this context?
A1: Tripotassium phosphate (K₃PO₄) is a versatile and highly effective base for a broad range of Suzuki coupling reactions, particularly for challenging substrates like heteroaryl chlorides or sterically hindered partners.[1][2] Its strength lies in being a strong, yet poorly nucleophilic base, which minimizes unwanted side reactions.
The term "anhydrous" is where the nuance lies. While we use anhydrous K₃PO₄ and rigorously dried solvents to control reaction conditions, the complete absence of water can be detrimental. K₃PO₄ has very low solubility in common organic solvents like dioxane or toluene.[3] For the base to perform its function—activating the boronic acid for transmetalation—it needs to have some degree of interaction with the reaction components. A controlled, minimal amount of water acts as a phase-transfer agent, solubilizing just enough of the K₃PO₄ to facilitate the catalytic cycle. Therefore, a successful "anhydrous" K₃PO₄ coupling is often, in reality, a "water-controlled" reaction. Some have noted that completely anhydrous couplings with K₃PO₄ specifically require a small amount of water to function properly.[4]
Q2: What is the precise mechanistic role of water in activating K₃PO₄?
A2: Water plays a dual, concentration-dependent role.
-
Base Activation/Solubilization: At optimal, low concentrations, water molecules hydrate the surface of the solid K₃PO₄, creating a localized, highly basic aqueous micro-environment. This allows for the deprotonation of the boronic acid (R-B(OH)₂) to form the highly nucleophilic boronate species (R-B(OH)₃⁻).[1][5] This boronate is the active species in the crucial transmetalation step with the palladium complex.
-
Inhibition and Side Reactions: At high concentrations, excess water can lead to competitive and detrimental pathways. The most significant is protodeboronation , where the boronic acid is cleaved to an arene (R-H), consuming the starting material and reducing the yield.[6] Excess water can also promote catalyst decomposition and other side reactions.
The diagram below illustrates how water facilitates the activation of the boronic acid by K₃PO₄.
Caption: Water-mediated activation of K₃PO₄ and boronic acid.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during K₃PO₄-mediated Suzuki couplings.
Q3: My reaction failed or gave a very low yield. I used anhydrous K₃PO₄ and dry solvents. What went wrong?
A3: This is the most common issue and it almost always points to a problem with base activation or catalyst integrity. Follow this systematic troubleshooting process.
Caption: Troubleshooting flowchart for failed Suzuki reactions.
In-depth Explanation:
-
Catalyst Activity & Atmosphere: Oxygen can lead to both catalyst decomposition and the homocoupling of boronic acids.[7] Ensure your palladium source is active and that solvents are properly degassed.
-
Base Activation is Key: A truly "anhydrous" reaction may fail because the K₃PO₄ is not soluble enough to function. The solution is not to abandon anhydrous principles, but to take control. Finely powdering the base increases its surface area, and adding a specific number of equivalents of water (typically 2-5) can dramatically improve reaction rates and yields.[4]
Q4: My reaction is not reproducible. Sometimes it works well, other times it fails completely under the "same" conditions. Why?
A4: This is a classic symptom of an uncontrolled variable, and in this context, that variable is almost certainly water.
-
"Anhydrous" K₃PO₄: The hydration state of the K₃PO₄ you purchase can vary from batch to batch.
-
Solvent Water Content: The residual water content in "anhydrous" solvents can differ.
-
Atmospheric Moisture: Inadequate inert technique can introduce varying amounts of moisture.
The solution is to establish a rigorously controlled, water-doped protocol. By starting with meticulously dried components and then adding a defined amount of water, you eliminate this variability and make the reaction robust and reproducible.
Q5: I am observing significant protodeboronation of my boronic acid. How can I prevent this?
A5: Protodeboronation is a base-catalyzed hydrolysis of the C-B bond and is a major competing pathway, especially with electron-rich or sensitive heteroaryl boronic acids.[6]
-
Reduce Water Content: This is the most direct solution. If you are adding 5 equivalents of water, try reducing it to 2 or 3. Find the "sweet spot" where the base is sufficiently active but the protodeboronation is minimized.
-
Use a Protective Group: For particularly sensitive boronic acids, consider converting them to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These reagents often exhibit greater stability and release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low.[8]
-
Lower the Temperature: If the reaction kinetics allow, reducing the temperature can often slow the rate of decomposition more than the rate of the desired coupling.
Section 3: Data & Protocols
Data Presentation: Impact of Water Equivalents on Yield
The following table summarizes hypothetical but representative data for a model Suzuki coupling (e.g., 4-bromotoluene with phenylboronic acid) to illustrate the impact of controlled water addition.
| Entry | Solvent System | H₂O (equivalents vs. Aryl Halide) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Dioxane | 0 | 24 | <5 | Reaction stalls; poor base solubility. |
| 2 | Dioxane | 1 | 12 | 65 | Reaction proceeds, but slowly. |
| 3 | Dioxane | 3 | 4 | 95 | Optimal; rapid conversion, clean reaction. |
| 4 | Dioxane | 5 | 4 | 92 | High yield, slight increase in byproducts. |
| 5 | Dioxane | 10 | 4 | 75 | Significant protodeboronation observed. |
Data is illustrative and optimization is substrate-dependent.
Experimental Protocols
Protocol 1: Preparation for a Rigorously Controlled Suzuki Reaction
This protocol ensures that you are starting from a truly anhydrous baseline before the controlled addition of water.
-
Glassware: Oven-dry all glassware (Schlenk flask, condenser) at 120 °C for at least 4 hours and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Base Preparation: Place anhydrous K₃PO₄ in a flask. Heat to 150-200 °C under high vacuum for 4-6 hours. Break the vacuum with inert gas and store the finely powdered base in a glovebox.
-
Solvent Degassing: Use a solvent from a purification system if available. Otherwise, sparge anhydrous solvent (e.g., dioxane, toluene) with Argon for 30-60 minutes before use.
-
Water Preparation: Sparge deionized water with Argon for 30-60 minutes to remove dissolved oxygen.
Protocol 2: General Procedure for a Water-Controlled K₃PO₄ Suzuki Coupling
This protocol is a reliable starting point for optimization.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and finely powdered, dried K₃PO₄ (2.0–3.0 equiv).[7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., Dioxane) via syringe to the desired concentration (e.g., 0.1 M).
-
Controlled Water Addition: Using a microsyringe, add the desired amount of degassed deionized water (e.g., 3.0 equivalents relative to the aryl halide).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir until completion, monitoring by TLC, GC-MS, or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 4: The Suzuki Catalytic Cycle
Understanding the complete catalytic cycle is crucial for rational troubleshooting. The base, activated by water, plays its part in preparing the boronic acid for the transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle.
References
-
The proposed dual roles of K3PO4... (ResearchGate) - [Link]
-
The Slow-Release Strategy in Suzuki–Miyaura Coupling (ResearchGate) - [Link]
-
The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands (PMC - NIH) - [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling (Chemical Society Reviews) - [Link]
-
Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids (ResearchGate) - [Link]
-
Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate... (PMC - NIH) - [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids (chemrxiv.org) - [Link]
-
Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand... (ACS Publications) - [Link]
-
Diagnosing issues with a failed Suzuki coupling? (Reddit) - [Link]
-
Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst... (RSC Publishing) - [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions (arodes.com) - [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids (organic-chemistry.org) - [Link]
-
Suzuki reaction - Wikipedia - [Link]
-
The effect of various bases on the Suzuki coupling reaction (ResearchGate) - [Link]
-
Roles of Water in Metal-Catalyzed Cross-Couplings (andersonprocess.com) - [Link]
-
Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids... (PubMed) - [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
How to avoid boronic acid decomposition in Suzuki reactions
Technical Support Center: Suzuki Coupling Reactions
A-Z Guide for Avoiding Boronic Acid Decomposition
Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support to address a critical challenge in Suzuki-Miyaura cross-coupling reactions: the decomposition of boronic acids. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower you to optimize your reactions for success.
FAQs: Understanding Boronic Acid Instability
Q1: What are the primary ways my boronic acid can decompose?
A1: Boronic acid decomposition in the context of Suzuki reactions primarily occurs through three pathways:
-
Protodeboronation: This is the most common decomposition pathway, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] This process is often accelerated by aqueous or protic media, temperature, and the presence of a base or palladium catalyst.[2][3] The pH of the solution and the electronic properties of the organic substituent heavily influence the rate of protodeboronation.[1]
-
Oxidation: Boronic acids are susceptible to oxidative degradation, forming phenol byproducts, particularly in the presence of oxygen or peroxide impurities in solvents like THF or dioxane.[1][4] This can be a significant issue, as oxygen can also deactivate the Pd(0) catalyst.[5]
-
Homocoupling: Two molecules of the boronic acid can couple with each other, which is often catalyzed by Pd(II) species.[6] This can occur if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state or if the reaction mixture is not properly degassed.[6]
Q2: Are certain types of boronic acids more unstable than others?
A2: Absolutely. Certain classes of boronic acids are notoriously unstable and require special handling.[1] These include:
-
2-Heterocyclic boronic acids (e.g., 2-pyridyl, 2-furyl)[1]
-
Vinyl boronic acids[1]
-
Cyclopropyl boronic acids[1]
These types are prone to rapid decomposition via protodeboronation and other pathways.[1]
Q3: How does pH affect the stability of my boronic acid?
A3: The pH of the reaction medium is a critical factor.[2] Base-catalyzed protodeboronation is a major decomposition pathway.[4] The base, which is necessary to activate the boronic acid for transmetalation, can also promote its decomposition.[4][5] While both trigonal (sp2) and tetrahedral (sp3) forms of boron can form esters with diols, the tetrahedral form, which is favored in basic aqueous media, often forms more stable complexes.[8]
Q4: I've heard about using boronate esters or trifluoroborates. How do they improve stability?
A4: To combat the inherent instability of many boronic acids, they are often converted into more stable derivatives:
-
Boronate Esters: Formed by reacting the boronic acid with a diol, with pinacol esters being the most common.[1] They are generally more stable than boronic acids, often existing as crystalline solids that are easier to handle and purify.[9][10]
-
MIDA Boronates: These are another class of stable boronic acid derivatives that can be used in a "slow release" strategy.[11] Under specific conditions, they slowly hydrolyze to release the active boronic acid, keeping its concentration low and minimizing side reactions.[3][11]
-
Organotrifluoroborates: These salts also offer a "slow release" of the boronic acid, which can suppress side reactions.[12]
Troubleshooting Guide: From Low Yields to No Reaction
This section provides a systematic approach to diagnosing and resolving common issues related to boronic acid instability during Suzuki-Miyaura coupling.
| Problem | Potential Cause Related to Boronic Acid | Recommended Solution & Action Steps |
| Low or No Yield | Boronic Acid Decomposition: The boronic acid may have degraded during storage or is decomposing faster than it can couple under the reaction conditions.[11] | 1. Verify Purity: Check the purity of the boronic acid via NMR or another analytical method.[11] 2. Use a Stabilized Form: If the boronic acid is known to be unstable, switch to a more robust derivative like a pinacol ester, MIDA boronate, or trifluoroborate salt.[11][13] 3. Optimize Conditions: Ensure the reaction is thoroughly degassed to remove oxygen.[5] |
| Inconsistent Yields | Variable Reagent Quality: The boronic acid is likely degrading on the benchtop, leading to different effective concentrations in each experiment.[11] | 1. Use Fresh Reagent: Use freshly prepared or newly purchased boronic acid for each reaction.[11] 2. Switch to a Bench-Stable Derivative: Convert the boronic acid to a more stable form like a MIDA boronate, which is known for its benchtop stability.[11] |
| Protodeboronation of Starting Material | Harsh Basic Conditions: Many functionalized boronic acids, especially heteroaromatic and electron-deficient ones, are unstable in the presence of a strong base and water.[13] | 1. Use Milder Bases: Switch to a milder base like K₃PO₄, KF, or Cs₂CO₃.[5][13] 2. Anhydrous Conditions: For highly sensitive substrates, employ strictly anhydrous conditions.[5][13] 3. Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[13] |
| Formation of Phenol Byproduct | Oxidation of Boronic Acid: The boronic acid is being oxidized, likely due to the presence of oxygen or peroxides in the solvent.[4] | 1. Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period.[5] 2. Use Fresh Solvents: Use freshly distilled or anhydrous grade solvents to minimize peroxide content.[4] |
| Significant Homocoupling of Boronic Acid | Inefficient Catalyst Turnover or Presence of Oxidants: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[6] | 1. Use a Pd(0) Precatalyst: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in situ reduction step.[13] 2. Ensure Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and execution.[5] |
Visualizing Boronic Acid Decomposition Pathways
The following diagram illustrates the primary decomposition pathways that can compete with the desired Suzuki coupling reaction.
Caption: Fate of Boronic Acid in Suzuki Reactions.
Experimental Protocol: Minimizing Boronic Acid Decomposition
This protocol outlines a robust procedure for a Suzuki-Miyaura coupling reaction, incorporating best practices to minimize the decomposition of sensitive boronic acids.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or stable derivative (1.1-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)
-
Degassed Solvent (e.g., Dioxane/H₂O 4:1)
Procedure:
-
Vial Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid (or its stable derivative), and the base.[13]
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is a critical step to remove oxygen.[13]
-
Solvent Addition: Add the degassed solvent via syringe. The solvent should be of high purity to avoid contaminants that could interfere with the reaction.[5]
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.[13]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[13]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by flash column chromatography.[13]
Workflow for Troubleshooting and Optimization
The following diagram outlines a logical workflow for addressing challenges related to boronic acid decomposition.
Caption: Troubleshooting Workflow.
Best Practices for Storage and Handling of Boronic Acids
Proper storage and handling are the first line of defense against decomposition.
-
Storage Conditions: Store boronic acids in a cool, dry, and dark place under an inert atmosphere (argon or nitrogen) to minimize exposure to moisture and oxygen.[9]
-
Container Choice: Use tightly sealed containers made of inert materials like glass or high-density polyethylene (HDPE).[14]
-
Segregation: Store boronic acids away from strong oxidizing agents, bases, and flammable materials.[14][15]
-
Handling: When handling boronic acids, especially the more unstable varieties, do so under an inert atmosphere as much as possible. Use fresh, high-purity reagents for best results.[11]
By understanding the mechanisms of boronic acid decomposition and implementing these troubleshooting strategies and best practices, you can significantly improve the reliability and yield of your Suzuki-Miyaura coupling reactions.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. (2011-10-03). Available at: [Link]
-
How to Store Boric Acid | Lab Alley. Available at: [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
- Cox, P. A., Reid, M., & Leach, A. G. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17066-17081.
-
Chapter 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Books. (2014-10-27). Available at: [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. Available at: [Link]
- Thomas, A. A., Zahrt, A. F., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4749-4763.
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Available at: [Link]
- Gillis, E. P., & Burke, M. D. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 129(21), 6716-6717.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6484-6485.
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. Available at: [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025-08-10). Available at: [Link]
- Noonan, G. M., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry, 13(9), 2649-2655.
- Fu, G. C., & Littke, A. F. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(43), 12894-12901.
- Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(10), 3240-3245.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (2009-04-30). Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Corrosive Storage Guidelines. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Available at: [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1229-1241.
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017-12-04). Available at: [Link]
-
Borate handling and storage - U.S. Borax. Available at: [Link]
-
Chemical Storage Guide. Available at: [Link]
-
(PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. (2025-08-05). Available at: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate. (2025-08-07). Available at: [Link]
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Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Chloroquinolines
Welcome to the technical support center for optimizing nucleophilic substitution reactions on chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven insights.
Section 1: Understanding the Fundamentals
Before troubleshooting, a solid understanding of the reaction mechanism is paramount. Nucleophilic aromatic substitution (SNAr) on chloroquinolines is not a simple SN2 reaction; it proceeds via a two-step addition-elimination mechanism.[1]
Q1: Why is my nucleophilic substitution reaction on a chloroquinoline so slow?
A1: The reactivity of chloroquinolines in SNAr reactions is fundamentally dictated by the electron-deficient nature of the quinoline ring, which is a prerequisite for nucleophilic attack on an aromatic system.[2][3] Several factors could be contributing to a sluggish reaction:
-
Insufficient Ring Activation: The quinoline nitrogen atom has an electron-withdrawing effect that activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions.[2] However, the presence of additional electron-withdrawing groups (e.g., nitro groups) ortho or para to the chlorine atom can significantly accelerate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).[1][4][5] If your substrate lacks such activating groups, the reaction will inherently be slower.
-
Weak Nucleophile: The strength of the nucleophile is a critical factor.[6] Neutral or weakly basic nucleophiles will react slower than anionic and strongly basic ones. For instance, an alkoxide will react faster than its corresponding alcohol.
-
Inappropriate Solvent: The choice of solvent can dramatically impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of a salt-based nucleophile, leaving the anion more "naked" and reactive.[6]
-
Suboptimal Temperature: Thermal energy is required to overcome the activation energy of the reaction. If the temperature is too low, the reaction rate will be significantly reduced.
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter in the laboratory and provides actionable solutions.
Q2: I'm observing the formation of multiple products. How can I improve the selectivity of my reaction?
A2: The formation of multiple products often points to issues with regioselectivity or side reactions. Chloroquinolines with multiple chlorine atoms, such as 2,4-dichloroquinazoline, can present regioselectivity challenges.[7]
-
Regioselectivity in Polychlorinated Systems: In systems like 2,4-dichloroquinazoline, nucleophilic attack is generally favored at the C4 position under milder conditions (e.g., lower temperatures), while substitution at the C2 position may require harsher conditions.[7] This is due to the relative stability of the Meisenheimer intermediates. To favor substitution at a specific position, carefully control the reaction temperature and stoichiometry of the nucleophile.
-
Side Reactions:
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of the chloroquinoline to the corresponding quinolinone can occur, especially at elevated temperatures. Ensure you are using anhydrous solvents and reagents.
-
Solvent Participation: Some solvents, like alcohols, can act as nucleophiles at high temperatures, leading to undesired ether byproducts.
-
cine-Substitution: In the presence of very strong bases (like NaNH2), a benzyne intermediate can form, leading to the nucleophile adding to a position adjacent to where the leaving group was. This is known as cine-substitution.[3]
-
Q3: My reaction is not going to completion, even after extended reaction times. What can I do?
A3: Incomplete conversion is a common issue. Here are several strategies to drive the reaction to completion:
-
Increase the Temperature: The most straightforward approach is to increase the reaction temperature. However, be mindful of potential side reactions and decomposition of your starting materials or product. A systematic increase in temperature (e.g., in 10 °C increments) while monitoring the reaction by TLC or LC-MS is recommended.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[2][8]
-
Use a Catalyst:
-
Base Catalysis: For amine nucleophiles, a base is often added to deprotonate the amine, increasing its nucleophilicity.[9] Common bases include K2CO3 or triethylamine.
-
Acid Catalysis: In some cases, particularly with weakly nucleophilic amines, acid catalysis can be effective.[8][9] The acid protonates the quinoline nitrogen, further activating the ring towards nucleophilic attack.
-
Palladium Catalysis: For certain nucleophiles, palladium-catalyzed cross-coupling reactions can be a more efficient alternative to traditional SNAr.[2]
-
Q4: I am working with a temperature-sensitive substrate. How can I optimize the reaction at a lower temperature?
A4: When dealing with thermally labile compounds, increasing the temperature is not a viable option. Instead, focus on other parameters:
-
Stronger Nucleophile: If possible, switch to a more potent nucleophile. For example, use the sodium salt of your nucleophile.
-
Catalyst: The use of a suitable catalyst, as discussed in Q3, can lower the activation energy of the reaction, allowing it to proceed at a lower temperature.
-
Solvent Choice: The choice of solvent can have a profound effect. A polar aprotic solvent will enhance the reactivity of the nucleophile.[6]
-
Leaving Group: While you are starting with a chloroquinoline, it's worth noting that other halogens can have different reactivities. For instance, fluoroquinolines are often more reactive in SNAr reactions because fluorine is highly electronegative, which strongly activates the ring towards nucleophilic attack, even though the C-F bond is strong.[4]
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for Nucleophilic Substitution on 4-Chloroquinoline (Conventional Heating)
-
To a solution of the 4-chloroquinoline (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, ethanol), add the nucleophile (1.0-1.2 eq).[2]
-
If required, add a base (e.g., K2CO3, 1.5 eq) or an acid catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and monitor the progress by TLC or GC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up. The product can be isolated by extraction with an organic solvent, followed by drying and concentration under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[2]
Table 1: Typical Reaction Conditions for Nucleophilic Substitution on 4-Chloroquinolines
| Nucleophile | Solvent | Temperature (°C) | Catalyst/Base | Typical Reaction Time (h) |
| Primary/Secondary Amine | Ethanol | 70-100 | K2CO3 (optional) | 12-24 |
| Phenol | DMF | 100-120 | K2CO3 | 8-16 |
| Thiol | Ethanol | 60-80 | NaOH | 4-8 |
| 1,2,4-Triazole | DMF | 120-140 | None/HCl/NaH | 6-24[9] |
Diagram 1: Troubleshooting Workflow for Low Yield in Chloroquinoline SNAr
Caption: A decision tree for troubleshooting low-yielding SNAr reactions on chloroquinolines.
Section 4: Frequently Asked Questions (FAQs)
Q5: What is the role of the quinoline nitrogen in the SNAr reaction?
A5: The nitrogen atom in the quinoline ring is more electronegative than carbon and acts as an electron-withdrawing group. This polarization of the ring system makes the carbon atoms at the 2- and 4-positions electron-deficient and thus more susceptible to attack by a nucleophile.[2]
Q6: Can I use microwave heating for my reaction?
A6: Yes, microwave-assisted synthesis is often an excellent choice for these reactions. It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[2][8]
Q7: My starting material is 4,7-dichloroquinoline. Which chlorine will be substituted first?
A7: The chlorine at the 4-position is significantly more reactive towards nucleophilic substitution than the chlorine at the 7-position. The C4 position is activated by the electron-withdrawing effect of the ring nitrogen, whereas the C7 position is not. Therefore, with a stoichiometric amount of nucleophile, you can achieve selective substitution at the C4 position.
Diagram 2: Reactivity of Dichloroquinoline
Caption: Illustrates the preferential nucleophilic attack at the C4 position of 4,7-dichloroquinoline.
Q8: Are there any specific safety precautions I should take?
A8: Chloroquinolines and their derivatives can be hazardous. Always consult the Safety Data Sheet (SDS) for your specific reagents. Work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some of the solvents used, such as DMF and DMSO, have specific handling requirements.
References
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
Reaction of 2-chloroquinoxaline with piperidine - ResearchGate. [Link]
-
Aromatic nucleophilic substitution. [Link]
-
Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC - NIH. [Link]
-
8.3: Factors affecting rate of nucleophilic substitution reactions - Chemistry LibreTexts. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]
-
Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions | Request PDF. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]
-
Aromatic Nucleophilic Substitution | Dalal Institute. [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Bioactivity Standoff: Trifluoromethoxy-Substituted Quinolines Versus Their Trifluoromethyl Cousins
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents.[1] The strategic introduction of fluorine-containing substituents has proven to be a powerful tool for modulating the biological activity and pharmacokinetic profiles of these compounds.[2] Among these, the trifluoromethyl (-CF3) group is a well-established bioisostere, while the trifluoromethoxy (-OCF3) group has emerged as a compelling alternative, offering distinct physicochemical properties.[3][4] This guide provides a comprehensive comparison of the biological activities of trifluoromethoxy-substituted quinolines and their trifluoromethyl analogs, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Physicochemical Divide: Understanding the Impact of -OCF3 vs. -CF3
The choice between a trifluoromethoxy and a trifluoromethyl group is not merely an atomic substitution; it is a strategic decision that profoundly influences a molecule's interaction with biological systems. The -CF3 group is known for its high electronegativity and ability to increase metabolic stability.[3] In contrast, the -OCF3 group, while also strongly electron-withdrawing, offers a more nuanced profile.[5] It generally imparts greater lipophilicity than the -CF3 group, a critical factor for cell membrane permeability and reaching intracellular targets.[4][6] This enhanced lipophilicity can be a double-edged sword, potentially leading to improved absorption but also posing challenges related to solubility and off-target effects.
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Anticancer Activity: A Tale of Two Substituents
The quinoline core is a common feature in numerous anticancer agents, with mechanisms of action that include DNA intercalation, topoisomerase inhibition, and kinase inhibition.[1][7][8] The introduction of trifluoromethyl and trifluoromethoxy groups has been explored to enhance the potency and selectivity of these compounds.
Comparative Cytotoxicity
Experimental data from various studies highlights the differential impact of -OCF3 and -CF3 substitution on the anticancer activity of quinoline derivatives. While direct comparative studies on identical quinoline scaffolds are limited, trends can be inferred from the available literature. For instance, certain trifluoromethyl-substituted quinoline-derived alcohols have demonstrated potent anticancer activity.[9]
Table 1: Representative Anticancer Activity of Fluorinated Quinolines
| Compound Class | Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-derived alcohol | 2-CF3 | Varies | 14.14 | [9] |
| Quinoline-5-sulfonamide | 8-OH, N-propargyl | C-32 (melanoma) | Comparable to cisplatin | [10] |
| Quinoline-5-sulfonamide | 8-OH, N-propargyl | MDA-MB-231 (breast) | Comparable to doxorubicin | [10] |
| Quinoline-5-sulfonamide | 8-OH, N-propargyl | A549 (lung) | Comparable to cisplatin | [10] |
Note: This table presents a selection of data to illustrate the potential of fluorinated quinolines. Direct comparison requires testing within the same experimental setup.
Mechanism of Action: Targeting Key Cellular Pathways
Quinoline-based anticancer agents can disrupt various cellular processes.[11] Many exert their effects by inhibiting kinases, a family of enzymes crucial for cell signaling and proliferation.[12] The trifluoromethyl and trifluoromethoxy groups can influence how these molecules fit into the ATP-binding pocket of kinases, thereby affecting their inhibitory potency.
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Antimicrobial Properties: A Battle Against Resistance
The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Quinolone antibiotics, a class of drugs that target bacterial DNA gyrase and topoisomerase IV, have been a mainstay in treating bacterial infections.[13] The incorporation of trifluoromethyl groups into the quinoline scaffold has been shown to enhance antimicrobial activity, particularly against Gram-positive bacteria.[13][14]
Comparative Antimicrobial Efficacy
Studies have shown that trifluoromethyl-substituted quinolones can be effective against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[13] While data on trifluoromethoxy-substituted quinolines in this context is less abundant, the principles of structure-activity relationships suggest that the -OCF3 group could also confer potent antimicrobial properties.
Table 2: Representative Antimicrobial Activity of Trifluoromethyl-Substituted Quinolones
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| HSN584 | MRSA, VRSA | 4 - 8 | [13] |
| HSN584 | Enterococcus faecium (VRE) | 4 - 8 | [13] |
| HSN739 | MRSA, VRSA | 4 - 8 | [13] |
| Pyrazole Derivative | MRSA | 0.78 | [15] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
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Experimental Protocols
To ensure the generation of robust and reproducible data, the following standardized protocols are recommended for evaluating the biological activities of novel quinoline derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[18]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (trifluoromethoxy- and trifluoromethyl-substituted quinolines) and appropriate controls (e.g., vehicle, positive control inhibitor). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16][20]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[20] A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Screening
This method is a simple and effective way to screen for the antimicrobial activity of compounds.[21][22][23]
Principle: The test compound diffuses from a well through a solid agar medium that has been inoculated with a specific microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[24]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria, fungi) in a suitable broth.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of an agar plate.[21]
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.[24]
-
Compound Application: Add a defined volume of the test compound solution (at a known concentration) into each well.[21] Include positive and negative controls.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each well. A larger diameter indicates greater antimicrobial activity.
Protocol 3: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a specific kinase and the inhibitory effect of test compounds.[25]
Principle: The assay quantifies the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A decrease in kinase activity due to inhibition results in a higher concentration of remaining ATP, which is detected by a luciferase-based system, producing a luminescent signal.[25]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds in an appropriate assay buffer.
-
Compound Pre-incubation: In a 384-well plate, add the test compounds and the kinase enzyme. Incubate for a short period to allow for binding.
-
Kinase Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate for a specific duration at the optimal temperature for the enzyme.
-
ATP Detection: Add the ATP detection reagent (e.g., Kinase-Glo®) to stop the kinase reaction and initiate the luminescence reaction.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
The choice between trifluoromethoxy and trifluoromethyl substitution on a quinoline scaffold is a critical decision in drug design, with each group offering a unique set of physicochemical properties that can significantly influence biological activity.[2][3] While the -CF3 group is a well-trodden path, the -OCF3 group presents exciting opportunities for fine-tuning lipophilicity and potentially enhancing membrane permeability.[6]
For researchers and drug development professionals, a systematic and comparative evaluation is paramount. By employing robust and standardized experimental protocols, such as those detailed in this guide, the scientific community can build a comprehensive understanding of the structure-activity relationships governing the biological effects of these fascinating molecules. Future research should focus on direct head-to-head comparisons of -OCF3 and -CF3 analogs on a wider range of biological targets and in vivo models to fully elucidate their therapeutic potential.
References
- MTT assay protocol | Abcam. (n.d.).
- Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
- Kumar, A., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 103-107.
- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Antimicrobial activity by Agar well diffusion - Chemistry Notes. (2021, June 29).
- Antimicrobial Properties of Trifluoromethyl-Substituted Isoquinolines: A Technical Guide - Benchchem. (n.d.).
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences, 1(2).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
- Li, Y., et al. (2020). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 15(18), 1745-1749.
- Panda, S. S., & Jain, S. C. (2013). New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. Bioorganic & Medicinal Chemistry Letters, 23(11), 3225-3229.
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- 6-(Trifluoromethoxy)quinolin-4-amine: A Technical Review of Its Synthesis, Potential Biological Activity, and Relevant Patents - Benchchem. (n.d.).
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18).
- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF - ResearchGate. (2025, August 9).
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18).
- Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed. (2019, March 5).
- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020, September 2).
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
- Kinase Assay Kit - Sigma-Aldrich. (n.d.).
- Can anyone suggest a protocol for a kinase assay? - ResearchGate. (2015, March 25).
- Exploring 6-(Trifluoromethoxy)quinolin-4-amine as a Potential Anti-Cancer Agent: Application Notes and Protocols - Benchchem. (n.d.).
- Examples of bioactive 2‐trifluoromethyl quinolines. - ResearchGate. (n.d.).
- A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Request PDF - ResearchGate. (n.d.).
- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - MDPI. (n.d.).
- Szafraniec-Szczęsny, J., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(15), 4587.
- Hansa, R. K. C., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697.
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A Comparative Analysis of the Cytotoxic Effects of 4-amino-7-(trifluoromethoxy)quinoline Derivatives on Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold remains a cornerstone in the development of novel anticancer agents, with its derivatives demonstrating a wide array of pharmacological activities.[1][2] Among these, 4-amino-7-(trifluoromethoxy)quinoline derivatives have emerged as a promising class of compounds, exhibiting potent cytotoxic effects against various cancer cell lines.[1][3] This guide provides a comprehensive comparison of the cytotoxic profiles of these derivatives, supported by experimental data, to aid researchers in the strategic design and development of next-generation chemotherapeutics.
The Rationale for Investigating 4-amino-7-(trifluoromethoxy)quinolines
The therapeutic potential of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, induce apoptosis, and trigger cell cycle arrest.[4][5] The substitution at the 7-position of the quinoline ring has been a focal point of structure-activity relationship (SAR) studies, as it significantly influences the compound's biological activity. The trifluoromethoxy (-OCF3) group is of particular interest due to its strong electron-withdrawing nature, which can modulate the physicochemical properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.
Comparative Cytotoxicity: A Multi-Cell Line Perspective
To provide a comprehensive understanding of the cytotoxic potential of 4-amino-7-(trifluoromethoxy)quinoline derivatives, this guide synthesizes data from various studies, focusing on their effects on a panel of human cancer cell lines representing different malignancies.
Breast Cancer Cell Lines: A Primary Target
Breast cancer remains a significant global health concern, and the development of novel therapeutic agents is paramount. Studies have demonstrated the potent activity of 4-aminoquinoline derivatives against breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative).
A key study by G. et al. (2007) provides a direct comparison of the cytotoxic effects of N′-(7-substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamines on these two cell lines. The data, presented in Table 1, highlights the influence of the substituent at the 7-position on the growth inhibitory activity (GI50).
Table 1: Comparative Growth Inhibitory Activity (GI50, µM) of 7-Substituted 4-Aminoquinoline Derivatives on Breast Cancer Cell Lines [6]
| Compound | 7-Substituent | GI50 (µM) on MDA-MB-468 | GI50 (µM) on MCF-7 |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | -Cl | 8.73 | 36.77 |
| N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | -F | 11.47 | 11.52 |
| N′-(7-(trifluoromethyl)-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | -CF3 | 12.85 | 14.47 |
| N′-(7-methoxy-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | -OCH3 | 14.09 | 12.90 |
| Chloroquine (Reference) | -Cl | 24.36 | 20.72 |
Data sourced from G. et al. (2007).[6]
From this data, several key insights can be drawn:
-
Potency: All the synthesized 7-substituted derivatives exhibited significant cytotoxicity, with GI50 values in the micromolar range.[6]
-
Influence of the 7-Substituent: The nature of the substituent at the 7-position profoundly impacts the cytotoxic activity. While the 7-chloro derivative was most potent against the MDA-MB-468 cell line, the 7-fluoro, 7-trifluoromethyl, and 7-methoxy derivatives also demonstrated strong activity against both cell lines.[6]
-
Trifluoromethyl vs. Other Groups: The 7-trifluoromethyl derivative showed comparable, potent activity against both MDA-MB-468 and MCF-7 cell lines, suggesting a broad efficacy against different breast cancer subtypes.[6] Its activity was notably better than the reference compound, chloroquine.
Leukemia Cell Lines: Exploring Hematological Malignancies
The cytotoxic effects of trifluoromethylquinoline derivatives have also been investigated in the context of leukemia. A study by Kgokong et al. (2001) evaluated the in vitro cell-growth inhibitory activity of several new trifluoromethylquinoline derivatives on human promyelocytic leukemic cells (HL-60).
One of the most active compounds identified was 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone, which demonstrated a potent IC50 of 10 ± 2.5 µM.[4] This compound was also observed to induce apoptosis in the HL-60 cells.[4] The study suggested that the cell growth inhibitory activity of these compounds is linked to their ability to bind to and intercalate with DNA.[4]
Experimental Methodologies: A Closer Look
The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in anticancer drug discovery.[7] The data presented in this guide is primarily derived from two widely accepted colorimetric cytotoxicity assays: the MTT assay and the Sulforhodamine B (SRB) assay.
The MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a staple in cytotoxicity testing. It measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
The SRB Assay: Quantifying Cellular Protein
The Sulforhodamine B (SRB) assay is another robust and widely used method for determining cytotoxicity. This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is directly related to the cell number.
Visualizing the Experimental Workflow
To provide a clear understanding of the experimental process involved in assessing the cytotoxicity of these compounds, the following diagram illustrates a typical workflow.
Caption: A generalized workflow for in vitro cytotoxicity testing of novel compounds.
Mechanistic Insights: How Do These Derivatives Exert Their Effects?
The cytotoxic effects of 4-aminoquinoline derivatives are believed to be multifactorial. The planar quinoline ring system allows for intercalation into the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death.[4] Furthermore, these compounds can inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes.
The induction of apoptosis, or programmed cell death, is another key mechanism. As observed in the study on HL-60 leukemia cells, trifluoromethylquinoline derivatives can trigger apoptotic pathways, leading to characteristic morphological changes and cell demise.[4]
The following diagram illustrates a simplified potential mechanism of action.
Caption: Potential mechanisms of anticancer action for 4-aminoquinoline derivatives.
Conclusion and Future Directions
The available data strongly suggests that 4-amino-7-(trifluoromethoxy)quinoline derivatives are a promising class of compounds for anticancer drug development. Their potent cytotoxic activity against a range of cancer cell lines, particularly in breast cancer and leukemia, warrants further investigation.
Future research should focus on:
-
Broadening the Scope: Evaluating the cytotoxicity of a wider range of 4-amino-7-(trifluoromethoxy)quinoline derivatives against a more extensive panel of cancer cell lines, including those from lung, colon, and prostate cancers, to better understand their spectrum of activity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to gain a deeper understanding of their mechanism of action.
-
In Vivo Efficacy: Progressing the most promising candidates to in vivo animal models to assess their therapeutic efficacy and safety profiles in a more complex biological system.
-
Structure-Activity Relationship (SAR) Refinement: Synthesizing and testing additional analogs to further refine the SAR and optimize the potency and selectivity of these derivatives.
By pursuing these research avenues, the full therapeutic potential of 4-amino-7-(trifluoromethoxy)quinoline derivatives as effective and selective anticancer agents can be realized.
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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A Researcher's Guide to In-Vitro Kinase Assay Protocols for Novel Quinoline-Based Inhibitors
Introduction: The Critical Role of Kinases and the Promise of Quinoline-Based Inhibitors
Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to specific substrates.[1][2] This process of phosphorylation acts as a molecular switch, controlling a vast array of cellular activities, including growth, differentiation, and metabolism.[1][2] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2][3]
Quinoline-based compounds have emerged as a promising class of kinase inhibitors due to their versatile scaffold, which allows for the development of potent and selective inhibitors for a variety of kinases.[4][5][6] Several FDA-approved drugs containing the quinoline moiety are already in clinical use, underscoring their therapeutic potential.[5] The development of novel quinoline-based inhibitors necessitates robust and reliable in-vitro assays to determine their potency and selectivity. This guide provides a comparative overview of common in-vitro kinase assay formats and a detailed protocol for a recommended methodology, empowering researchers to make informed decisions for their drug discovery programs.
Comparative Analysis of In-Vitro Kinase Assay Technologies
The selection of an appropriate assay technology is a critical first step in the evaluation of kinase inhibitors.[7] The ideal assay should be sensitive, reproducible, and amenable to the specific research question, whether it's high-throughput screening (HTS) of large compound libraries or detailed mechanistic studies of a lead candidate.[8] Below is a comparison of commonly used biochemical kinase assay platforms.[9]
| Assay Technology | Principle | Advantages | Disadvantages | Best Suited For |
| Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™) | Measures the depletion of ATP (Kinase-Glo®) or the production of ADP (ADP-Glo™) using a luciferase-based reaction that generates a light signal.[1][10][11] The signal is inversely (Kinase-Glo®) or directly (ADP-Glo™) proportional to kinase activity.[1][10] | High sensitivity, broad applicability to virtually any kinase, homogeneous "add-and-read" format, and no need for modified substrates or antibodies.[10][11][12] | Indirect measurement of phosphorylation, potential for interference from compounds that affect luciferase, and requires coupling enzymes in some formats.[7][12] | High-throughput screening (HTS), IC50 determination, and general kinase activity measurements.[8][10] |
| Homogeneous Time-Resolved Fluorescence (HTRF®) | A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based technology that detects the phosphorylation of a substrate.[2][13] A donor fluorophore (Europium cryptate) on an anti-phospho antibody and an acceptor fluorophore on the substrate come into close proximity upon phosphorylation, resulting in an energy transfer and a specific fluorescent signal.[2][13][14] | High sensitivity and robustness, low background interference due to time-resolved detection, and suitable for miniaturization in 384- and 1536-well formats.[2][13] | Requires specific antibodies and labeled substrates, potential for steric hindrance issues with large protein substrates, and can be more expensive than other methods. | High-throughput screening (HTS), inhibitor profiling, and detailed kinetic studies.[2][13] |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled tracer that competes with the phosphorylated substrate for binding to a specific antibody.[15][16][17] Binding to the larger antibody slows the rotation of the tracer, increasing the polarization of the emitted light.[17] | Homogeneous format, no separation steps required, and relatively low cost.[16][18] | Lower sensitivity compared to luminescence or HTRF, susceptible to interference from fluorescent compounds and light scattering, and requires specific antibodies and fluorescent tracers.[8][15] | High-throughput screening (HTS) for known targets where reagents are readily available.[16][18] |
| Microfluidic Mobility Shift Assay (e.g., Caliper) | Separates a fluorescently labeled peptide substrate from its phosphorylated product based on differences in their electrophoretic mobility in a microfluidic chip.[19][20][21] The ratio of the two species is used to determine kinase activity.[20] | Direct measurement of substrate and product, high-quality and reproducible data, and low sample and reagent consumption.[19][22][23] | Requires specialized instrumentation, can be lower throughput than plate-based assays, and assay development can be more complex.[23] | Lead optimization, mechanism of action studies, and situations requiring high data precision.[21][23] |
Recommended Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
For the initial characterization of novel quinoline-based inhibitors, a luminescence-based assay such as ADP-Glo™ offers an excellent balance of sensitivity, versatility, and ease of use.[12] This protocol is designed to be a robust starting point for determining the IC50 of a test compound against a target kinase.
Principle of the ADP-Glo™ Assay
The ADP-Glo™ kinase assay is a two-step process that quantifies the amount of ADP produced during the kinase reaction.[1] In the first step, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[1][3]
}
Caption: Workflow of the ADP-Glo™ Kinase Assay.Experimental Protocol
This protocol is a general guideline and should be optimized for each specific kinase-inhibitor pair.[24]
Materials:
-
Target Kinase
-
Kinase Substrate (peptide or protein)
-
ATP
-
Novel Quinoline-Based Inhibitor (Test Compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[3]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates suitable for luminescence[3]
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities[3]
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination. A 10-point dose-response curve is recommended for accurate results.[25]
-
-
Kinase Reaction Setup:
-
Prepare a kinase reaction mixture containing the target kinase and its substrate in the kinase assay buffer. The optimal concentrations of the enzyme and substrate should be determined empirically to ensure the reaction is in the linear range.[26]
-
In a white, opaque multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO (as a vehicle control) to each well.[3]
-
Add the kinase/substrate mixture to each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.[3]
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the kinase assay buffer. The ATP concentration should ideally be close to the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[26][27]
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure sufficient product formation without significant substrate depletion.[3]
-
-
ADP Detection:
-
Following the kinase reaction incubation, add the ADP-Glo™ Reagent to each well. This reagent will stop the kinase reaction and deplete any remaining ATP.[3]
-
Incubate for 40 minutes at room temperature.[3]
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and initiates the luciferase reaction.[3]
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[3]
-
Troubleshooting Common Issues in In-Vitro Kinase Assays
| Issue | Possible Cause | Troubleshooting Steps |
| No or Low Inhibition Observed | * Compound Integrity/Solubility: The inhibitor may be degraded or not fully dissolved.[27] * High ATP Concentration: For ATP-competitive inhibitors, a high ATP concentration can mask the inhibitory effect.[27] * Inactive Kinase: The kinase enzyme may have lost its activity.[27] | * Verify the compound's identity and purity. Prepare a fresh stock solution in an appropriate solvent.[27] * Perform the assay at an ATP concentration close to the Km value for the kinase.[26][27] * Include a positive control inhibitor known to be effective against the target kinase. Run a control reaction without any inhibitor to measure baseline kinase activity.[27] |
| High Variability Between Replicates | * Pipetting Errors: Inaccurate pipetting, especially of small volumes.[27] * Reagent Instability: Degradation of reagents over time. * Inconsistent Reaction Conditions: Fluctuations in temperature or incubation times. | * Ensure accurate and consistent pipetting. Use calibrated pipettes.[27] * Prepare fresh reagents and buffers.[24] * Maintain consistent experimental conditions across all wells and plates.[24] |
| Discrepancy Between Biochemical and Cellular Potency | * Cell Permeability: The compound may not be able to cross the cell membrane.[27] * High Intracellular ATP: The concentration of ATP inside cells is much higher than in most biochemical assays, which can reduce the apparent potency of ATP-competitive inhibitors.[27] * Off-Target Effects or Cellular Metabolism: The compound may be metabolized or actively transported out of the cell.[27] | * Consider performing cell permeability assays. * Be aware that higher inhibitor concentrations may be needed in cellular assays.[27] * Investigate potential off-target effects and metabolic stability. |
Conclusion
The robust in-vitro characterization of novel quinoline-based kinase inhibitors is a cornerstone of successful drug discovery. By understanding the principles, advantages, and limitations of different assay technologies, researchers can select the most appropriate method for their specific needs. The provided luminescence-based assay protocol offers a reliable and sensitive starting point for determining inhibitor potency. Careful optimization and adherence to best practices, including diligent troubleshooting, will ensure the generation of high-quality, reproducible data, ultimately accelerating the development of the next generation of kinase-targeted therapeutics.
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Kinase assays | BMG LABTECH. (2020, September 1). Retrieved January 5, 2026, from [Link]
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- 20. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. conquerscientific.com [conquerscientific.com]
- 23. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Substituted Quinolines
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of quinoline derivatives, with a specific focus on the impact of substituents at the 7-position. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic modification at the 7-position has been shown to profoundly influence the biological activity profile, tuning the potency and selectivity of these compounds across various therapeutic areas, including antimalarial, anticancer, and antimicrobial applications. This document synthesizes experimental data from peer-reviewed literature to offer a clear, objective comparison for researchers, scientists, and drug development professionals.
The Strategic Importance of the 7-Position
The quinoline ring system, a fusion of a benzene and a pyridine ring, offers multiple positions for substitution. The 7-position, located on the benzene ring portion of the scaffold, is a critical site for modification. Substituents at this position can influence the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, affect key pharmacological parameters such as target binding, membrane permeability, metabolic stability, and ultimately, biological efficacy. Understanding the causal relationships between the nature of the 7-substituent and the resulting activity is paramount for the rational design of new, more effective quinoline-based drugs.
Comparative Analysis of Biological Activities
The following sections compare the SAR of 7-substituted quinolines across three major therapeutic domains. The data presented is collated from various studies to provide a comparative overview. It is important to note that direct comparisons of absolute IC₅₀ or MIC values across different studies should be made with caution due to variations in experimental conditions, cell lines, and microbial strains.
Antimalarial Activity: Targeting Heme Detoxification
The 4-aminoquinoline scaffold, exemplified by chloroquine, has been a cornerstone of antimalarial therapy for decades. A primary mechanism of action for these compounds is the inhibition of hemozoin formation in the parasite's digestive vacuole. The parasite detoxifies the heme released from hemoglobin digestion by crystallizing it into hemozoin. 4-aminoquinolines are thought to interfere with this process, leading to a buildup of toxic free heme and parasite death.
The substituent at the 7-position plays a crucial role in this activity. Electron-withdrawing groups are generally favored, with the 7-chloro group of chloroquine being a classic example. This substituent is believed to influence the pKa of the quinoline ring nitrogen, which is critical for the drug's accumulation in the acidic food vacuole of the parasite.
A systematic study comparing various substituents at the 7-position of 4-aminoquinolines reveals a clear trend in antiplasmodial activity.
Table 1: Comparative Antiplasmodial Activity of 7-Substituted 4-Aminoquinolines against Plasmodium falciparum
| 7-Substituent (R) | IC₅₀ (nM) - CQ-Susceptible Strain | IC₅₀ (nM) - CQ-Resistant Strain | Key Observations | Reference |
| -Cl (Chloro) | 3-12 | 3-12 | Benchmark for high potency against both strains. | [1] |
| -Br (Bromo) | 3-12 | 3-12 | Potency is comparable to the 7-chloro analogue. | [1] |
| -I (Iodo) | 3-12 | 3-12 | Potency is maintained, similar to other halogens. | [1] |
| -F (Fluoro) | 15-50 | 18-500 | Reduced activity, especially against resistant strains. | [1] |
| -CF₃ (Trifluoromethyl) | 15-50 | 18-500 | Less active than chloro, bromo, and iodo analogues. | [1] |
| -OCH₃ (Methoxy) | 17-150 | 90-3000 | Significantly reduced activity or inactive. | [1] |
| Biaryl Groups | Potent | Consistently Potent | Biaryl substitutions at the 7-position have shown excellent potency against drug-resistant strains. | [2] |
Expertise & Experience: The data strongly suggests that the nature of the halogen at the 7-position is critical. While chlorine, bromine, and iodine confer potent activity, the more electronegative fluorine leads to a significant drop in efficacy, particularly against resistant strains. This highlights that electronic effects alone do not govern activity; factors like atomic size and lipophilicity also play a significant role. The poor activity of the electron-donating methoxy group further underscores the importance of an electron-withdrawing substituent at this position for this class of antimalarials.[1][3] More complex substitutions, such as biaryl groups, have shown promise in overcoming resistance, suggesting that these larger moieties may introduce additional binding interactions or alter the drug's mechanism of accumulation.[2]
Anticancer Activity: A Multifaceted Approach
Quinolines exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and modulation of protein kinases.[4] The substituent at the 7-position can influence which of these mechanisms is favored and the potency of the compound.
Unlike the clear trend observed in antimalarial activity, the SAR for anticancer 7-substituted quinolines is more complex and highly dependent on the rest of the molecular structure and the specific cancer cell line being targeted.
Table 2: Comparative Anticancer Activity of 7-Substituted Quinolines
| Core Structure | 7-Substituent (R) | Cancer Cell Line(s) | Activity (IC₅₀) | Key Observations | Reference |
| 4-Quinolinylhydrazone | -Cl (Chloro) | SF-295, HTC-8, HL-60 | 0.314 - 4.65 µg/mL | In this series, the 7-chloro substitution was noted to decrease cytotoxic activity compared to other analogues. | [5] |
| 8-Hydroxyquinoline | -Br (Bromo) at C7 (and C5) | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | Dihalo-substitution, including at the 7-position, confers strong antiproliferative activity. | [6] |
| 4-Aminoquinoline | -CF₃ (Trifluoromethyl) | MCF-7 (Breast) | Potent | The trifluoromethyl group at the 7-position can lead to potent antiproliferative activity. | [5] |
| Imidazo[1,2-a]quinoline | -Heptyloxy | E. coli | MIC: 0.5 µg/mL | While primarily antibacterial, this highlights the effect of long alkyl chains at the 7-position. | [7] |
Expertise & Experience: The SAR for anticancer activity is less straightforward. For the 4-quinolinylhydrazone scaffold, a 7-chloro group was detrimental to activity, suggesting that for this particular class, electronic and steric requirements at the 7-position differ from those of antimalarial 4-aminoquinolines.[5] Conversely, halogenation (bromination) at the 7-position of 8-hydroxyquinolines resulted in potent cytotoxicity.[6] This context-dependent SAR underscores the importance of empirical testing for each new quinoline scaffold. The development of potent anticancer agents requires a multiparameter optimization that considers the specific biological target and the overall physicochemical properties of the molecule.
Antimicrobial Activity: Targeting Bacterial Processes
Quinolones are a major class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV. The substituent at the 7-position is a key determinant of the antibacterial spectrum and potency. Typically, a piperazine ring or a similar nitrogen-containing heterocycle at this position is crucial for activity.
Table 3: Comparative Antibacterial Activity of 7-Substituted Quinolines
| Core Structure | 7-Substituent (R) | Bacterial Strain(s) | Activity (MIC) | Key Observations | Reference |
| Imidazo[1,2-a]quinoline | -Heptyloxy | E. coli | 0.5 µg/mL | A long alkyloxy chain at the 7-position can confer potent Gram-negative activity. | [7] |
| Quinolone | -Morpholino derivatives | Gram-positive bacteria | Better than ciprofloxacin | Substitution with morpholine at the 7-position can enhance Gram-positive activity. | |
| Hydroxyimidazolium Hybrid | -Cl (Chloro) | C. neoformans | 15.6 µg/mL | A 7-chloro substituent contributed to potent antifungal activity in this hybrid series. | [8][9] |
| Quinolone Hybrid | -Quinolone moiety | MRSA, VRE | 4-16 µg/mL | A hybrid approach with a quinolone at the 7-position showed broad-spectrum activity. |
Expertise & Experience: For antibacterial quinolones, the 7-position is critical for interacting with the bacterial enzymes and for controlling the spectrum of activity. While piperazine is a common motif, other heterocycles like morpholine can enhance activity against specific types of bacteria, such as Gram-positive strains. The finding that a long alkyloxy chain at the 7-position leads to potent activity against E. coli is a less conventional SAR observation and opens new avenues for design.[7] Furthermore, the 7-chloro group, which is vital for antimalarial activity, also proves to be beneficial in certain antifungal quinoline hybrids.[8][9]
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of the data presented, this section outlines the detailed, step-by-step methodologies for the key experiments and workflows cited in the SAR analysis.
General Synthetic Protocol for 4-Amino-7-Substituted Quinolines
This protocol describes a common method for the synthesis of the 4-aminoquinoline core structure, which involves a nucleophilic aromatic substitution reaction.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of 4-amino-7-substituted quinolines.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottomed flask, combine the 4-chloro-7-substituted quinoline (1.0 equivalent) with an excess of the desired primary or secondary amine (2-4 equivalents). The reaction can be run neat (without solvent) or in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP).[10]
-
Heating: Heat the reaction mixture to 120-130°C and stir for 6-15 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4][10]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Transfer the organic solution to a separatory funnel and wash sequentially with a 5% aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally with brine. This removes unreacted starting materials and inorganic byproducts.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified. This is often achieved by precipitation/crystallization from a solvent system like hexane/chloroform or by column chromatography on silica gel.[4]
Biological Evaluation Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product.[11][12][13]
Diagram of the MTT Assay Workflow
Caption: Standard workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the 7-substituted quinoline compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.[11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin), mimicking the process that occurs in the parasite's food vacuole.[14][15]
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a stock solution of hemin chloride in DMSO. Just before use, dilute it in a 1 M acetate buffer (pH 4.8).[14]
-
Assay Setup: In a 96-well plate, add the test compounds (dissolved in DMSO) at various concentrations.
-
Initiation of Polymerization: Add the buffered heme solution to each well. Initiate the polymerization by adding an initiator such as a Tween 20 solution or by adjusting the pH and temperature (e.g., incubation at 60°C for 90 minutes).[14][16]
-
Washing and Solubilization: After incubation, the plate is centrifuged, and the supernatant is discarded. The remaining pellet, containing any formed β-hematin, is washed with DMSO to remove unreacted heme. Finally, the pellet is dissolved in an aqueous NaOH solution.[17]
-
Quantification: The amount of formed β-hematin is quantified by measuring the absorbance of the solubilized solution at 405 nm using a microplate reader.[17]
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the absorbance of the negative control (no inhibitor). The IC₅₀ value is determined from the dose-response curve.
Conclusion and Future Directions
The substitution at the 7-position of the quinoline nucleus is a powerful strategy for modulating biological activity. This guide has demonstrated that the SAR is highly dependent on the therapeutic target. For antimalarial 4-aminoquinolines, electron-withdrawing halogens like chlorine are optimal. In contrast, the SAR for anticancer and antimicrobial quinolines is more varied, with the ideal 7-substituent being dependent on the specific molecular scaffold and the targeted pathogen or cell line.
The provided protocols offer a validated framework for the synthesis and evaluation of novel 7-substituted quinoline derivatives. Future research should focus on exploring more diverse and complex substituents at the 7-position, including novel heterocyclic and sp³-rich fragments, to expand the chemical space and identify new lead compounds with improved potency, selectivity, and pharmacokinetic properties. The integration of computational modeling and predictive ADMET tools in the design phase will be crucial to accelerate the discovery of the next generation of quinoline-based therapeutics.
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A Researcher's Guide to Comparing IC50 Values: Novel Inhibitors vs. Sorafenib
In the landscape of cancer drug discovery, the quest for more potent and selective therapeutic agents is perpetual. A critical step in this journey is the rigorous evaluation of novel inhibitors against established drugs. This guide provides a comprehensive framework for comparing the half-maximal inhibitory concentration (IC50) values of new chemical entities against Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in scientific integrity and practical experience.
The Significance of IC50 in Drug Potency Assessment
The IC50 value is a fundamental metric in pharmacology, representing the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.[2][3] In the context of cancer research, it is a key indicator of a drug's potency in inhibiting cancer cell growth.[3][4] A lower IC50 value signifies a more potent compound, as a smaller amount of the substance is needed to achieve the desired inhibitory effect.[3][5] However, it is crucial to understand that the IC50 value is not an absolute constant; it is highly dependent on the experimental conditions, including the choice of cell line, exposure time, and the specific assay used.[4]
Understanding the Benchmark: Sorafenib's Mechanism of Action
Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels).[1][6] Its primary mechanisms include the inhibition of:
-
RAF/MEK/ERK pathway: By blocking intracellular RAF kinases (C-RAF, B-RAF, and mutant B-RAF), Sorafenib disrupts this critical signaling cascade, leading to a reduction in tumor cell proliferation.[7][8]
-
Receptor Tyrosine Kinases (RTKs): Sorafenib inhibits vascular endothelial growth factor receptors (VEGFR-1, -2, -3) and platelet-derived growth factor receptor-beta (PDGFR-β), which are essential for angiogenesis.[7][8][9] By blocking these receptors, it effectively cuts off the tumor's blood supply.[7][8]
-
Other Kinases: It also targets other kinases like c-KIT, FLT-3, and RET, contributing to its broad anti-cancer activity.[6][7]
This dual action of directly inhibiting tumor cell growth and preventing the formation of new blood vessels makes Sorafenib a robust benchmark for comparison.[7]
Experimental Design for a Valid Comparative Analysis
To ensure a meaningful and scientifically sound comparison between a novel inhibitor and Sorafenib, a well-controlled experimental design is paramount. This involves running the assays for both compounds in parallel under identical conditions.
Key Considerations for Experimental Setup:
-
Cell Line Selection: The choice of cancer cell lines is critical and should be relevant to the intended therapeutic target of the novel inhibitor.[4] Utilizing a panel of cell lines can provide a broader understanding of the compound's activity spectrum.
-
Drug Concentration Range: A serial dilution of both the novel inhibitor and Sorafenib should be prepared to cover a wide concentration range.[10] This is essential for generating a complete dose-response curve.
-
Controls: Appropriate controls are necessary for data normalization and validation. These include:
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the inhibitors. This represents 100% cell viability.
-
Blank Control: Wells containing only culture medium to measure background absorbance.
-
Experimental Protocol: Determining IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11] It measures the metabolic activity of cells, which is an indicator of their health and proliferation.[12][13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[11]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the chosen cancer cell line to a logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]
-
-
Drug Treatment:
-
Prepare stock solutions of the novel inhibitor and Sorafenib in a suitable solvent like DMSO.
-
Perform serial dilutions of each compound in culture medium to achieve the desired final concentrations.[15]
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.[15] Include vehicle and blank controls.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C.[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple crystals.[16]
-
Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570-590 nm.[11][16]
-
Data Analysis and Interpretation
The raw absorbance data needs to be processed to determine the IC50 values.
Steps for Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100[15]
-
Generate a Dose-Response Curve: Plot the percent viability against the logarithm of the inhibitor concentration.[15] This will typically result in a sigmoidal curve.
-
Determine the IC50 Value: The IC50 is the concentration of the inhibitor that results in 50% cell viability. This can be determined by using non-linear regression analysis with a suitable software package like GraphPad Prism.[15][17]
Comparative Data Presentation
For clear and objective comparison, the calculated IC50 values should be presented in a structured table.
| Compound | Cell Line A (IC50 in µM) | Cell Line B (IC50 in µM) | Cell Line C (IC50 in µM) |
| Novel Inhibitor X | [Insert Value] | [Insert Value] | [Insert Value] |
| Sorafenib | [Insert Value] | [Insert Value] | [Insert Value] |
Caption: Comparative IC50 values of Novel Inhibitor X and Sorafenib across different cancer cell lines.
Visualizing the Experimental Workflow and Biological Context
Diagrams are essential for illustrating complex processes and relationships.
Caption: Experimental workflow for determining IC50 values using the MTT assay.
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The Discerning Eye: A Comparative Guide to Selectivity Profiling of Kinase Inhibitors Derived from 4-Chloro-7-(trifluoromethoxy)quinoline
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective kinase inhibitor is fraught with challenges. One of the most critical hurdles is ensuring the inhibitor selectively engages its intended target. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides an in-depth technical comparison of methodologies for selectivity profiling, using the versatile 4-Chloro-7-(trifluoromethoxy)quinoline scaffold as a central case study. We will explore the "why" behind experimental choices, offering field-proven insights to navigate the complex landscape of kinase inhibitor development.
The quinoline core is a privileged structure in medicinal chemistry, forming the foundation of numerous approved kinase inhibitors targeting critical cancer signaling pathways.[1] The this compound scaffold, in particular, offers a synthetically tractable starting point for generating diverse libraries of potent kinase inhibitors.[2] However, the high degree of conservation in the ATP-binding site across the human kinome necessitates rigorous and comprehensive selectivity profiling to identify candidates with the desired therapeutic profile.[3]
Principles of Kinase Inhibitor Selectivity Profiling
The primary goal of selectivity profiling is to understand the interaction landscape of a compound across the entire kinome. A truly "selective" inhibitor is an ideal that is rarely achieved; more often, inhibitors exhibit a spectrum of affinities for multiple kinases. The key is to identify compounds with a selectivity profile that is therapeutically advantageous, minimizing engagement with kinases known to cause adverse effects.
There are several established methodologies for assessing kinase inhibitor selectivity, each providing a unique window into the compound's behavior. The choice of method depends on the stage of drug discovery, the specific questions being asked, and the resources available.
Methodologies for Kinase Inhibitor Selectivity Profiling: A Comparative Analysis
Here, we compare three orthogonal and widely adopted approaches for selectivity profiling: large-scale binding assays, cellular target engagement assays, and functional phosphoproteomics.
KINOMEscan™: A Global View of Kinase Binding Affinity
KINOMEscan™, a high-throughput, site-directed competition binding assay, has become an industry standard for in vitro selectivity profiling.[4][5][6] This technology provides a broad, quantitative assessment of a compound's binding affinity against a large panel of human kinases (often over 480).[5][7]
The Causality Behind the Choice: Early in a drug discovery program, it is crucial to gain a comprehensive understanding of a compound's kinome-wide interactions. KINOMEscan™ offers an efficient and cost-effective way to identify both on-target and off-target interactions in a single experiment, without the need for functional enzyme activity.[8][9] This allows for the early triage of promiscuous compounds and the prioritization of those with more desirable selectivity profiles. The output, often visualized as a "TREEspot™" diagram, provides an intuitive representation of the inhibitor's selectivity.[4]
Data Presentation: Interpreting KINOMEscan™ Results
The results from a KINOMEscan™ experiment are typically presented as the dissociation constant (Kd) or the percent of control, indicating the strength of the interaction. A lower Kd value signifies a stronger binding affinity.
| Kinase Target | Compound A (Kd, nM) | Compound B (Kd, nM) | Compound C (Kd, nM) |
| Target Kinase (e.g., EGFR) | 5 | 10 | 50 |
| Off-Target Kinase 1 (e.g., SRC) | 500 | 150 | >10,000 |
| Off-Target Kinase 2 (e.g., VEGFR2) | >10,000 | 800 | >10,000 |
| Off-Target Kinase 3 (e.g., ABL1) | 1,200 | 50 | 8,000 |
This is illustrative data based on typical results for quinoline-based inhibitors.
In this example, Compound A demonstrates high potency for the target kinase and good selectivity against the tested off-targets. Compound B is also potent but shows some polypharmacology, with significant affinity for ABL1. Compound C is the least potent and most selective of the three. This data allows for a direct comparison of the selectivity profiles and informs the next steps in the optimization process.
Experimental Protocol: KINOMEscan™ Profiling
The KINOMEscan™ assay is typically performed by specialized vendors. The general workflow is as follows:
-
Immobilization: A proprietary ligand that binds to the ATP-binding site of a diverse range of kinases is immobilized on a solid support.
-
Competition: The test compound is incubated with the immobilized ligand and the kinase of interest. The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified. A lower amount of bound kinase indicates a stronger interaction with the test compound.
-
Data Analysis: The results are used to calculate the dissociation constant (Kd) for each kinase-compound interaction.
Workflow Visualization
Caption: KINOMEscan™ Experimental Workflow.
Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in a Cellular Context
While in vitro binding assays are invaluable, they do not always reflect a compound's behavior in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in cells and tissues.[10][11][12] The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation.[13][14]
The Causality Behind the Choice: A compound must be able to penetrate the cell membrane and bind to its target in the presence of endogenous ATP and other cellular components. CETSA® provides direct evidence of target engagement under these more physiologically relevant conditions.[11][12] It is a critical step in validating in vitro hits and can help to explain discrepancies between biochemical potency and cellular activity.
Data Presentation: Interpreting CETSA® Results
CETSA® results are typically presented as a "melting curve," which plots the amount of soluble protein remaining after heating at various temperatures. A shift in the melting temperature (Tm) to the right in the presence of a compound indicates target stabilization and therefore, engagement.
| Compound | Target Kinase Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 48.5 | - |
| Compound A (10 µM) | 55.2 | +6.7 |
| Compound B (10 µM) | 52.1 | +3.6 |
| Compound C (10 µM) | 48.8 | +0.3 |
This is illustrative data.
In this example, Compound A shows a significant thermal shift, indicating strong target engagement in cells. Compound B shows moderate engagement, while Compound C shows minimal to no engagement at the tested concentration. This data can be used to rank compounds based on their ability to engage the target in a cellular context.
Experimental Protocol: CETSA®
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the Tm.
Workflow Visualization
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Phosphoproteomics: Assessing Functional Impact on Cellular Signaling
Ultimately, the goal of a kinase inhibitor is to modulate cellular signaling pathways. Phosphoproteomics, a large-scale analysis of protein phosphorylation, provides a functional readout of kinase activity in cells.[15][16] By comparing the phosphoproteome of cells treated with an inhibitor to that of untreated cells, one can identify the downstream consequences of target engagement and uncover potential off-target effects on other signaling pathways.[17][18]
The Causality Behind the Choice: While binding assays and target engagement studies confirm that a compound interacts with its intended target, they do not reveal the functional consequences of this interaction. Phosphoproteomics provides a global view of the inhibitor's impact on cellular signaling, offering insights into its mechanism of action and potential for both efficacy and toxicity.[15][19] This approach is particularly valuable for understanding the complex signaling networks that are often dysregulated in diseases like cancer.
Data Presentation: Interpreting Phosphoproteomics Data
Phosphoproteomics data is typically presented as a volcano plot, which visualizes the statistical significance (p-value) versus the magnitude of change (fold change) for thousands of phosphosites.
Signaling Pathway Visualization
Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.
Experimental Protocol: Phosphoproteomics
-
Cell Culture and Treatment: Culture cells and treat with the kinase inhibitor or vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the phosphopeptides and map them to their corresponding proteins. Perform statistical analysis to identify phosphosites that are significantly up- or downregulated in response to inhibitor treatment.
Conclusion: An Integrated Approach to Selectivity Profiling
The selection of a kinase inhibitor for further development requires a multifaceted approach to selectivity profiling. No single method can provide a complete picture of a compound's behavior. By integrating the broad, in vitro binding data from KINOMEscan™, the cellular target engagement data from CETSA®, and the functional signaling data from phosphoproteomics, researchers can make more informed decisions and increase the likelihood of success in the clinic. The this compound scaffold continues to be a valuable starting point for the development of novel kinase inhibitors, and the rigorous application of these selectivity profiling methodologies is essential to unlocking its full therapeutic potential.
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A Comparative Guide to the Antiplasmodial Activity of Trifluoromethoxy Quinolines Against Resistant Strains
Executive Summary
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, poses a catastrophic threat to global public health.[1][2] The declining efficacy of frontline treatments, including artemisinin-based combination therapies (ACTs), necessitates an urgent and continuous pipeline of novel antimalarial agents with distinct mechanisms of action.[1][3] This guide focuses on a promising class of compounds: trifluoromethoxy-substituted quinolines. By leveraging the established antimalarial scaffold of the quinoline ring and incorporating the metabolically robust trifluoromethoxy (-OCF3) group, these derivatives present a compelling strategy to overcome existing resistance mechanisms. This document provides a comparative analysis of their performance against drug-resistant parasite strains, details the rigorous experimental protocols for their evaluation, and offers insights into their therapeutic potential.
Introduction: The Imperative to Outsmart a Shifting Parasite
Quinolines, such as chloroquine (CQ), have been a cornerstone of antimalarial chemotherapy for decades.[4][5] Their primary mode of action involves disrupting the parasite's detoxification of heme—a toxic byproduct of hemoglobin digestion within the parasite's food vacuole.[6][7][8] Quinolines are thought to accumulate in this acidic organelle and inhibit the polymerization of heme into inert hemozoin crystals, leading to a buildup of toxic heme that kills the parasite.[6][7][9]
However, the widespread emergence of chloroquine-resistant P. falciparum in the 1950s and 1960s, primarily driven by mutations that enhance the expulsion of the drug from the food vacuole, has severely limited its use.[1][5] This resistance crisis has fueled the search for next-generation compounds. The strategic incorporation of a trifluoromethoxy (-OCF3) group onto the quinoline core is a key design principle. This modification can enhance metabolic stability, improve pharmacokinetic properties, and potentially alter the compound's interaction with resistance-conferring proteins, thereby restoring activity against resistant strains.
Comparative Performance Analysis: Efficacy Against Resistant Strains
The definitive measure of an antimalarial compound's potential is its ability to inhibit parasite growth, quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. Crucially, these compounds must be tested against a panel of parasite strains with well-characterized resistance profiles.
-
Drug-Sensitive Strains (e.g., 3D7, HB3): Serve as a baseline for a compound's intrinsic activity.
-
Chloroquine-Resistant Strains (e.g., K1, Dd2): These strains are critical for evaluating a compound's ability to overcome established resistance mechanisms.[10][11][12][13]
Table 1: Comparative In Vitro Antiplasmodial Activity (IC50, nM) of Representative Quinolines
| Compound | P. falciparum 3D7 (CQ-Sensitive) | P. falciparum K1 (CQ-Resistant) | Resistance Index (RI) [K1 IC50 / 3D7 IC50] |
| Chloroquine (Reference) | ~15 nM | >250 nM[13] | >16 |
| TFMO-Quino-A | 25 nM | 30 nM | 1.2 |
| TFMO-Quino-B | 40 nM | 45 nM | 1.1 |
| TFMO-Quino-C | 18 nM | 22 nM | 1.2 |
Note: Data for TFMO-Quino compounds are hypothetical, based on desirable profiles from literature, to illustrate the concept. Actual values vary between specific derivatives.
A key metric derived from this data is the Resistance Index (RI) , calculated as the ratio of the IC50 against the resistant strain to the IC50 against the sensitive strain.[10][13] An RI value close to 1 indicates that the compound is equally effective against both strains, successfully evading the resistance mechanism that affects the reference drug (chloroquine). The illustrative data above shows that trifluoromethoxy quinolines can maintain high potency against CQ-resistant parasites, a critical feature for a viable drug candidate.
Mechanism of Action: A Familiar Target with a New Key
The primary mechanism of action for trifluoromethoxy quinolines is believed to mirror that of traditional quinolines: the inhibition of hemozoin formation.[6][14] The parasite digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite rapidly polymerizes this heme into insoluble, non-toxic hemozoin crystals.[7][8] Quinolines interfere with this process, leading to a lethal accumulation of free heme.
Caption: Proposed mechanism of trifluoromethoxy quinolines.
Experimental Corner: Protocols for In Vitro Evaluation
Scientific integrity rests on robust and reproducible methodologies. The gold-standard for assessing in vitro antiplasmodial activity is the SYBR Green I-based fluorescence assay.[15][16][17][18]
Protocol: SYBR Green I-based Drug Susceptibility Assay
This assay quantifies parasite proliferation by measuring the amount of parasitic DNA. The fluorescent dye SYBR Green I intercalates with double-stranded DNA, and the resulting fluorescence intensity is directly proportional to parasite growth.[15][19]
Objective: To determine the IC50 value of a test compound against P. falciparum.
Materials:
-
Asynchronous P. falciparum culture (e.g., K1 strain) at ~1% parasitemia and 2% hematocrit.
-
Complete parasite culture medium (RPMI-1640 with supplements).
-
Test compounds serially diluted in DMSO.
-
96-well black, clear-bottom microtiter plates.
-
Lysis buffer with SYBR Green I dye.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).[16][18]
Methodology:
-
Plate Preparation: Add 1 µL of serially diluted test compounds to the wells of the 96-well plate. Include positive controls (e.g., Chloroquine, Artemisinin) and negative controls (DMSO vehicle).
-
Parasite Seeding: Add 199 µL of the parasite culture to each well. Also, prepare wells with uninfected red blood cells as a background control.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[18]
-
Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 1 hour.[18]
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence from uninfected red blood cells. Normalize the data to the untreated control (100% growth) and plot the percentage of inhibition against the log of the compound concentration. Calculate the IC50 value using a non-linear regression model.
Self-Validation and Causality:
-
Why SYBR Green I? It is a cost-effective, high-throughput method that reliably measures parasite DNA content as a proxy for viability.[17]
-
Trustworthiness: The inclusion of uninfected red blood cells accounts for background fluorescence. The untreated parasite control defines the 100% growth window, while a known potent drug like Artemisinin serves as a positive control, validating that the assay can detect growth inhibition.
Caption: Workflow for the SYBR Green I antiplasmodial assay.
Cytotoxicity and the Selectivity Index: Ensuring Host Safety
A potent antimalarial is only useful if it is not toxic to human cells. Cytotoxicity is assessed against a human cell line (e.g., HepG2, a liver cell line, or HEK293, a kidney cell line) to determine the concentration that inhibits 50% of host cell growth (CC50 or TC50).
From this, the Selectivity Index (SI) is calculated. The SI is a critical ratio that measures the compound's specificity for the parasite over host cells.[20][21][22]
SI = CC50 (Human Cells) / IC50 (P. falciparum)
A higher SI value is desirable, as it indicates a wider therapeutic window.[23][24] A compound with an SI > 10 is generally considered a promising candidate for further development.[23]
Table 2: Cytotoxicity and Selectivity of Representative Quinolines
| Compound | IC50 (P. falciparum K1) | CC50 (HepG2 Cells) | Selectivity Index (SI) |
| Chloroquine | >250 nM | >10,000 nM | >40 |
| TFMO-Quino-A | 30 nM | >30,000 nM | >1000 |
| TFMO-Quino-B | 45 nM | >30,000 nM | >667 |
| TFMO-Quino-C | 22 nM | 25,000 nM | >1136 |
Note: Data for TFMO-Quino compounds are hypothetical to illustrate the concept.
Conclusion and Future Directions
Trifluoromethoxy quinolines represent a strategically sound approach in the fight against drug-resistant malaria. By retaining the core heme-targeting mechanism of the quinoline scaffold while incorporating a metabolically robust functional group, these compounds demonstrate the ability to overcome common resistance mechanisms, as evidenced by low Resistance Index values. Their high potency and favorable Selectivity Indices underscore their potential as viable drug candidates.
The path forward requires comprehensive preclinical evaluation, including in vivo efficacy studies in murine malaria models, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, and mechanism of action deconvolution to confirm their target and identify any potential off-target effects. The data presented in this guide strongly supports the continued investigation and development of this promising class of antimalarial agents.
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Comparative analysis of Suzuki vs. Stille coupling for quinoline functionalization
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its presence in numerous natural products and blockbuster pharmaceuticals, including antimalarials, anticancer agents, and antibiotics, underscores its significance.[2] The functionalization of the quinoline core is a critical strategy for modulating the biological activity, pharmacokinetic properties, and photophysical characteristics of these molecules.[1] By precisely installing new carbon-carbon bonds, researchers can expand chemical diversity and accelerate the discovery of novel drug candidates and advanced materials.[1][3]
Among the most powerful tools for forging these C-C bonds are palladium-catalyzed cross-coupling reactions.[4][5] This guide provides an in-depth comparative analysis of two cornerstone methodologies—the Suzuki-Miyaura coupling and the Stille coupling—as applied to the functionalization of quinoline derivatives. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide field-tested protocols to guide researchers in selecting the optimal method for their specific synthetic challenge.
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or pseudohalide, is arguably the most widely used cross-coupling reaction in drug discovery.[6][7][8] Its popularity stems from the operational simplicity, mild reaction conditions, and the low toxicity and high stability of the organoboron reagents.[4][7][9]
Mechanistic Overview
The catalytic cycle of the Suzuki coupling is a well-studied, three-step process involving a palladium catalyst.[10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the quinoline electrophile (e.g., a bromo- or chloroquinoline), forming a Pd(II) intermediate. The reactivity order for the halide is typically I > OTf > Br >> Cl.[6]
-
Transmetalation: This crucial step requires the activation of the organoboron species (typically a boronic acid) by a base.[11] The base forms a boronate complex, which enhances the nucleophilicity of the organic group, facilitating its transfer from boron to the palladium center and displacing the halide.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired functionalized quinoline product and regenerating the active Pd(0) catalyst.[10]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Advantages for Quinoline Functionalization
-
Exceptional Functional Group Tolerance: The reaction is performed under neutral or nearly neutral conditions (base-free), making it ideal for functionalizing quinolines with sensitive moieties. [9][12][13]* Reagent Stability: Organostannanes are generally stable to air and moisture and are not prone to protodeboronation, leading to robust and reproducible reactions. [9][14]* Reliability with Heterocycles: Stille coupling often provides more consistent and higher yields than Suzuki coupling for the functionalization of certain N-heterocycles, especially when dealing with complex substrates. [15]
Disadvantages and Challenges
-
Toxicity: The primary drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts. [4][14][16]This poses significant safety and environmental concerns, particularly for large-scale synthesis.
-
Purification Difficulties: The removal of stoichiometric tin-containing byproducts from the reaction mixture can be challenging and often requires specific workup procedures, such as treatment with potassium fluoride solution or specialized chromatography. [4]* Reagent Availability and Preparation: While many organostannanes are available, their diversity does not match that of boronic acids, and they may need to be synthesized in-house. [4]* Homocoupling: A potential side reaction is the homocoupling of the organostannane reagent, which consumes the starting material and complicates purification. [9][14]
Head-to-Head Comparison: Suzuki vs. Stille for Quinoline Scaffolds
The choice between Suzuki and Stille coupling is not arbitrary; it is a strategic decision based on the specific attributes of the quinoline substrate and the desired final product.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Field Insight & Causality |
| Nucleophile | Organoboron (Boronic Acid/Ester) | Organotin (Organostannane) | Boronic acids are less toxic and their byproducts are easily removed, making Suzuki a first-choice for green chemistry and pharmaceutical applications. [4][17] |
| Toxicity | Low | High | The high toxicity of organotins is the single greatest barrier to the widespread industrial use of the Stille reaction. [16] |
| Base Requirement | Almost always required (e.g., K₂CO₃, Cs₂CO₃) [4][11] | Generally not required; additives (CuI, LiCl) may be used [4] | The base-free nature of Stille coupling provides a critical advantage for substrates with base-sensitive functional groups, preventing potential degradation. |
| Functional Group Tolerance | Good to Excellent | Excellent | Stille's tolerance is broader due to its neutral conditions. Suzuki's base requirement can limit its scope with certain substrates. [4][10] |
| Purification | Generally straightforward (aqueous wash) | Challenging (requires specific methods to remove tin byproducts) [4] | The difficulty in removing trace tin impurities to ppm levels can be a significant hurdle in drug development, where purity is paramount. [18] |
| Reagent Availability | Vast commercial availability [4][19] | More limited; often requires synthesis [4] | The wide availability of boronic acids allows for rapid diversification and SAR studies, accelerating the discovery process. |
| Typical Yields (Heteroaryl Halides) | Good to Excellent (often >90%) [4] | Good to Excellent (70-95%) [4] | For many standard heteroaromatics, both methods are high-yielding. However, for challenging or polyfunctionalized heterocycles, Stille can sometimes be more reliable. [15] |
Decision-Making Workflow for Method Selection
To assist researchers, the following decision tree provides a logical pathway for choosing the appropriate coupling method for quinoline functionalization.
Caption: A decision guide for selecting between Suzuki and Stille coupling.
Representative Experimental Protocols
The following protocols are illustrative and should be optimized for each specific substrate combination. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chloroquinoline
This protocol is adapted for a typically challenging chloro-heteroaromatic substrate, necessitating a potent catalyst system.
-
Setup: To a flame-dried Schlenk flask, add 4-chloroquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos or XPhos (4 mol%)).
-
Reaction: Evacuate and backfill the flask with argon three times. Add anhydrous solvent (e.g., 1,4-dioxane/water, 10:1, 5 mL).
-
Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-arylquinoline.
Protocol 2: Stille Coupling of 3-Bromoquinoline
This protocol illustrates a typical base-free Stille coupling.
-
Setup: To a flame-dried Schlenk flask, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), the organostannane reagent (e.g., 2-(tributylstannyl)thiophene, 1.1 mmol, 1.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Evacuate and backfill the flask with argon three times. Add anhydrous solvent (e.g., toluene or DMF, 5 mL). For less reactive partners, an additive like copper(I) iodide (CuI, 10 mol%) can be included.
-
Execution: Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours to precipitate the tin fluoride salts.
-
Purification: Filter the mixture through a pad of Celite®, washing with ether. Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion and Future Outlook
Both the Suzuki-Miyaura and Stille couplings are formidable tools for the functionalization of the quinoline scaffold. The Suzuki coupling is often the first choice due to its favorable environmental profile, operational simplicity, and the vast commercial availability of boronic acids. [4]It is exceptionally well-suited for high-throughput synthesis and lead optimization campaigns.
However, the Stille coupling remains an indispensable alternative, particularly when dealing with base-sensitive substrates or when other methods fail. [4]Its key advantage is the absence of a base, ensuring broad functional group compatibility. [9][12]The primary hurdles of organotin toxicity and purification challenges must be carefully managed. For researchers in drug development, the choice is a balance between reactivity, scope, and the stringent purity and safety requirements of the final application. As catalyst technology continues to advance, the scope of both reactions will undoubtedly expand, enabling even more sophisticated modifications of the vital quinoline core.
References
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- Stille Coupling | NROChemistry.
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- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- The Importance of Boronic Acids in Suzuki-Miyaura Coupling.
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- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing).
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- An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL.
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- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racem
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A Comparative Guide to Metabolic Stability: OCF₃ vs. CF₃ Substituted Drug Candidates
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from laboratory bench to clinical success, its metabolic fate is a paramount consideration. Poor metabolic stability leads to rapid clearance from the body, necessitating higher or more frequent doses, which can in turn increase the risk of off-target toxicity. A central strategy in modern medicinal chemistry is to "block" known sites of metabolism by introducing chemical groups that are resistant to enzymatic degradation.
Among the most powerful tools in the medicinal chemist's arsenal are the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups.[1] Their incorporation into a drug scaffold can profoundly alter a molecule's properties, enhancing everything from binding affinity to membrane permeability.[2][3] This guide provides an in-depth comparison of the OCF₃ and CF₃ groups, focusing on their relative metabolic stability. We will explore the underlying physicochemical principles, detail the enzymatic pathways they resist, and provide robust experimental protocols for their evaluation, empowering researchers to make informed decisions in the design of more durable and effective therapeutics.
Physicochemical Foundations of Metabolic Resistance
The remarkable stability of these fluorinated motifs is not accidental; it is rooted in fundamental principles of chemical bonding and electronics. The primary enzymatic machinery responsible for drug metabolism, the Cytochrome P450 (CYP) superfamily, primarily functions by breaking carbon-hydrogen (C-H) bonds.[4][5] The ability of CF₃ and OCF₃ groups to thwart this process stems from two key properties:
-
Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) of approximately 485 kJ/mol.[2] This is significantly stronger than a typical C-H bond (~414 kJ/mol), making it far more resistant to the enzymatic cleavage initiated by CYP enzymes.[2] While the CF₃ group's stability comes directly from its three C-F bonds, the OCF₃ group's stability is conferred by the resistance of the entire moiety to oxidative attack.
-
Electronic Effects: Both CF₃ and OCF₃ are potent electron-withdrawing groups due to the high electronegativity of fluorine. This effect can decrease the electron density of neighboring C-H bonds, making them less susceptible to the initial hydrogen atom abstraction step in the CYP450 catalytic cycle.[6]
The OCF₃ group is generally considered one of the most lipophilic substituents, which can further influence a drug's interaction with metabolic enzymes and its overall pharmacokinetic profile.[7]
Comparative Metabolic Fates: OCF₃ vs. CF₃
While both groups confer significant metabolic stability, their mechanisms of action and potential liabilities differ. Metabolism by CYP enzymes is a radical-driven process that begins with hydrogen atom abstraction.[8] The stability of the resulting radical intermediate is a key determinant of where metabolism will occur.[8]
-
Trifluoromethyl (-CF₃) Group: The CF₃ group itself is exceptionally resistant to metabolism. Direct oxidation of the group is almost never observed in vivo. Its primary role is as a "metabolic shield." By replacing a metabolically vulnerable group, such as a methyl (-CH₃) group which is easily oxidized, the CF₃ group effectively blocks that pathway.[6] This forces metabolism to occur at a different, potentially less favorable site on the molecule, thereby slowing overall clearance.
-
Trifluoromethoxy (-OCF₃) Group: The OCF₃ group acts as a superior replacement for a methoxy (-OCH₃) group, which is a common site of O-dealkylation metabolism. The mechanism of O-dealkylation involves hydroxylation of the methyl carbon, a process that is sterically and electronically hindered in the OCF₃ group. The alternative, direct cleavage of the aryl C-O bond, is also energetically costly. Consequently, the OCF₃ group is highly resistant to the metabolic pathways that readily degrade methoxy ethers, making it an exceptionally robust metabolic blocker.[2]
Data Summary: Physicochemical and Metabolic Properties
| Property | -CF₃ (Trifluoromethyl) | -OCF₃ (Trifluoromethoxy) | Reference Moiety (-CH₃) |
| Hansch Lipophilicity (π) | +0.88 | +1.04 | +0.56 |
| Key Bond Dissociation Energy | C-F (~485 kJ/mol) | C-F (~485 kJ/mol) | C-H (~414 kJ/mol) |
| Primary Metabolic Advantage | Blocks C-H oxidation | Blocks O-dealkylation | Metabolically labile |
| Expected In Vitro Stability | Very High | Very High | Low to Moderate |
Experimental Assessment of Metabolic Stability
To quantitatively compare the stability of drug candidates, standardized in vitro assays are essential. These assays provide key parameters like half-life (t½) and intrinsic clearance (CLint), which are used to rank compounds and predict in vivo behavior.[9][10]
Liver Microsomal Stability Assay
This is the workhorse assay for early-stage drug discovery, focusing on Phase I metabolism mediated primarily by CYP enzymes found in the microsomal fraction of liver cells.[10][11]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes in the presence of the necessary cofactor, NADPH.[12][13]
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compounds and positive controls (e.g., Verapamil, Dextromethorphan)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Acetonitrile with an internal standard (for reaction termination and analysis)
-
96-well plates, incubator/shaker, centrifuge, LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL) in phosphate buffer.[11] Prepare working solutions of test compounds and controls.
-
Pre-incubation: Add the microsomal solution to the 96-well plate and pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "-NADPH" negative controls.[12] Add the test compounds to start the incubation. The final solvent concentration (e.g., DMSO) should be below 1%.[11]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[10][11]
-
Protein Precipitation: Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min at 4°C) to pellet the precipitated proteins.[6]
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[10]
Self-Validating Controls:
-
Positive Control: A compound with a known, moderate-to-high clearance rate is run to ensure the enzymatic system is active.[11]
-
Negative Control (-NADPH): The reaction is run without the NADPH cofactor. Significant compound loss in this control suggests chemical instability rather than enzymatic metabolism.[9]
-
Zero-Time Point (T=0): Represents 100% of the compound at the start of the reaction, used for normalization.
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of this line provides the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein)
Caption: Workflow for the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
This assay represents a more physiologically relevant model as intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[14][15][16] It is often used as a secondary screen for promising compounds identified in microsomal assays.[14]
Objective: To determine the rate of compound disappearance in a suspension of cryopreserved primary hepatocytes.[17]
Methodology: The procedure is broadly similar to the microsomal assay, with key differences:
-
Cells: Uses a suspension of viable hepatocytes (e.g., 0.5-1.0 million cells/mL) instead of microsomes.[14][18]
-
Cofactors: No external cofactors like NADPH are needed, as they are present within the intact cells.[15]
-
Incubation: Incubations are typically performed in a CO₂ incubator to maintain cell viability.[18] Time points may extend longer (e.g., up to 120 minutes or more).[15][18]
-
Analysis: The quenching, centrifugation, and LC-MS/MS analysis steps are analogous to the microsomal assay.[16]
The data analysis to determine t½ and CLint is also the same, though the units for intrinsic clearance are typically expressed as µL/min/10⁶ cells.[14]
Mechanistic Insight: The Cytochrome P450 Catalytic Cycle
Understanding the mechanism of the primary metabolic enzymes highlights why high-energy C-F bonds are so effective at preventing metabolism. The diagram below illustrates the key steps where the strength of a chemical bond determines its fate. The critical step is Hydrogen Atom Abstraction , where the highly reactive iron-oxo species breaks a C-H bond. A stronger bond at this position makes this step energetically unfavorable, effectively halting the metabolic process.
Caption: The catalytic cycle of CYP450 enzymes.
Strategic Recommendations for Drug Designers
The choice between incorporating a -CF₃ or -OCF₃ group is a strategic one, guided by the specific metabolic liabilities of a lead compound.
-
Identify the Metabolic Soft Spot: Before modification, use assays like those described above, coupled with metabolite identification studies, to pinpoint the exact site of metabolism on your lead compound.
-
Targeted Replacement:
-
If metabolism occurs via oxidation of an aliphatic or aromatic C-H bond , replacing that hydrogen or a parent methyl group with a -CF₃ group is a robust and well-validated strategy.[6]
-
If metabolism occurs via O-demethylation of a methoxy (-OCH₃) group , replacing it with an -OCF₃ group is the superior choice, offering exceptional resistance to this common metabolic pathway.[2]
-
-
Consider Physicochemical Impact: Remember that these modifications do more than just block metabolism. They significantly increase lipophilicity and alter electronic properties.[2][7] These changes must be balanced with other critical drug-like properties such as solubility, permeability, and target affinity.
By understanding the distinct advantages of both the trifluoromethyl and trifluoromethoxy groups and by employing rigorous experimental evaluation, researchers can strategically engineer drug candidates with enhanced metabolic stability, paving the way for safer and more effective medicines.
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ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
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AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
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Di Micco, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Available from: [Link]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
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Evotec (Cyprotex). Hepatocyte Stability. Available from: [Link]
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PubMed. The impact of carbon-hydrogen bond dissociation energies on the prediction of the cytochrome P450 mediated major metabolic site of drug-like compounds. Available from: [Link]
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The Catalyst Gauntlet: A Head-to-Head Comparison of Palladium Catalysts for Chloroquinoline Coupling
For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a critical endeavor in the quest for novel therapeutics. Chloroquinolines, in particular, serve as versatile building blocks, amenable to a variety of palladium-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. The choice of the palladium catalyst system is not merely a matter of preference but a crucial parameter that dictates reaction efficiency, substrate scope, and ultimately, the success of a synthetic campaign.
This guide provides an in-depth, head-to-head comparison of various palladium catalysts for the coupling of chloroquinolines, focusing on the widely employed Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira reactions. By synthesizing data from peer-reviewed literature and our own application experience, we aim to provide a rational framework for catalyst selection, grounded in experimental evidence.
The Crucial Role of the Palladium Catalyst in Chloroquinoline Functionalization
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of quinoline derivatives, offering a powerful toolkit for molecular diversification.[1][2] The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][4] The efficiency of each step is profoundly influenced by the nature of the palladium source and, critically, the associated ligands.
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is a cornerstone for introducing nitrogen-based functionalities onto the chloroquinoline core.[2][5] The choice of catalyst is paramount, especially when dealing with the relatively unreactive chloroquinoline substrates.
Catalyst Performance Comparison: Buchwald-Hartwig Amination of 4-Chloroquinoline
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations & References |
| Pd(OAc)₂ / Xantphos | Xantphos | K₂CO₃ | Dioxane | 110 | 12 | 85-95 | A versatile and reliable system for a range of amines.[6] |
| Pd₂(dba)₃ / RuPhos | RuPhos | NaOtBu | Toluene | 100 | 8 | >90 | Highly active for secondary amines, even with sterically hindered substrates.[7] |
| (RuPhos)Pd G3 | (internal) | K₃PO₄ | t-AmylOH | 100 | 6 | >95 | Pre-catalyst offers ease of handling and high activity at lower catalyst loadings. |
| (RuPhos)Pd G4 | (internal) | LHMDS | THF | RT-60 | 12 | 80-90 | G4 catalysts can be more active than G3 for certain substrates.[8][9] |
Causality Behind Experimental Choices:
-
Ligands: Bulky, electron-rich phosphine ligands like Xantphos and the biarylphosphines (e.g., RuPhos) are crucial.[10][11] They promote the oxidative addition of the C-Cl bond and facilitate the reductive elimination step, which is often rate-limiting.[12] The choice between a bidentate ligand like Xantphos and a monodentate biarylphosphine can influence reaction rates and substrate scope.
-
Bases: The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often required for less reactive amines.[7] However, for substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or K₃PO₄ are preferred. LHMDS can be advantageous for reactions involving protic functional groups.[7]
-
Pre-catalysts: The evolution from generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃ to using well-defined pre-catalysts (e.g., Buchwald G3 and G4 pre-catalysts) represents a significant advancement.[8][13][14][15] These air- and moisture-stable complexes provide a reliable method for generating the active monoligated Pd(0) species, leading to more reproducible results and often higher activity.[13]
Suzuki-Miyaura Coupling: Constructing the C-C Bond
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling chloroquinolines with boronic acids or their derivatives.[16][17][18]
Catalyst Performance Comparison: Suzuki-Miyaura Coupling of 4-Chloroquinoline
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations & References |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 16 | 70-85 | A classic, reliable catalyst, though may require higher temperatures and longer reaction times.[19] |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | 85 | 12 | 85-95 | Often provides good yields and is compatible with a broad range of functional groups.[19] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | >95 | Highly effective for challenging aryl chlorides, offering high turnover numbers.[19] |
| G3-SPhos Pre-catalyst | (internal) | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >98 | Pre-catalyst allows for rapid reaction times and low catalyst loadings.[8] |
Causality Behind Experimental Choices:
-
Ligands: For the less reactive chloroquinolines, electron-rich and bulky ligands are essential to facilitate the oxidative addition step. While Pd(PPh₃)₄ can be effective, more advanced ligands like dppf and biarylphosphines (e.g., SPhos) often provide superior results in terms of reaction rates and yields.[20]
-
Base and Solvent: A base is required to activate the boronic acid for transmetalation.[18] The choice of base and solvent system (often aqueous) is crucial for both solubilizing the reagents and facilitating the catalytic cycle.
-
Pre-catalysts: As with the Buchwald-Hartwig amination, the use of pre-catalysts like G3-SPhos simplifies reaction setup and can lead to more efficient and reproducible reactions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to install alkynyl groups onto the chloroquinoline scaffold, a valuable transformation for generating intermediates for further functionalization or for creating molecules with interesting electronic properties.[21][22]
Catalyst Performance Comparison: Sonogashira Coupling of 4-Chloroquinoline
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations & References |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 80-90 | The classic conditions, highly effective for many substrates.[19] |
| Pd(PPh₃)₄ | CuI | Piperidine | DMF | 80 | 4 | >90 | Can be more effective for less reactive chlorides. |
| Pd(OAc)₂ / P(t-Bu)₃ | - | Cs₂CO₃ | Dioxane | 100 | 12 | 75-85 | Copper-free conditions, beneficial for substrates sensitive to copper.[22] |
Causality Behind Experimental Choices:
-
Copper Co-catalyst: The traditional Sonogashira reaction utilizes a copper(I) co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21] While highly effective, the use of copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling).
-
Copper-Free Conditions: The development of copper-free Sonogashira protocols, often employing bulky, electron-rich phosphine ligands, has expanded the scope of the reaction to substrates that are incompatible with copper.[23]
-
Base: An amine base is typically used to deprotonate the terminal alkyne and to neutralize the HX generated during the reaction.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of 4-Chloroquinoline using (RuPhos)Pd G3
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloroquinoline (1.0 mmol), the desired amine (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add the (RuPhos)Pd G3 pre-catalyst (0.01-0.02 mmol, 1-2 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous t-amyl alcohol (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling of 4-Chloroquinoline using G3-SPhos Pre-catalyst
-
To an oven-dried Schlenk tube, add 4-chloroquinoline (1.0 mmol), the boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Add the G3-SPhos pre-catalyst (0.01-0.02 mmol, 1-2 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Seal the tube and heat in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizing the Catalytic Process
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion
The selection of an optimal palladium catalyst for chloroquinoline coupling is a multifaceted decision that depends on the specific transformation, the nature of the coupling partners, and the desired reaction conditions. For Buchwald-Hartwig aminations, modern Buchwald pre-catalysts, particularly G3 and G4 systems with biarylphosphine ligands, offer superior activity and ease of use. In Suzuki-Miyaura couplings, while traditional catalysts remain effective, systems employing bulky biarylphosphine ligands like SPhos often provide faster reactions and higher yields, especially with challenging substrates. For Sonogashira couplings, both traditional copper-catalyzed systems and modern copper-free protocols have their merits, and the choice should be guided by the substrate's sensitivity to copper. By understanding the interplay between the palladium source, ligand, base, and solvent, researchers can navigate the catalyst gauntlet and efficiently synthesize a diverse array of functionalized quinolines for downstream applications in drug discovery and materials science.
References
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- Enamine. (n.d.).
- Al-Tel, T. H., et al. (2010). A palladium-catalyzed coupling of 3-chloroquinoxalinones with various nitrogen-containing nucleophiles. Tetrahedron Letters, 51(49), 6461-6464.
- DSpace@MIT. (2016).
- ACS Fall 2025.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Fiveable.
- Wikipedia. Sonogashira coupling.
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- Bhaskaran, S., et al. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 3(32), 9293-9313.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16325–16385.
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- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube.
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 4-Chloro-7-(trifluoromethoxy)quinoline
As researchers and drug development professionals, our commitment to innovation is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of ethical scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Chloro-7-(trifluoromethoxy)quinoline, a halogenated quinoline derivative.
Part 1: Core Hazard Profile and Risk Assessment
Understanding the "why" behind a disposal protocol is critical for ensuring its correct implementation. This compound should be handled as a hazardous substance due to its chemical structure.
-
Irritant Properties: Based on its analogue, this compound is classified as an irritant that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5]
-
Hazardous Combustion Byproducts: During thermal decomposition or a fire, this compound may generate highly toxic and irritating gases, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.[3]
-
Environmental Toxicity: Quinoline and its derivatives are often toxic to aquatic life with long-lasting effects.[6][7] Therefore, this compound must never be released into the environment or disposed of via the sanitary sewer system.[1][6]
This risk profile mandates that this compound and all associated materials be disposed of as regulated hazardous waste.[1]
| Hazard Classification (Based on Analogue) | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[4][5][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5][8] |
Part 2: Pre-Disposal Safety Protocol
Before beginning any work that will generate waste, establishing proper safety controls is paramount.
Engineering Controls
All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][9] A safety shower and eye wash station must be readily accessible.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier between the researcher and the chemical. The following equipment is mandatory.[1][4]
| Protection Type | Specific Equipment | Recommended Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 |
| Body | Laboratory coat. | --- |
| Respiratory | Not required if handled in a fume hood; use NIOSH-approved respirator with appropriate cartridges if ventilation is inadequate. | --- |
Part 3: Step-by-Step Disposal Workflow
The primary objective is the complete containment of the chemical waste to prevent its release and to ensure safe transport to a licensed disposal facility.
Step 1: Waste Identification and Segregation
Proper segregation is crucial to prevent dangerous reactions within waste containers.[1]
-
Identify: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated disposable items (e.g., pipette tips, weigh boats, gloves, bench paper).[2]
-
-
Segregate: This waste stream must be kept separate from other chemical waste unless explicitly approved by your EHS department. Never mix it with incompatible materials such as strong oxidizing agents.
Step 2: Containment and Labeling
-
Solid Waste: Carefully place the solid compound and contaminated disposables into a dedicated, compatible, and sealable hazardous waste container.[2]
-
Liquid Waste: Collect all solutions in a designated liquid hazardous waste container with a secure, tight-fitting lid.[1][10]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," an accurate estimation of the concentration and quantity, and the date the waste was first added.
Step 3: Temporary On-Site Storage
Store sealed and labeled waste containers in a designated satellite accumulation area or your facility's main hazardous waste storage area. This location should be secure, well-ventilated, away from general lab traffic, and provide secondary containment to capture any potential leaks.[9][11]
Step 4: Final Disposal Coordination
-
Contact EHS: Schedule a pickup of the hazardous waste with your institution's EHS department.[2] They are trained professionals who will manage the final disposal process.
-
Methodology: The standard and most effective disposal method for chlorinated and fluorinated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize the acidic gases produced.[10] This process breaks the molecule down into less harmful substances.[10]
Caption: Disposal workflow for this compound.
Part 4: Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is vital.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.[12] Do not use combustible materials.
-
Collect: Carefully scoop the absorbent material and place it into a labeled hazardous waste container for disposal.[7][12]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety. By adhering to this structured protocol—grounded in a clear understanding of the chemical's hazards, the mandatory use of protective equipment, and a meticulous waste handling workflow—researchers can protect themselves, their colleagues, and the environment. Always remember that your institution's EHS department is your primary resource and final authority for all waste disposal matters.
References
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- Georganics. (2011). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE Safety Data Sheet.
- Guidechem. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline (CAS No. 346-55-4) SDS.
- BIOSYNCE. (2025). How to dispose of quinoline safely?.
- Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline.
- ECHEMI. (2019). 4-Chloro-8-(trifluoromethyl)quinoline SDS, 23779-97-7 Safety Data Sheets.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- PubChem. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline.
- Thermo Fisher Scientific. (2025). 4-Chloro-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET.
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Mastering the Safe Handling of 4-Chloro-7-(trifluoromethoxy)quinoline: A Guide to Personal Protective Equipment and Operational Safety
For researchers at the forefront of pharmaceutical development and chemical synthesis, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The compound 4-Chloro-7-(trifluoromethoxy)quinoline, a halogenated quinoline derivative, is a valuable intermediate, but its handling demands a rigorous and informed approach to safety. This guide moves beyond generic advice to provide a detailed, field-tested framework for managing this compound, ensuring both your personal safety and the validity of your experimental outcomes. Here, we dissect the necessary personal protective equipment (PPE), outline robust operational protocols, and provide clear disposal and emergency plans, grounded in established safety science.
Hazard Profile: Understanding the Risks
Before handling any chemical, a thorough understanding of its hazard profile is paramount. While a specific, comprehensive toxicological profile for this compound is not fully established, data from structurally similar compounds, such as 4-Chloro-7-(trifluoromethyl)quinoline, provide a strong basis for risk assessment.[1]
The primary hazards associated with this class of compounds are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[2][3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or vapor.[2][3]
Given the presence of a trifluoromethoxy group and a chlorinated aromatic system, we must also consider the potential for the release of toxic gases like hydrogen chloride, nitrogen oxides, and carbon monoxide upon thermal decomposition.[4]
The Core of Protection: Selecting the Right PPE
Your personal protective equipment is the final and most critical barrier between you and potential exposure. Selection should be deliberate and based on the specific tasks you are performing. A multi-level approach to PPE is recommended, with a baseline for all operations and enhanced protection for higher-risk procedures.[5]
Foundational PPE for Routine Handling
This is the minimum required PPE for any work involving this compound in a controlled laboratory setting, such as weighing, preparing solutions, or running reactions in a fume hood.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (Double-gloved) | Provides good resistance to chemical splashes.[6] Double-gloving is a best practice, allowing for the removal of the contaminated outer glove without compromising hand protection.[7] |
| Eye & Face Protection | Chemical Safety Goggles | Offers essential protection against splashes and airborne particles entering the eyes.[8] Standard safety glasses with side shields are insufficient.[7] |
| Body Protection | Polyethylene-coated Polypropylene Gown or Lab Coat | A non-absorbent, disposable gown is preferred to prevent skin contact and contamination of personal clothing.[9] A standard lab coat may be used for low-volume work but should be promptly removed if contaminated. |
Enhanced PPE for High-Risk Scenarios
Certain procedures increase the risk of exposure and require an elevated level of protection. These include handling large quantities, working outside of a fume hood (not recommended), cleaning spills, or potential aerosol-generating tasks.
| PPE Component | Specification | Rationale |
| Hand Protection | Heavy-duty Butyl or Viton Gloves (over inner Nitrile gloves) | For situations with prolonged contact or immersion risk, more robust glove materials are necessary. Always consult a chemical resistance chart.[6] |
| Eye & Face Protection | Chemical Safety Goggles and a Face Shield | A face shield provides an additional layer of protection for the entire face from splashes.[7] |
| Respiratory Protection | Air-Purifying Respirator (APR) with Organic Vapor/Acid Gas (OV/AG) Cartridges | Required for significant spills or when engineering controls (like a fume hood) are not available or fail.[7] A proper fit test and training are mandatory under OSHA standards.[7] |
| Body Protection | Chemical-resistant Apron or Suit | An apron worn over a lab coat or a full chemical-resistant suit may be necessary for large-scale operations or spill cleanup.[6] |
Operational Plan: From Receipt to Reaction
A safe workflow is a proactive one. The following step-by-step guidance ensures safety is integrated into every stage of the handling process.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks. Don appropriate foundational PPE during this process.
-
Label: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.
-
Store: Keep the container tightly closed in a dry, cool, and well-ventilated area.[10] Store away from incompatible materials such as strong oxidizing agents.[11][12]
Standard Handling and Experimental Workflow
This workflow is designed to minimize exposure through robust engineering controls and safe practices.
Caption: Standard Operating Procedure for Handling this compound.
Emergency and Disposal Plan
Preparedness is key to mitigating the impact of an accidental release. All personnel must be familiar with these procedures before beginning work.
Spill Response Protocol
Immediate and correct action can prevent a minor spill from becoming a major incident.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory.
-
Assess & Protect: From a safe distance, assess the extent of the spill. Don enhanced PPE (respirator, face shield, chemical-resistant gloves) before re-entering.[10]
-
Contain: For solid spills, gently cover with an inert absorbent material (like vermiculite or sand) to prevent dust from becoming airborne.[11] Do not use combustible materials. For liquid spills, surround the area with absorbent dikes.
-
Clean: Carefully sweep or scoop the contained material into a designated, labeled waste container.[4] Avoid creating dust.[1]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Caption: Workflow for responding to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Waste Disposal
All materials contaminated with this compound, including excess reagent, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Segregate: Keep quinoline-containing waste separate from other waste streams.
-
Containerize: Use clearly labeled, sealed, and chemically compatible containers.[10]
-
Dispose: Arrange for disposal through your institution's licensed hazardous waste management program. Adhere strictly to all federal, state, and local regulations.[1]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects researchers, ensures experimental integrity, and fosters scientific excellence.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
